Gdc 0834
説明
特性
IUPAC Name |
N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOOFZZILLRUQH-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025916 | |
| Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133432-49-1 | |
| Record name | GDC 0834 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GDC-0834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1133432491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-[6-[4-[(2R)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GDC-0834 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM7JG3L4SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of GDC-0834: A Technical Whitepaper on a Potent and Selective Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery and preclinical development of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). GDC-0834 was identified as a clinical candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis, based on its significant improvements in pharmacokinetic properties over its predecessor, CGI-1746.[1] However, its development was ultimately halted due to a species-dependent metabolic liability, offering crucial lessons for future drug discovery programs.[1]
Introduction to Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells, most notably B lymphocytes.[2][3] As a key component of the B-cell receptor (BCR) signaling cascade, BTK is essential for B-cell development, differentiation, proliferation, and survival.[3][4] Dysregulation of BTK signaling is implicated in the pathophysiology of B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target.[3][4]
The BTK Signaling Pathway
Upon engagement of the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. This process involves the recruitment of BTK to the plasma membrane and its subsequent phosphorylation. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, driving cellular responses.[4]
Discovery and Synthesis of GDC-0834
GDC-0834 was developed through structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic profile of the potent and selective BTK inhibitor, CGI-1746.[1] Modifications were focused on the solvent-exposed region and the 'H3 binding pocket' of the molecule.[1]
(Note: A detailed, step-by-step synthesis protocol for GDC-0834 would be included in this section, based on the experimental procedures outlined in the Bioorganic & Medicinal Chemistry Letters article (2015, 25(6), 1333-7). This would encompass the reaction schemes, reagent specifications, and purification methods employed to synthesize the final compound.)
In Vitro and In Vivo Potency
GDC-0834 demonstrated potent inhibition of BTK in both biochemical and cellular assays, with nanomolar efficacy. Its in vivo activity was confirmed in rodent models.
Data Presentation
| Parameter | Value | Species | Assay Type |
| Biochemical IC50 | 5.9 nM | Human | Lanthascreen Assay |
| Cellular IC50 (pBTK) | 6.4 nM | Human | Cellular Assay |
| In Vivo IC50 (pBTK) | 1.1 µM | Mouse | Western Blot |
| In Vivo IC50 (pBTK) | 5.6 µM | Rat | Western Blot |
Experimental Protocols
BTK Biochemical Assay (Lanthascreen™)
This assay quantifies the phosphorylation of a fluorescently labeled peptide substrate by BTK.
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant human BTK enzyme, the fluorescently labeled poly-Glu/Ala/Tyr peptide substrate, and varying concentrations of GDC-0834 in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM MnCl₂, 2 mM DTT, 0.2 mM NaVO₄, 0.01% casein, 0.01% Triton X-100, and 2.5% glycerol.
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of 25 µM.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination and Detection: Stop the reaction by adding a solution of terbium-labeled anti-phosphotyrosine antibody (Tb-PY20) in 60 mM EDTA.
-
Signal Reading: After a 30-minute incubation at room temperature, read the plate on a suitable fluorescence reader with excitation at 340 nm and emission at 495 nm and 520 nm.
-
Data Analysis: Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC₅₀ value.
References
GDC-0834: A Technical Guide to its Mechanism of Action in B-cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of GDC-0834, a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), within B-lymphocytes. While the clinical development of GDC-0834 was halted due to pharmacokinetic challenges, namely rapid amide hydrolysis in humans, its well-characterized activity as a BTK inhibitor offers valuable insights into the critical role of the B-cell receptor (BCR) signaling pathway in B-cell function and pathology.[1][2][3][4][5][6] This document details the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism: Inhibition of Bruton's Tyrosine Kinase (BTK)
GDC-0834 functions as an ATP-competitive inhibitor of BTK, a non-receptor tyrosine kinase crucial for B-cell development, activation, proliferation, and survival.[7][8][9] Unlike covalent BTK inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the BTK active site, GDC-0834 is a reversible inhibitor, meaning it binds to and dissociates from the enzyme.[1][6][10] This inhibition of BTK enzymatic activity is the central tenet of GDC-0834's mechanism of action.
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases like LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates SYK, which in turn phosphorylates and activates BTK.[7] Activated BTK is a critical signaling hub, phosphorylating key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[8][11]
GDC-0834, by binding to the ATP pocket of BTK, prevents its kinase activity, thereby blocking the phosphorylation of PLCγ2. This disruption has several downstream consequences:
-
Inhibition of Calcium Mobilization: Activated PLCγ2 typically hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a critical second messenger for B-cell activation. By inhibiting BTK, GDC-0834 abrogates this calcium flux.[8][11]
-
Suppression of NF-κB Activation: The BCR signaling pathway, via BTK and other intermediates, leads to the activation of the transcription factor NF-κB, which is essential for B-cell survival and proliferation. GDC-0834's inhibition of BTK dampens this pro-survival signal.[7][8]
-
Reduced B-cell Proliferation and Survival: By blocking these critical downstream signaling events, GDC-0834 ultimately inhibits B-cell activation, proliferation, and survival, which is the basis for its therapeutic potential in B-cell malignancies and autoimmune diseases.[7][11]
Quantitative Data Summary
The potency and efficacy of GDC-0834 have been quantified in various preclinical models. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Species | Reference |
| IC50 (In Vitro) | 5.9 nM | Biochemical Assay | - | [12] |
| IC50 (In Vitro) | 6.4 nM | Cellular Assay | - | [12] |
| IC50 (In Vivo) | 1.1 µM | pBTK Inhibition | Mouse | [12] |
| IC50 (In Vivo) | 5.6 µM | pBTK Inhibition | Rat | [12] |
Table 1: Potency of GDC-0834 in In Vitro and In Vivo Assays
| Dose | Time Point | % Inhibition of pBTK-Tyr223 (Mean) | Species | Reference |
| 150 mg/kg | 2 hours | 97% | Mouse | [12] |
| 100 mg/kg | 2 hours | 96% | Mouse | [12] |
Table 2: In Vivo Efficacy of GDC-0834 in Mice
Experimental Protocols
The characterization of GDC-0834's mechanism of action relied on a series of biochemical and cell-based assays.
Biochemical BTK Inhibition Assay
-
Objective: To determine the direct inhibitory effect of GDC-0834 on the enzymatic activity of BTK.
-
Methodology:
-
Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP.
-
The kinase reaction is initiated, leading to the phosphorylation of the substrate.
-
The reaction is carried out in the presence of varying concentrations of GDC-0834.
-
The amount of phosphorylated substrate is quantified, typically using a fluorescence-based method or mass spectrometry.
-
The IC50 value is calculated, representing the concentration of GDC-0834 required to inhibit 50% of the BTK enzymatic activity.
-
Cellular BTK Autophosphorylation Assay
-
Objective: To assess the ability of GDC-0834 to inhibit BTK activity within a cellular context.
-
Methodology:
-
A suitable B-cell line (e.g., Ramos) is cultured.
-
Cells are pre-incubated with various concentrations of GDC-0834.
-
B-cell receptor signaling is stimulated, for example, by cross-linking with anti-IgM antibodies.
-
Cells are lysed, and protein extracts are collected.
-
The phosphorylation status of BTK at a specific autophosphorylation site (e.g., Tyr223) is determined by Western blotting using a phospho-specific antibody.
-
Total BTK levels are also measured as a loading control.
-
The IC50 value for the inhibition of cellular BTK autophosphorylation is determined.[12]
-
In Vivo Pharmacodynamic (pBTK) Assay
-
Objective: To evaluate the in vivo efficacy of GDC-0834 in inhibiting BTK phosphorylation in a whole animal model.
-
Methodology:
-
BALB/c mice or Sprague-Dawley rats are administered GDC-0834 orally at various doses.
-
At specific time points post-dosing, blood samples are collected.
-
Whole blood lysates are prepared.
-
Levels of phosphorylated BTK (pBTK-Tyr223) and total BTK are determined by Western blot analysis.
-
The pBTK signal is normalized to the total BTK signal for each sample.
-
The percentage of inhibition of BTK phosphorylation is calculated by comparing the normalized pBTK levels in treated animals to those in vehicle-treated controls.[12]
-
Plasma concentrations of GDC-0834 can be concurrently measured using LC/MS/MS to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[12]
-
Visualizations
Signaling Pathway Diagram
Caption: GDC-0834 inhibits BTK, blocking downstream BCR signaling.
Experimental Workflow Diagram
Caption: Workflow for characterizing GDC-0834's activity.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Bruton’s tyrosine kinase in B cells and malignancies | Semantic Scholar [semanticscholar.org]
- 10. emjreviews.com [emjreviews.com]
- 11. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
GDC-0834: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is curated for researchers, scientists, and professionals involved in drug development and discovery.
Chemical Structure and Properties
GDC-0834, with the IUPAC name (R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide, is a complex heterocyclic molecule.[1][2] Its chemical formula is C33H36N6O3S, and it has a molecular weight of 596.75 g/mol .[3]
A two-dimensional representation of the GDC-0834 chemical structure is provided below.
Caption: 2D Chemical Structure of GDC-0834.
Table 1: Physicochemical Properties of GDC-0834
| Property | Value | Reference |
| IUPAC Name | (R)-N-(3-(6-((4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | [1][2] |
| Chemical Formula | C33H36N6O3S | [3] |
| Molecular Weight | 596.75 g/mol | [3] |
| Canonical SMILES | CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=NC(=CN(C4=O)C)NC5=CC=C(C=C5)[C@H]6N(C)CCN(C6=O)C | MedChemExpress |
| InChI Key | CDOOFZZILLRUQH-GDLZYMKVSA-N | [1] |
| CAS Number | 1133432-49-1 (R-isomer) | [1] |
Synthesis Pathway
GDC-0834 was developed through structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of the parent BTK inhibitor, CGI-1746. The synthesis of GDC-0834 involves a multi-step process, which is outlined in the diagram below. The key steps include the formation of the central pyrazinone core, followed by sequential coupling reactions to introduce the substituted phenylamino (B1219803) and the tetrahydrobenzothiophene carboxamide moieties.
Caption: Simplified Synthesis Pathway of GDC-0834.
The synthesis of the key intermediates and the final coupling steps are detailed in the experimental protocols section.
Mechanism of Action: BTK Signaling Pathway
GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK plays a central role in this pathway by phosphorylating downstream substrates, ultimately activating transcription factors such as NF-κB. By inhibiting BTK, GDC-0834 effectively blocks this signaling cascade.
Caption: Simplified BTK Signaling Pathway and the inhibitory action of GDC-0834.
Quantitative Data
The following tables summarize key quantitative data for GDC-0834.
Table 2: In Vitro and In Vivo Potency of GDC-0834
| Assay | Species | IC50 | Reference |
| BTK Biochemical Assay | - | 5.9 nM | MedChemExpress |
| Cellular BTK Autophosphorylation Assay | - | 6.4 nM | MedChemExpress |
| In vivo pBTK Inhibition (Blood) | Mouse | 1.1 µM | MedChemExpress |
| In vivo pBTK Inhibition (Blood) | Rat | 5.6 µM | MedChemExpress |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments related to the synthesis and evaluation of GDC-0834.
General Synthesis of GDC-0834
The synthesis of GDC-0834 is based on the procedures described by Young et al. in Bioorganic & Medicinal Chemistry Letters. The following is a representative, generalized protocol.
Step 1: Synthesis of the Pyrazinone Core A suitably substituted aminopyrazine is reacted with a glyoxylate (B1226380) derivative under acidic conditions to form the pyrazinone ring system. The reaction is typically carried out in a high-boiling point solvent such as dioxane or toluene (B28343) with a catalytic amount of a Brønsted or Lewis acid.
Step 2: Buchwald-Hartwig Coupling The halogenated pyrazinone core is coupled with (R)-1,4-dimethyl-3-(4-aminophenyl)piperazin-2-one using a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like dioxane. The reaction is heated to facilitate the cross-coupling.
Step 3: Amide Coupling with 2-amino-6-methylaniline The resulting intermediate is then subjected to an amide coupling reaction with 2-amino-6-methylaniline. This is typically achieved using a standard coupling agent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in a polar aprotic solvent such as DMF.
Step 4: Final Amide Coupling The final step involves the acylation of the remaining amino group with 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid. This amide bond formation is also carried out using standard peptide coupling reagents as described in the previous step. Purification by column chromatography or recrystallization yields the final product, GDC-0834.
BTK Inhibition Assay (Biochemical)
The inhibitory activity of GDC-0834 against BTK can be assessed using a variety of commercially available kinase assay kits or through custom-developed assays. A typical protocol involves:
-
Reagents : Recombinant human BTK enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, and a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).
-
Procedure :
-
A dilution series of GDC-0834 is prepared in a suitable buffer.
-
The BTK enzyme and the peptide substrate are incubated with the different concentrations of GDC-0834.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular BTK Autophosphorylation Assay
This assay measures the ability of GDC-0834 to inhibit BTK activity within a cellular context.
-
Cell Line : A suitable B-cell line endogenously expressing BTK (e.g., Ramos) is used.
-
Procedure :
-
Cells are pre-incubated with various concentrations of GDC-0834.
-
B-cell receptor signaling is stimulated using an anti-IgM antibody.
-
Cells are lysed, and the phosphorylation status of BTK at a specific autophosphorylation site (e.g., Y223) is determined by Western blotting or ELISA using a phospho-specific antibody.
-
The IC50 value is determined by quantifying the reduction in BTK phosphorylation as a function of GDC-0834 concentration.
-
This guide provides a foundational understanding of the chemical structure and synthesis of GDC-0834. For more detailed information, readers are encouraged to consult the cited literature.
References
GDC-0834: A Technical Guide to a Selective Bruton's Tyrosine Kinase (BTK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a compelling therapeutic target.[3][4] GDC-0834 emerged from structure-activity relationship (SAR) studies aimed at improving the pharmacokinetic properties of the earlier BTK inhibitor, CGI-1746.[5] While demonstrating promising potency and selectivity in preclinical models, the clinical development of GDC-0834 was halted due to extensive and rapid metabolism in humans via amide hydrolysis, leading to insufficient parent drug exposure.[5][6] This technical guide provides a comprehensive overview of GDC-0834, including its mechanism of action, preclinical data, and detailed experimental protocols.
Mechanism of Action
GDC-0834 functions as an ATP-competitive inhibitor of BTK.[6] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell activation, proliferation, and survival.[1][7] Upon B-cell receptor (BCR) engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK, in turn, phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[3] This initiates a signaling cascade leading to the activation of transcription factors crucial for B-cell function.[3] GDC-0834 binds to the ATP-binding pocket of BTK, preventing its kinase activity and thereby blocking downstream signaling.
Figure 1: B-Cell Receptor (BCR) Signaling Pathway and GDC-0834 Inhibition.
Preclinical Data
In Vitro Potency and Selectivity
GDC-0834 demonstrates high potency against BTK in both biochemical and cellular assays.[8]
| Assay Type | Species | IC50 (nM) | Reference |
| Biochemical Assay | - | 5.9 | [8] |
| Cellular Assay | - | 6.4 | [8] |
While highly potent for BTK, GDC-0834 also exhibits inhibitory activity against other kinases, though at significantly higher concentrations.
| Kinase | IC50 (nM) | Selectivity vs. BTK (fold) |
| BTK | 3 | - |
| BMX | 15 | 5 |
| TEC | 231 | 77 |
| FGR | >1000 | >333 |
| SRC | >1000 | >333 |
| MELK | >1000 | >333 |
Table adapted from publicly available data.[3]
Pharmacokinetics and Metabolism
A significant challenge in the development of GDC-0834 was the species-specific difference in its metabolism.[9] In humans, GDC-0834 undergoes rapid and extensive amide hydrolysis to form an inactive metabolite, M1.[6][9] This metabolic pathway is much less prominent in preclinical species like rats, dogs, and monkeys.[9] This discrepancy led to poor prediction of human pharmacokinetics from preclinical data.[5]
| Species | Metabolism | Key Metabolite | Resulting Exposure of GDC-0834 | Reference |
| Human | Extensive amide hydrolysis | M1 (inactive) | Very low, often below limit of quantitation | [6][9][10] |
| Mouse, Rat, Dog, Monkey | Moderate to low metabolism | M1 (minor) | Sufficient for preclinical efficacy studies | [9][10] |
The enzyme aldehyde oxidase (AO) has been implicated as a primary driver of this amide hydrolysis in human liver cytosol.[6][11]
Figure 2: Species-Dependent Metabolism of GDC-0834.
In Vivo Efficacy
Despite the metabolic challenges in humans, GDC-0834 demonstrated efficacy in preclinical models of autoimmune disease. In a rat model of collagen-induced arthritis (CIA), GDC-0834 treatment resulted in a dose-dependent reduction in disease severity.[10]
| Species | Model | Dosing Regimen | Outcome | Reference |
| Rat | Collagen-Induced Arthritis (CIA) | 1, 3, 10, 30, and 100 mg/kg b.i.d. | Dose-dependent inhibition of disease severity | [8][10] |
| Mouse | - | 25, 50, 100, and 150 mg/kg (oral) | Dose-dependent inhibition of pBTK-Tyr223 in blood | [8] |
Experimental Protocols
In Vitro BTK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of GDC-0834 to inhibit BTK kinase activity in a biochemical format.
Materials:
-
BTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer
-
GDC-0834 (or other test inhibitor)
-
DMSO
-
384-well microplates
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of GDC-0834 in DMSO.
-
In a 384-well plate, add BTK enzyme in kinase buffer to each well.
-
Add the diluted GDC-0834 or DMSO (for control) to the respective wells.
-
Incubate for 60 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing the biotinylated peptide substrate and ATP in kinase buffer.
-
Incubate for 120 minutes at room temperature.
-
Stop the reaction by adding the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the inhibitor concentration to determine the IC50 value.[3]
Figure 3: Experimental Workflow for an In Vitro BTK Kinase Assay.
Cellular Assay - Western Blot for BTK Autophosphorylation
This protocol assesses the ability of GDC-0834 to inhibit BTK autophosphorylation at Tyr223 in a cellular context.[3]
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium
-
GDC-0834
-
DMSO
-
Anti-human IgM
-
Ice-cold PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed B-cells and grow to the desired density.
-
Treat cells with various concentrations of GDC-0834 (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-human IgM for 10 minutes.
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.[3]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.[3]
Conclusion
GDC-0834 is a well-characterized, potent, and selective BTK inhibitor that serves as an important case study in drug development. While its clinical progression was halted due to unfavorable metabolic properties in humans, the preclinical data and the understanding of its mechanism of action have been instrumental in the development of subsequent generations of BTK inhibitors.[5][12] The significant species difference in its metabolism underscores the critical importance of early and thorough metabolic profiling in drug discovery. The detailed protocols and data presented in this guide provide valuable information for researchers working on BTK inhibitors and related signaling pathways.
References
- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [rex.libraries.wsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
The Evolution of a BTK Inhibitor: A Technical Deep Dive into the Transition from CGI-1746 to GDC-0834
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the development of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, from its predecessor compound, CGI-1746. Through targeted structure-activity relationship (SAR) studies, researchers aimed to enhance the pharmacokinetic profile of CGI-1746, leading to the identification of GDC-0834 as a clinical candidate for autoimmune diseases such as rheumatoid arthritis.[1][2] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways central to the progression of this therapeutic agent.
Core Compound Data and In Vitro Potency
The primary objective in the development of GDC-0834 was to retain the high potency and selectivity of CGI-1746 while improving its drug metabolism and pharmacokinetic (DMPK) properties. The following tables summarize the key in vitro data for both compounds.
Table 1: In Vitro Potency Against Bruton's Tyrosine Kinase (BTK)
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| CGI-1746 | 1.9[3][4] | 42 (anti-IgM-induced human B cell proliferation)[4] |
| GDC-0834 | 5.9[3][5] | 6.4[5] |
Table 2: Kinase Selectivity of CGI-1746
| Kinase Family | Selectivity (fold vs. BTK) |
| Tec family kinases | ~1000[4] |
| Src family kinases | ~1000[4] |
Preclinical Pharmacokinetics: An Improvement with a Caveat
SAR studies on CGI-1746 focused on enhancing its pharmacokinetic properties, leading to the development of GDC-0834, which demonstrated a much-improved profile in preclinical animal models.[1] However, this improvement did not translate to human subjects.
Table 3: Preclinical Pharmacokinetic Parameters of GDC-0834
| Species | In Vivo IC50 (µM) | Key Observation |
| Mouse | 1.1[5] | Improved PK compared to CGI-1746.[1] |
| Rat | 5.6[5] | Improved PK compared to CGI-1746.[1] |
Despite promising preclinical data, GDC-0834 exhibited significant metabolic instability in humans.[1] In vitro studies with human liver microsomes and hepatocytes revealed that GDC-0834 undergoes rapid, NADPH-independent amide hydrolysis to an inactive metabolite, M1.[2][6] This metabolic pathway was significantly more pronounced in humans than in the preclinical species tested (rat, dog, and monkey).[6]
Table 4: In Vitro Metabolic Stability of GDC-0834 in Liver Microsomes (Formation of M1)
| Species | Intrinsic Clearance (Vmax/Km) Fold Difference vs. Human |
| Human | 1 |
| Rat | 23-fold lower |
| Dog | 169-fold lower |
| Monkey | 169-fold lower |
Data adapted from Liu et al., 2011.[6]
This species-specific metabolism, later attributed to aldehyde oxidase (AO), led to insufficient parent drug exposure in a Phase I clinical trial in healthy volunteers, ultimately halting the clinical development of GDC-0834.[2][7][8]
Signaling Pathways and Experimental Workflows
The development and evaluation of BTK inhibitors like CGI-1746 and GDC-0834 are underpinned by a thorough understanding of the B-cell receptor (BCR) signaling pathway and robust experimental methodologies.
B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical non-receptor tyrosine kinase in the BCR signaling pathway, essential for B-cell development, differentiation, and proliferation.[3] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of downstream effectors and ultimately influencing cell fate.
Caption: Simplified B-Cell Receptor (BCR) signaling cascade initiated by antigen binding.
Experimental Workflow: In Vitro BTK Enzyme Inhibition Assay
Determining the in vitro potency of compounds like CGI-1746 and GDC-0834 against BTK is a fundamental step in their characterization. A common method is a biochemical assay that measures the enzyme's activity in the presence of the inhibitor.
Caption: General workflow for an in vitro BTK enzyme inhibition assay.
Detailed Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (Biochemical)
This protocol is a representative method for determining the biochemical IC50 of a BTK inhibitor.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Fluorescently labeled peptide substrate (e.g., poly-Glu,Tyr)
-
ATP solution
-
Test compounds (CGI-1746, GDC-0834) dissolved in DMSO
-
Stop solution (e.g., EDTA)
-
Detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the BTK enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be at or near its Km for BTK.
-
Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of phosphorylated substrate or ADP produced.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
Cellular BTK Autophosphorylation Assay
This protocol outlines a method to assess the inhibitory activity of compounds on BTK autophosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test compounds (CGI-1746, GDC-0834) dissolved in DMSO
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Culture the B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the anti-IgM antibody for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation.
-
Immediately lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the anti-total-BTK antibody to normalize for protein loading.
-
Quantify the band intensities and determine the concentration-dependent inhibition of BTK autophosphorylation.
In Vitro Aldehyde Oxidase (AO) Mediated Metabolism Assay
This protocol is designed to evaluate the metabolic stability of a compound in the presence of human liver cytosol, a source of AO.
Materials:
-
Human liver cytosol
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (GDC-0834)
-
Acetonitrile (B52724) (for reaction quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing human liver cytosol and potassium phosphate buffer.
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding GDC-0834 to the incubation mixture. The final concentration of the organic solvent should be low (e.g., <1%).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (GDC-0834) and the formation of the M1 metabolite.
-
Calculate the in vitro half-life and intrinsic clearance of GDC-0834.
Conclusion
The progression from CGI-1746 to GDC-0834 exemplifies a classic drug discovery paradigm: optimizing the pharmacokinetic properties of a potent and selective lead compound. While the SAR campaign successfully improved preclinical DMPK parameters, the unforeseen species-specific metabolism of GDC-0834 by aldehyde oxidase in humans highlighted a critical challenge in drug development. The detailed data and protocols presented in this guide offer valuable insights for researchers working on kinase inhibitors and underscore the importance of early and comprehensive metabolic profiling in predicting human clinical outcomes. The knowledge gained from the GDC-0834 program undoubtedly informed subsequent efforts in the discovery of next-generation BTK inhibitors with improved metabolic stability.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
- 8. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0834: A Technical Guide to Studying B-Cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway plays a central role in B-cell development, activation, proliferation, and survival.[3][4] Dysregulation of BCR signaling is implicated in various autoimmune diseases and B-cell malignancies, making BTK an attractive therapeutic target. This technical guide provides an in-depth overview of GDC-0834, its mechanism of action, and its application as a tool for studying BCR signaling. Detailed experimental protocols and quantitative data are presented to facilitate its use in preclinical research. Despite promising preclinical data, the clinical development of GDC-0834 was halted due to rapid amide hydrolysis in humans, leading to insufficient drug exposure.[5][6]
Introduction to GDC-0834
GDC-0834 was developed as a small molecule inhibitor of BTK, demonstrating high potency and selectivity in preclinical studies.[1] It was investigated as a potential therapeutic agent for rheumatoid arthritis.[1][7] Understanding the interaction of GDC-0834 with the BCR signaling cascade provides valuable insights into the roles of BTK in B-cell function and pathology.
Mechanism of Action
GDC-0834 functions as a reversible inhibitor of BTK.[2] Within the BCR signaling pathway, BTK is a key downstream effector of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step for subsequent downstream signaling events, including calcium mobilization and activation of transcription factors that drive B-cell proliferation and differentiation.[3][4] By inhibiting BTK, GDC-0834 effectively blocks these downstream processes.
Quantitative Data
The following tables summarize the key quantitative data for GDC-0834 from biochemical, cellular, and in vivo studies.
| Parameter | Value | Assay Type | Species | Reference |
| IC₅₀ | 5.9 nM | Biochemical (BTK enzyme) | - | [1][8] |
| IC₅₀ | 6.4 nM | Cellular (BCR signaling) | - | [1] |
| IC₅₀ | 1.1 µM | In vivo (pBTK inhibition) | Mouse | [1] |
| IC₅₀ | 5.6 µM | In vivo (pBTK inhibition) | Rat | [1][8] |
| Table 1: In Vitro and In Vivo Potency of GDC-0834 |
| Dose | Mean Inhibition of pBTK-Tyr223 | Time Point | Species | Reference |
| 100 mg/kg | 96% | 2 hours | Mouse | [8][9] |
| 150 mg/kg | 97% | 2 hours | Mouse | [8][9] |
| Table 2: In Vivo Target Inhibition of GDC-0834 in Mice |
| Dose | Plasma Concentration | Species | Reference |
| 35 mg (oral) | <1 ng/mL | Human | [2][10] |
| 105 mg (oral) | <1 ng/mL | Human | [2][10] |
| Table 3: Phase 1 Clinical Trial Data for GDC-0834 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of GDC-0834 on B-cell receptor signaling.
BTK Kinase Inhibition Assay (LanthScreen™)
This protocol describes an in vitro biochemical assay to determine the inhibitory activity of GDC-0834 against BTK.
Materials:
-
Recombinant human BTK enzyme
-
LanthScreen™ Tb-anti-pTyr (PY20) antibody
-
Fluorescein-poly-Glu-Tyr (pGT) substrate
-
ATP
-
GDC-0834
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of GDC-0834 in the assay buffer.
-
Add 2.5 µL of the GDC-0834 dilutions or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a 4X solution of the BTK enzyme to each well.
-
Add 5 µL of a 2X solution of the pGT substrate and ATP mixture to initiate the reaction. The final ATP concentration should be at the Km for BTK.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of a 2X stop/detection solution containing EDTA and the Tb-anti-pTyr antibody.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the ratio of the emission at 520 nm to 495 nm and plot the results against the GDC-0834 concentration to determine the IC₅₀ value.[8]
Western Blot for Phospho-BTK (pBTK)
This protocol details the detection of phosphorylated BTK in B-cells following treatment with GDC-0834 and BCR stimulation.
Materials:
-
B-cell line (e.g., Ramos) or primary B-cells
-
GDC-0834
-
Anti-human IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-pBTK (Tyr223) and mouse anti-total BTK
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture B-cells to the desired density.
-
Pre-treat the cells with various concentrations of GDC-0834 or vehicle for 1-2 hours.
-
Stimulate the B-cells with anti-human IgM for 10-15 minutes to induce BTK phosphorylation.
-
Harvest the cells and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pBTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total BTK antibody and HRP-conjugated anti-mouse secondary antibody to normalize for protein loading.[8][9]
-
Quantify the band intensities to determine the percent inhibition of BTK phosphorylation.[8]
B-Cell Proliferation Assay
This assay measures the effect of GDC-0834 on the proliferation of B-cells following BCR stimulation.
Materials:
-
B-cells
-
GDC-0834
-
Stimulating agents (e.g., anti-IgM, CD40L, IL-4)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Culture medium
-
96-well plates
-
Flow cytometer
Procedure:
-
Label the B-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Seed the labeled cells into a 96-well plate.
-
Add serial dilutions of GDC-0834 or vehicle to the wells.
-
Add the stimulating agents to the appropriate wells.
-
Incubate the plate for 3-5 days.
-
Harvest the cells and analyze them by flow cytometry.
-
The proliferation of B-cells is measured by the dilution of the proliferation dye in daughter cells.
Calcium Mobilization Assay
This protocol assesses the effect of GDC-0834 on BCR-induced calcium flux in B-cells.
Materials:
-
B-cells
-
GDC-0834
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Anti-human IgM antibody
-
Flow cytometer or fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Load the B-cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in a suitable buffer.
-
Pre-treat the cells with GDC-0834 or vehicle for a specified time.
-
Establish a baseline fluorescence reading using a flow cytometer or plate reader.
-
Add the anti-human IgM antibody to stimulate BCR signaling.
-
Immediately record the changes in fluorescence over time.
-
The inhibition of calcium mobilization is determined by the reduction in the fluorescence signal in GDC-0834-treated cells compared to the vehicle control.[11][12]
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Investigating Autoimmune Diseases with GDC-0834: A Technical Guide
Introduction
GDC-0834 is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed as a potential therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis (RA), GDC-0834 demonstrated promising preclinical efficacy.[2][3] BTK is a critical signaling molecule in B-lymphocytes and other immune cells, making it an attractive target for immunomodulatory therapies.[4][5] Despite its promising profile in animal models, the clinical development of GDC-0834 was halted due to extensive and rapid metabolism in humans, which resulted in insufficient drug exposure.[1][3] This guide provides an in-depth technical overview of GDC-0834, summarizing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. The insights gained from the GDC-0834 program have been instrumental in informing the development of next-generation BTK inhibitors for autoimmune diseases.[3][6]
Mechanism of Action
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[4][7] Upon antigen binding to the BCR, BTK is activated, leading to the phosphorylation of phospholipase Cγ (PLCγ). This initiates a cascade of downstream signaling events, including calcium mobilization and activation of transcription factors like NF-κB and NFAT, which are essential for B-cell proliferation, differentiation, and antibody production.[4][7] In autoimmune diseases such as RA and systemic lupus erythematosus (SLE), dysregulation of BCR signaling and subsequent B-cell hyperactivity contribute to autoantibody production and inflammation.[2][4]
GDC-0834 functions as an ATP-competitive inhibitor, binding to the active site of BTK and preventing its kinase activity.[1][2] By blocking BTK phosphorylation, GDC-0834 effectively suppresses BCR-mediated signaling, thereby inhibiting B-cell activation and downstream inflammatory processes.[2][7] BTK is also expressed in myeloid cells and mast cells, and its inhibition can affect signaling through Fc receptors and Toll-like receptors (TLRs), further contributing to its anti-inflammatory effects.[2][4]
Data Presentation
Pharmacokinetics and Metabolism
A critical aspect of the GDC-0834 story is the significant species difference in its metabolism.[8] In preclinical species (mouse, rat, dog, and monkey), GDC-0834 demonstrated acceptable pharmacokinetic properties.[3] However, in human in vitro systems and in a single-dose clinical trial, it was found to be rapidly and extensively metabolized via amide hydrolysis to an inactive aniline (B41778) metabolite, M1.[1][8] This reaction is primarily mediated by the soluble enzyme Aldehyde Oxidase (AO), which is highly active in human liver cytosol but less so in the preclinical species tested.[1][9] This discrepancy led to a failure to predict human pharmacokinetics accurately and resulted in negligible systemic exposure to the parent drug in humans after oral administration.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for GDC-0834.
Table 1: In Vitro and In Vivo Potency of GDC-0834
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| Biochemical IC50 | In Vitro | 5.9 nM | [2][10] |
| Cellular IC50 | In Vitro | 6.4 nM | [2][10] |
| In Vivo IC50 (pBTK) | Mouse | 1.1 µM | [2][10] |
| In Vivo IC50 (pBTK) | Rat | 5.6 µM |[2][10] |
Table 2: Inhibition of Aldehyde Oxidase (AO) Substrates by GDC-0834 in Human Liver Cytosol
| AO Substrate | IC50 (µM) | Reference |
|---|---|---|
| Carbazeran | 0.86 - 1.87 | [1] |
| DACA | 0.86 - 1.87 | [1] |
| O6-benzylguanine | 0.86 - 1.87 | [1] |
| Phthalazine | 0.86 - 1.87 | [1] |
| Zaleplon | 0.86 - 1.87 | [1] |
| Zoniporide | 0.86 - 1.87 |[1] |
Table 3: GDC-0834 Metabolism (M1 Formation) Across Species in Liver Microsomes
| Species | Intrinsic Clearance (Vmax/Km) Fold Difference vs. Human | Reference |
|---|---|---|
| Human | 1 (Baseline) | [8] |
| Rat | 23-fold lower | [8] |
| Dog | 169-fold lower | [8] |
| Monkey | ~23-169-fold lower |[8] |
Table 4: Clinical Pharmacokinetics of GDC-0834 in Humans (Single Oral Dose)
| Oral Dose | GDC-0834 Plasma Cmax | M1 Metabolite Plasma Cmax (mean) | Reference |
|---|---|---|---|
| 35 mg | <1 ng/mL | 142 ng/mL | [1] |
| 105 mg | <1 ng/mL | 390 ng/mL |[1] |
Table 5: Preclinical Efficacy of GDC-0834 in a Rat Collagen-Induced Arthritis (CIA) Model
| GDC-0834 Oral Dose | Effect on pBTK-Tyr223 in Blood | Effect on Ankle Swelling | Reference |
|---|---|---|---|
| 1-100 mg/kg (b.i.d.) | Dose-dependent inhibition | Dose-dependent reduction | [7][10] |
| 100 mg/kg | 96% mean inhibition | Significant reduction | [10] |
| 150 mg/kg | 97% mean inhibition | Significant reduction |[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used in the evaluation of GDC-0834.
Protocol 1: In Vitro BTK Inhibition Biochemical Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of GDC-0834 against purified BTK enzyme.
-
Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, GDC-0834, kinase buffer, streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody, plate reader.
-
Methodology:
-
Prepare serial dilutions of GDC-0834 in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add BTK enzyme, the peptide substrate, and the GDC-0834 dilution (or vehicle control).
-
Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add a europium-labeled anti-phosphotyrosine antibody and incubate.
-
After a final wash, add an enhancement solution and measure the time-resolved fluorescence.
-
Calculate the percent inhibition for each GDC-0834 concentration relative to the vehicle control.
-
Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the IC50 value.[10]
-
Protocol 2: In Vivo Pharmacodynamic Assay (pBTK inhibition in blood)
-
Objective: To measure the in vivo potency of GDC-0834 by quantifying the inhibition of BTK phosphorylation (pBTK-Tyr223) in whole blood.
-
Materials: BALB/c mice or Sprague-Dawley rats, GDC-0834 formulated for oral gavage, blood collection supplies (e.g., EDTA tubes), lysis buffer, primary antibodies (anti-pBTK-Tyr223, anti-total BTK), secondary HRP-conjugated antibodies, Western blot equipment, and reagents.
-
Methodology:
-
Dose animals (e.g., BALB/c mice) orally with GDC-0834 at various concentrations (e.g., 25, 50, 100, 150 mg/kg) or vehicle.[10]
-
At specified time points post-dose (e.g., 2, 4, or 6 hours), collect terminal blood samples via cardiac puncture into EDTA tubes.[10]
-
Immediately lyse the whole blood with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against pBTK-Tyr223.
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
Quantify band intensities using densitometry. Calculate the ratio of pBTK to total BTK and determine the percent inhibition relative to vehicle-treated animals.[10]
-
Protocol 3: Collagen-Induced Arthritis (CIA) Model in Rats
-
Objective: To evaluate the therapeutic efficacy of GDC-0834 in a rodent model of rheumatoid arthritis.
-
Methodology:
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). On Day 0, administer an intradermal injection at the base of the tail of male Lewis rats.
-
Booster: On Day 7, administer a second intradermal injection of type II collagen, this time emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Begin oral dosing of GDC-0834 (e.g., 1, 3, 10, 30, 100 mg/kg, twice daily) or vehicle on the same day as the first immunization (Day 0) and continue through Day 16.[10]
-
Disease Assessment: Starting around Day 9, when signs of arthritis typically appear, measure the ankle diameter of both hind paws daily using calipers until the end of the study (Day 17).[10]
-
Data Analysis: Calculate the area under the curve (AUC) for the ankle diameter-time plots for each animal using the trapezoidal rule. Compare the AUC values between treatment groups and the vehicle control group to determine the dose-dependent efficacy of GDC-0834 in reducing joint swelling.[10]
-
Terminal Collection: On Day 17, collect terminal serum for cytokine analysis and tissues for histology if required.[10]
-
Protocol 4: In Vitro Metabolism Assay (M1 Formation)
-
Objective: To measure the rate of formation of the inactive metabolite M1 from GDC-0834 in liver subcellular fractions.
-
Materials: GDC-0834, human liver cytosol (HLC) or microsomes, buffer (e.g., potassium phosphate), internal standard, methanol (B129727) for quenching, LC-MS/MS system.
-
Methodology:
-
Prepare incubations containing liver cytosol (e.g., 0.05 mg/mL protein for HLC) in buffer at 37°C.[1]
-
Prepare a range of GDC-0834 concentrations (e.g., 0.05–100 µM for human studies).[1]
-
Initiate the reaction by adding GDC-0834 to the pre-warmed cytosol.
-
At various time points, terminate the reaction by adding a stopping solution, such as cold methanol containing an internal standard.[1]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of M1 using a validated LC-MS/MS method.
-
Determine the initial velocity of M1 formation at each GDC-0834 concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax (maximum rate of formation) and Km (substrate concentration at half Vmax).
-
Calculate the intrinsic clearance as the ratio Vmax/Km.[8]
-
GDC-0834 is a well-characterized BTK inhibitor that, while clinically unsuccessful, serves as a valuable case study in drug development. It demonstrated high potency and selectivity for its target and showed clear anti-inflammatory efficacy in preclinical models of arthritis.[7][10] However, the program highlighted the critical importance of understanding species differences in drug metabolism. The rapid clearance of GDC-0834 in humans, mediated by Aldehyde Oxidase, prevented the attainment of therapeutic exposures and led to the termination of its development.[1][8] The knowledge gained from the GDC-0834 program, particularly regarding the liabilities of its chemical scaffold to AO-mediated metabolism, has been invaluable for the successful design and development of subsequent, more stable BTK inhibitors for the treatment of autoimmune diseases.[3][6]
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Bruton’s tyrosine kinase in autoimmunity and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Research Progress of BTK Inhibitors in the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
GDC-0834 and Its Role in Inflammatory Response Pathways: A Technical Guide
Introduction
GDC-0834 is a potent, selective, and reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] Developed initially as a therapeutic candidate for inflammatory conditions such as rheumatoid arthritis, GDC-0834 targets a critical enzyme in the signaling pathways of various immune cells.[2][3] BTK is a non-receptor tyrosine kinase essential for the development and function of B-lymphocytes and plays a significant role in the activation of other hematopoietic cells, including macrophages, monocytes, and mast cells.[4][5][6] By inhibiting BTK, GDC-0834 effectively modulates the immune response, demonstrating significant anti-inflammatory effects in preclinical models.
This technical guide provides an in-depth analysis of GDC-0834's mechanism of action, its impact on inflammatory signaling cascades, and a summary of its preclinical efficacy. While its clinical development was ultimately halted due to rapid metabolism in humans, the study of GDC-0834 has provided valuable insights into the therapeutic potential of BTK inhibition for inflammatory and autoimmune diseases.[7][8]
Core Mechanism of Action: BTK Inhibition
The primary mechanism of action for GDC-0834 is the competitive inhibition of ATP binding to Bruton's tyrosine kinase.[1] BTK is a crucial signaling molecule downstream of multiple immune receptors. Its activation, through phosphorylation at the Y-551 residue followed by autophosphorylation at Y-223, triggers a cascade of downstream signaling events that are fundamental to the inflammatory response.[9]
GDC-0834 blocks this activation step. By preventing BTK phosphorylation, it effectively halts signal transduction from key receptors, including the B-cell receptor (BCR), Fc receptors (FcR), and Toll-like receptors (TLR).[4][9] This blockade is the foundational event through which GDC-0834 exerts its broad anti-inflammatory effects.
Impact on Key Inflammatory Signaling Pathways
BTK's position as a central signaling node means its inhibition by GDC-0834 has far-reaching consequences on multiple inflammatory pathways.
1. B-Cell Receptor (BCR) Signaling: BTK is indispensable for BCR signaling, which governs B-cell survival, proliferation, and differentiation into antibody-producing plasma cells.[4] Pathologic antibodies are a hallmark of many autoimmune diseases. By inhibiting BTK, GDC-0834 disrupts the BCR signaling cascade, thereby reducing B-cell-mediated pathogenic activities.[5]
2. Myeloid Cell Signaling (FcR and TLR): BTK is also expressed in myeloid cells like macrophages and monocytes.[6] It plays a critical role in signaling from Fc receptors, which bind immune complexes, and Toll-like receptors, which recognize pathogen-associated molecular patterns.
-
Fc Receptor (FcR) Pathway: Activation of FcRs on macrophages via immune complexes is a major driver of cytokine production (e.g., TNF-α, IL-6) in diseases like rheumatoid arthritis.[6] BTK inhibition blocks this pathway.
-
Toll-like Receptor (TLR) Pathway: BTK is required for TLR-induced production of certain pro-inflammatory cytokines, particularly TNF-α.[10] GDC-0834 can therefore mitigate the inflammatory response to stimuli that activate TLRs.
Inhibition of these pathways in myeloid cells skews monocytes towards an anti-inflammatory M2 phenotype and hinders the differentiation of pro-inflammatory M1 macrophages.[11] This shift reduces the overall inflammatory state.
Quantitative Data Summary
The potency and efficacy of GDC-0834 have been quantified in various preclinical assays.
Table 1: In Vitro and In Vivo Potency of GDC-0834
| Assay Type | Target | Species | IC50 Value | Citation |
|---|---|---|---|---|
| Biochemical Assay | BTK | - | 5.9 nM | [12] |
| Cellular Assay | BTK | - | 6.4 nM | [12] |
| In Vivo (pBTK Inhibition) | BTK | Mouse | 1.1 µM | [12] |
| In Vivo (pBTK Inhibition) | BTK | Rat | 5.6 µM | [12] |
| Aldehyde Oxidase (AO) Inhibition | Various AO Substrates | Human | 0.86 - 1.87 µM |[1][12][13] |
Table 2: In Vivo Pharmacodynamic Effect of GDC-0834 in Mice
| Oral Dose (mg/kg) | Time Post-Dose | Mean Inhibition of pBTK-Tyr223 in Blood | Citation |
|---|---|---|---|
| 100 | 2 hours | 96% | [12] |
| 150 | 2 hours | 97% |[12] |
Table 3: Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis (CIA) Model
| pBTK Inhibition Threshold | Effect on Ankle Swelling | Citation |
|---|---|---|
| ~60% | Threshold for observing anti-arthritic activity | [6] |
| ~73% | Required for half-maximal activity (EC50) | [6] |
| >73% | Required for maximal anti-arthritic activity |[6] |
Experimental Protocols
Detailed methodologies from key preclinical studies provide a framework for understanding the derivation of the quantitative data.
Protocol 1: In Vivo Inhibition of BTK Phosphorylation in Mice
-
Objective: To determine the in vivo potency of GDC-0834 in inhibiting BTK phosphorylation (pBTK-Tyr223) in whole blood.
-
Animal Model: BALB/c mice.[12]
-
Dosing Regimen: Mice were administered a single oral dose of GDC-0834 at 25, 50, 100, or 150 mg/kg, or a vehicle control.[12]
-
Sample Collection: Terminal blood samples were collected via cardiac puncture at 2, 4, or 6 hours post-administration (n=3 animals per time point).[12]
-
Pharmacokinetic Analysis: Plasma concentrations of GDC-0834 were quantified using LC/MS/MS.[12]
-
Pharmacodynamic Analysis:
-
Protein Extraction: Whole blood lysates were prepared.
-
Western Blot: Levels of phosphorylated BTK (pBTK-Tyr223) and total BTK were determined by Western blot using a rabbit polyclonal anti-pBTK antibody and a mouse monoclonal anti-total BTK antibody.[12]
-
Quantification: Protein bands were quantified using a LI-COR Odyssey imager and associated software.[12]
-
Normalization: The pBTK signal was normalized to the total BTK signal for each sample.
-
Inhibition Calculation: Normalized values from treated samples were compared to those from vehicle-treated samples to calculate the percentage of inhibition.[12]
-
Clinical Development and Metabolic Fate
Despite promising preclinical potency and efficacy, the clinical development of GDC-0834 was terminated. A single-dose Phase I trial in healthy volunteers revealed that, following oral administration, plasma concentrations of the parent drug were mostly below the limit of quantitation (<1 ng/ml).[7][14]
This was attributed to extensive and rapid metabolism in humans. The primary metabolic pathway was identified as amide hydrolysis, converting GDC-0834 into an inactive aniline (B41778) metabolite (M1).[1][3] This reaction is catalyzed predominantly by the enzyme aldehyde oxidase (AO) in human liver cytosol.[1][13] A significant species difference was observed, as this metabolic pathway was much less prevalent in the preclinical species tested (mouse, rat, dog), which explains the favorable pharmacokinetics seen in those models.[1][14][15] This unforeseen metabolic liability in humans rendered the drug unable to achieve sufficient exposure for a therapeutic effect.[7]
Conclusion
GDC-0834 is a powerful tool compound that has significantly advanced the understanding of BTK's role in inflammatory and autoimmune diseases. Its mechanism of action, centered on the potent and selective inhibition of BTK, leads to the disruption of key inflammatory signaling pathways in both B-cells and myeloid cells. Preclinical studies robustly demonstrated its ability to suppress BTK activity and reduce disease severity in animal models of arthritis.
However, the case of GDC-0834 serves as a critical lesson in drug development regarding species-specific metabolism. Its rapid clearance in humans by aldehyde oxidase, a pathway not prominent in preclinical models, prevented its clinical progression. The knowledge gained from the GDC-0834 program has been invaluable, informing the design and development of next-generation BTK inhibitors with improved metabolic stability and clinical potential.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. dovepress.com [dovepress.com]
- 11. Inhibition of Bruton’s Tyrosine Kinase (BTK) Prevents Inflammatory Macrophage Differentiation: A Potential Role in RA and SLE - ACR Meeting Abstracts [acrabstracts.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GDC-0834: A Technical Guide to its Early-Stage Research Applications as a BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research and preclinical development of GDC-0834, a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). Initially investigated as a promising therapeutic agent for rheumatoid arthritis, the clinical development of GDC-0834 was ultimately halted due to its rapid and extensive metabolism in humans.[1][2][3] This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes critical pathways and workflows. The insights gained from the study of GDC-0834 have been instrumental in informing the development of next-generation BTK inhibitors.[2]
Mechanism of Action: Targeting the BTK Signaling Pathway
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of B-lineage cells, including their development, differentiation, and proliferation.[4] It is a key component of the B-cell receptor (BCR) signaling cascade. GDC-0834 is an ATP-competitive inhibitor that reversibly binds to BTK, preventing its phosphorylation and subsequent activation, thereby blocking downstream signaling.[5] This inhibition of B-cell activation was the primary rationale for its investigation as a treatment for autoimmune diseases like rheumatoid arthritis.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from biochemical, cellular, and in vivo studies of GDC-0834.
Table 1: Potency and Efficacy of GDC-0834 (IC50 Values)
| Assay Type | Species/System | Target/Endpoint | IC50 Value | Reference |
| Biochemical Assay | - | BTK Kinase Activity | 5.9 ± 1.1 nM | [4][6] |
| Cellular Assay | - | BTK Inhibition | 6.4 nM | [4][6] |
| In Vivo (Mouse) | BALB/c Mice | pBTK-Tyr223 Inhibition | 1.1 µM | [4][6] |
| In Vivo (Rat) | Rat CIA Model | pBTK-Tyr223 Inhibition | 5.6 ± 1.6 µM | [4][6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug needed to inhibit a biological process by 50%.[7]
Table 2: GDC-0834 Inhibition of Aldehyde Oxidase (AO) Substrates
GDC-0834 was found to be a potent reversible inhibitor of several known substrates for Aldehyde Oxidase (AO), the enzyme implicated in its rapid metabolism in humans.[3][5][6][8][9]
| AO Substrate | IC50 Range | Reference |
| Carbazeran, DACA, O6-benzylguanine, Phthalazine, Zaleplon, Zoniporide | 0.86 - 1.87 µM | [3][5][6][9] |
Table 3: Species-Dependent Metabolism and Human Pharmacokinetics
A significant liability of GDC-0834 was the species-dependent difference in its metabolism.[5] In humans, it undergoes extensive amide hydrolysis to an inactive metabolite, M1, a reaction mediated by Aldehyde Oxidase (AO) and Carboxylesterase (CES).[3][8][9][10]
| Species | Primary Metabolism | M1 Exposure (AUC Ratio: M1/Parent) | Key Finding | Reference |
| Mouse (SCID) | - | 9.3% | Orally bioavailable | [5] |
| Rat | - | 1.5% | Orally bioavailable | [5] |
| Dog | - | 26% | Orally bioavailable | [5] |
| Monkey | - | Negligible | Orally bioavailable | [5] |
| Human | Amide Hydrolysis | Not applicable (Parent <1 ng/mL) | Extensive metabolism, negligible parent drug exposure. | [2][5][10][11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and potentially replicating early-stage research findings.
3.1 BTK Kinase Assay (Biochemical)
-
Objective: To quantify the direct inhibitory activity of GDC-0834 on BTK enzyme activity.
-
Methodology: A Lanthascreen assay was utilized.[6] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of an exogenous peptide substrate by BTK.
-
Recombinant BTK enzyme is incubated with the peptide substrate and ATP in the presence of varying concentrations of GDC-0834.
-
After the kinase reaction, a terbium-labeled anti-phosphopeptide antibody is added.
-
If the substrate is phosphorylated, the antibody binds, bringing a fluorescein (B123965) label on the substrate into proximity with the terbium label on the antibody, generating a FRET signal.
-
The signal is measured, and the concentration of GDC-0834 that inhibits 50% of the kinase activity (IC50) is calculated.
-
3.2 In Vivo BTK Phosphorylation Inhibition
-
Objective: To measure the pharmacodynamic effect of GDC-0834 on its target in a living organism.
-
Methodology: Western blot analysis of phosphorylated BTK (pBTK) in whole blood.[6]
-
BALB/c mice or rats are orally dosed with GDC-0834 or vehicle.
-
At specified time points, blood samples are collected.
-
Blood lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with a primary antibody specific for pBTK (pBTK-Tyr223) and an antibody for total BTK.
-
Secondary antibodies conjugated to a fluorescent dye are used for detection.
-
Bands are quantified using an imager (e.g., LI-COR Odyssey). The pBTK signal is normalized to the total BTK signal for each sample.
-
The percentage of inhibition is calculated by comparing normalized values from treated samples to vehicle-treated controls.
-
3.3 Rat Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the therapeutic efficacy of GDC-0834 in a well-established animal model of rheumatoid arthritis.[1][4]
-
Methodology:
-
Induction: Arthritis is induced in rats by intradermal injections of an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
Dosing: Once arthritis is established (typically indicated by ankle swelling), daily oral administration of GDC-0834 (e.g., 30-100 mg/kg) or vehicle begins.[4]
-
Efficacy Endpoints: The primary endpoint is the measurement of ankle diameter (swelling) over time. Secondary endpoints include morphological pathology assessment of the joints at the end of the study.
-
PK/PD Modeling: An integrated pharmacokinetic/pharmacodynamic model was used to correlate the time course of drug concentration, pBTK inhibition, and the anti-arthritic effect (reduction in ankle swelling).[4] This modeling showed that 73% inhibition of pBTK was required to achieve a 50% reduction in the rate of ankle swelling increase.[1][4]
-
3.4 In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways and responsible enzymes for GDC-0834 clearance, particularly in humans.
-
Methodology:
-
Incubation: GDC-0834 is incubated with various liver fractions (hepatocytes, liver microsomes, and liver cytosol) from different species (human, rat, dog, monkey).[5][11]
-
Cofactor Dependence: Experiments are run in the presence and absence of NADPH to distinguish between cytochrome P450-mediated metabolism and other pathways. The formation of the M1 metabolite was found to be NADPH-independent.[11][12]
-
Enzyme Identification: Cytosolic fractions were further analyzed using chemical inhibitors for Aldehyde Oxidase (AO), Carboxylesterase (CES), and Xanthine Oxidase (XO). Results implicated AO and CES in the amide hydrolysis of GDC-0834.[3][9]
-
Quantification: The rate of metabolite formation is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[6]
-
Conclusion and Future Directions
The early-stage research on GDC-0834 successfully identified a highly potent and selective BTK inhibitor with significant efficacy in preclinical models of arthritis.[4][6] However, the program also highlighted a critical lesson in drug development: the profound impact of species differences in metabolism.[5][11] The rapid amide hydrolysis of GDC-0834 in humans, mediated by aldehyde oxidase, led to insufficient drug exposure and the termination of its clinical development.[2][10]
Despite its clinical failure, the GDC-0834 program provided invaluable insights. It confirmed BTK as a viable therapeutic target for autoimmune diseases and underscored the importance of early, thorough investigation of metabolic pathways, particularly non-CYP-mediated routes. This knowledge directly informed the design of subsequent BTK inhibitors, leading to the development of more metabolically stable compounds that have successfully advanced in clinical trials.[2]
References
- 1. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. medkoo.com [medkoo.com]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
GDC-0834: A Technical Guide for Immunological Research
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell and myeloid cell signaling pathways.[1][2] While its development as a therapeutic for rheumatoid arthritis was halted due to rapid amide hydrolysis in humans, this characteristic, combined with its well-defined mechanism of action and preclinical efficacy, makes it a valuable tool compound for immunology research.[1][3][4] This guide provides an in-depth overview of GDC-0834, including its mechanism of action, quantitative data, experimental protocols, and key signaling pathways, to support its use in preclinical research settings.
Mechanism of Action
GDC-0834 functions as an ATP-competitive inhibitor of Btk.[1] Btk is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[5][6] Upon BCR engagement, Btk is activated and proceeds to phosphorylate downstream substrates, most notably phospholipase Cγ2 (PLCγ2).[7] This phosphorylation event triggers a cascade of intracellular signals, including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, survival, and antibody production.[6][7][8][9] Btk is also involved in signaling pathways in other immune cells, such as monocytes and macrophages, downstream of Fc receptors and Toll-like receptors (TLRs).[5] By reversibly binding to the ATP-binding pocket of Btk, GDC-0834 effectively blocks these downstream signaling events.
Quantitative Data
The following tables summarize the key quantitative data for GDC-0834, providing a comprehensive overview of its potency, selectivity, and metabolic profile.
Table 1: In Vitro and In Vivo Potency of GDC-0834
| Assay Type | Target | Species | IC50 |
| Biochemical Assay | BTK | - | 5.9 nM[10] |
| Cellular Assay | BTK | - | 6.4 nM[10] |
| In Vivo pBTK-Tyr223 Inhibition | BTK | Mouse | 1.1 µM[10] |
| In Vivo pBTK-Tyr223 Inhibition | BTK | Rat | 5.6 µM[10] |
Table 2: GDC-0834 Inhibition of Aldehyde Oxidase (AO) Substrates
| AO Substrate | Species | IC50 |
| Carbazeran | Human | 0.86 µM[1] |
| DACA | Human | 1.87 µM[1] |
| O6-benzylguanine | Human | 1.23 µM (approx.)[1] |
| Phthalazine | Human | 1.45 µM (approx.)[1] |
| Zaleplon | Human | 1.12 µM (approx.)[1] |
| Zoniporide | Human | 1.58 µM (approx.)[1] |
Table 3: In Vivo Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis (CIA) Model
| Dose | Dosing Frequency | Outcome |
| 1, 3, 10, 30, 100 mg/kg | Twice Daily (b.i.d.) | Dose-dependent reduction in arthritis severity[10] |
| 10, 30, 100 mg/kg | Once Daily (QD) | Dose-dependent reduction in arthritis severity[10] |
| 100 mg/kg | Every Other Day (Q2D) | Dose-dependent reduction in arthritis severity[10] |
Table 4: Species-Dependent Amide Hydrolysis of GDC-0834
| Species | In Vitro System | Key Finding |
| Human | Liver Cytosol | Rapid hydrolysis with a CLint of 0.511 ml/min per mg of protein.[1] |
| Human | Hepatocytes | Predominant formation of the inactive metabolite M1.[2] |
| Mouse, Rat, Dog, Monkey | Hepatocytes/Plasma | M1 formation is minor to moderate compared to humans.[2][11] |
| Human | Clinical Trial | Plasma concentrations of GDC-0834 were below the limit of quantitation (<1 ng/ml) after oral dosing, with substantial levels of M1 observed.[2][4] |
Experimental Protocols
Detailed methodologies for key experiments involving GDC-0834 are provided below. These protocols are based on published studies and serve as a reference for researchers.
Protocol 1: In Vivo Inhibition of Btk Phosphorylation in Mice
-
Objective: To determine the in vivo potency of GDC-0834 in inhibiting Btk phosphorylation.
-
Methodology:
-
BALB/c mice are orally dosed with GDC-0834 at various concentrations (e.g., 25, 50, 100, and 150 mg/kg).[10]
-
At specified time points post-dose (e.g., 2, 4, or 6 hours), terminal blood samples are collected.[10]
-
GDC-0834 plasma levels are quantified using LC/MS/MS.[10]
-
Levels of phosphorylated Btk (pBTK-Tyr223) and total Btk in whole blood are determined by Western blot.[10]
-
A rabbit polyclonal antibody for pBTK and a mouse monoclonal antibody for total Btk are used for detection.[10]
-
Bands are quantified, and the pBTK signal is normalized to the total Btk signal for each sample.[10]
-
The percentage of inhibition of Btk phosphorylation is calculated by comparing normalized values from treated samples to those from vehicle-treated samples.[10]
-
Protocol 2: Rat Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the anti-arthritic efficacy of GDC-0834.
-
Methodology:
-
Arthritis is induced in female Lewis rats by injecting Freund's incomplete adjuvant containing bovine type II collagen at the base of the tail and on the back on days 0 and 6.[10]
-
Oral dosing of GDC-0834 is initiated on day 0 and continues through day 16.[10]
-
Various dosing regimens can be tested, such as twice daily (b.i.d.), once daily (QD), or every other day (Q2D) at a range of doses (e.g., 1 to 100 mg/kg).[10]
-
The severity of arthritis is assessed by measuring ankle diameter and/or clinical scoring.
-
A dose-dependent reduction in the severity of arthritis is indicative of efficacy.[12]
-
Protocol 3: In Vitro Metabolism Assay for Amide Hydrolysis
-
Objective: To determine the rate of amide hydrolysis of GDC-0834 in vitro.
-
Methodology:
-
Incubations are performed in triplicate using human liver cytosol (HLC).[1]
-
A range of GDC-0834 concentrations (e.g., 0.05–100 µM for humans) are used.[1]
-
The reaction is initiated by adding the cytosol to the incubation mixture at 37°C.[1]
-
Assay conditions, including protein concentration and incubation time, should be optimized to ensure the linear formation of the M1 metabolite.[1]
-
The formation of the M1 metabolite is quantified by LC/MS/MS.
-
Enzyme kinetics (Vmax and Km) can be determined by fitting the data to the Michaelis-Menten equation.[2]
-
Visualizations
Btk Signaling Pathway
The following diagram illustrates the central role of Btk in the B-cell receptor signaling cascade and the point of inhibition by GDC-0834.
Caption: B-Cell Receptor (BCR) signaling cascade showing Btk activation and inhibition by GDC-0834.
Experimental Workflow for In Vivo pBtk Inhibition Assay
This diagram outlines the key steps in assessing the in vivo activity of GDC-0834.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Binding Affinity of GDC-0834 to Bruton's Tyrosine Kinase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of GDC-0834, a potent and selective inhibitor, to its target, Bruton's tyrosine kinase (BTK). GDC-0834 was developed as a potential therapeutic agent for autoimmune disorders like rheumatoid arthritis.[1][2][3] Understanding the molecular interactions, binding kinetics, and the experimental methodologies used to characterize this compound is crucial for researchers in the field of kinase inhibitor development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological pathways and workflows involved.
Quantitative Binding Affinity Data
GDC-0834 is a potent, reversible inhibitor of BTK.[4][5] Its binding affinity has been characterized using various biochemical and cellular assays, primarily reported as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The data collected from multiple studies are summarized below.
| Assay Type | Parameter | Value | Species/System | Reference |
| Biochemical Assay | IC50 | 5.9 ± 1.1 nM | In vitro | [4] |
| Cellular Assay | IC50 | 6.4 nM | In vitro | [4] |
| In vivo pBTK-Tyr223 Inhibition | IC50 | 1.1 µM | Mouse (Blood) | [4] |
| In vivo pBTK-Tyr223 Inhibition | IC50 | 5.6 ± 1.6 µM | Rat (Blood) | [4] |
| Aldehyde Oxidase (AO) Inhibition | IC50 | 0.86 - 1.87 µM | In vitro (Human) | [4][6] |
Note: The inhibition of aldehyde oxidase (AO) is an off-target activity that proved to be clinically significant, as AO is responsible for the rapid amide hydrolysis and subsequent inactivation of GDC-0834 in humans.[5][6][7]
Mechanism of Action and Binding Mode
GDC-0834 is an ATP-competitive inhibitor that binds to the active site of BTK.[8] X-ray crystallography studies of GDC-0834 in complex with the BTK kinase domain have revealed its specific binding mode.[9] A key interaction involves the sequestration of the tyrosine residue Y551 in the activation loop of the kinase.[9][10] This conformational change prevents the phosphorylation of Y551, which is a critical step for full kinase activation, thereby locking the enzyme in an inactive state. This mechanism is a crucial determinant of the inhibitor's potency, particularly in blocking signaling pathways downstream of Fc receptors.[9]
Involvement in Signaling Pathways
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling cascades within hematopoietic cells, especially B lymphocytes.[11][12][13] It is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[11][13] Upon BCR engagement, BTK is activated and proceeds to phosphorylate downstream targets, including phospholipase C-γ2 (PLCγ2), leading to the activation of NF-κB and other signaling pathways.[11][14] BTK also mediates signals from other cell surface receptors, including Fc receptors and Toll-like receptors.[9][15] GDC-0834 exerts its effect by inhibiting BTK's kinase activity, thereby blocking these critical downstream signals.
Experimental Protocols
The determination of GDC-0834's binding affinity and inhibitory activity involves several key experimental methodologies.
In Vitro Biochemical Kinase Assay (e.g., TR-FRET)
This type of assay directly measures the ability of an inhibitor to block the phosphorylation of a substrate by the purified BTK enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.
-
Objective : To determine the IC50 value of GDC-0834 against purified BTK enzyme.
-
Materials :
-
Recombinant human BTK enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
GDC-0834 (serially diluted).
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8][16]
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin).
-
384-well microplates.[16]
-
-
Methodology :
-
Prepare serial dilutions of GDC-0834 in DMSO and then dilute in kinase buffer.
-
Add the BTK enzyme to the wells of a 384-well plate.
-
Add the diluted GDC-0834 or DMSO (vehicle control) to the respective wells and incubate for a predefined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.[17]
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.[17]
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.[17]
-
Stop the reaction by adding a stop solution containing EDTA and the TR-FRET detection reagents.
-
Incubate for 60 minutes to allow for the detection reagents to bind.[17]
-
Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the values against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of GDC-0834 to inhibit the autophosphorylation of BTK at tyrosine 223 (Tyr223) within a cellular context, which is a direct marker of its target engagement in vivo or in cells.
-
Objective : To determine the IC50 of GDC-0834 for inhibiting BTK activation in cells or whole blood.
-
Materials :
-
B-cell lines or whole blood samples.
-
GDC-0834 (serially diluted).
-
B-cell receptor agonist (e.g., anti-human IgM).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-total BTK.[4]
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescent substrate.
-
-
Methodology :
-
Treat cells or whole blood with various concentrations of GDC-0834 or DMSO for 1-2 hours.[17]
-
Stimulate the B-cell receptor by adding anti-human IgM for a short period (e.g., 10 minutes).[17]
-
Lyse the cells to release cellular proteins.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK.[4]
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities. Normalize the phospho-BTK signal to the total BTK signal for each sample.[4]
-
Calculate the percentage of inhibition relative to the vehicle-treated control and plot against GDC-0834 concentration to determine the cellular IC50.[4]
-
Metabolism and Clinical Limitations
Despite its high potency and selectivity for BTK in preclinical models, GDC-0834 faced significant challenges in clinical development.[2][7] The primary issue was its rapid and extensive metabolism in humans.[1][3][18] GDC-0834 undergoes amide hydrolysis, converting it into an inactive metabolite.[1][19] This reaction is catalyzed predominantly by aldehyde oxidase (AO), an enzyme with markedly higher activity in human liver cytosol compared to preclinical species like rats, dogs, and monkeys.[1][5][19] This species difference in metabolism led to an underprediction of its clearance in humans.[1][19] Consequently, when administered to human subjects, plasma concentrations of the parent GDC-0834 compound were below the limit of quantitation, resulting in insufficient target engagement and a lack of efficacy.[1][2]
Conclusion
GDC-0834 is a well-characterized, potent, and selective reversible inhibitor of Bruton's tyrosine kinase with low nanomolar IC50 values in biochemical and cellular assays.[4] Its mechanism involves binding to the ATP site and sequestering a key activation loop tyrosine, Y551, thereby locking BTK in an inactive conformation.[9] While it demonstrated significant promise in preclinical studies, its clinical utility was ultimately hampered by rapid metabolism via amide hydrolysis in humans, a liability not apparent from preclinical animal models.[2][7] The story of GDC-0834 serves as a critical case study for drug development professionals, highlighting the importance of thoroughly investigating potential metabolic pathways, especially those involving enzymes with significant species-dependent activity like aldehyde oxidase. The insights gained from GDC-0834 have informed the development of subsequent, improved BTK inhibitors.[2]
References
- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant Species Difference in Amide Hydrolysis of GDC-0834, a Novel Potent and Selective Bruton's Tyrosine Kinase Inhibitor (2011) | Lichuan Liu | 71 Citations [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. standardofcare.com [standardofcare.com]
- 12. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
GDC-0834: A Preclinical Exploration of its Therapeutic Potential in Inflammatory Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834, a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), has been a subject of significant interest in the preclinical evaluation for inflammatory conditions, particularly rheumatoid arthritis. BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) and Fc receptor (FcR) signaling pathways, making it a compelling therapeutic target for autoimmune diseases.[1] This technical guide provides a comprehensive overview of the preclinical data for GDC-0834, with a focus on its mechanism of action, in vitro and in vivo potency, and efficacy in a rat collagen-induced arthritis (CIA) model. While the clinical development of GDC-0834 was halted due to unfavorable pharmacokinetics in humans, the preclinical findings remain valuable for understanding the therapeutic potential of BTK inhibition.[2][3]
Mechanism of Action: Targeting the BTK Signaling Pathway
GDC-0834 exerts its therapeutic effect by inhibiting the enzymatic activity of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in the development, differentiation, and activation of B-lymphocytes.[2] Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of intracellular events culminating in B-cell proliferation, survival, and differentiation.[4] By inhibiting BTK, GDC-0834 effectively blocks this signaling pathway, thereby attenuating the B-cell response that contributes to the pathogenesis of autoimmune diseases like rheumatoid arthritis.
Data Presentation: Quantitative Analysis of GDC-0834 Activity
The potency of GDC-0834 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro and In Vivo IC50 Values for GDC-0834
| Assay Type | Species | IC50 | Reference |
| Biochemical Assay | - | 5.9 nM | [5] |
| Cellular Assay | - | 6.4 nM | [5] |
| In Vivo (pBTK-Tyr223 Inhibition) | Mouse | 1.1 µM | [5] |
| In Vivo (pBTK-Tyr223 Inhibition) | Rat | 5.6 µM | [5] |
Table 2: Preclinical Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg) | Ankle Swelling Reduction | Reference |
| GDC-0834 | 30 | Dose-dependent decrease | [2] |
| GDC-0834 | 100 | Dose-dependent decrease | [2] |
Experimental Protocols
In Vivo Inhibition of BTK Phosphorylation
To assess the in vivo potency of GDC-0834 in inhibiting its target, the phosphorylation of BTK at tyrosine 223 (pBTK-Tyr223) was measured in blood samples from treated animals.
Experimental Workflow:
Methodology:
-
Animal Dosing: Male BALB/c mice or Lewis rats are orally administered GDC-0834 at various dose levels. A vehicle control group receives the formulation excipient alone.
-
Blood Collection: At specified time points post-dosing, animals are euthanized, and terminal blood samples are collected.
-
Western Blot Analysis: Blood lysates are prepared and subjected to SDS-PAGE. Proteins are then transferred to a membrane and probed with primary antibodies specific for phosphorylated BTK (pBTK-Tyr223) and total BTK.
-
Detection and Quantification: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified using an imaging system.
-
Data Analysis: The level of pBTK is normalized to the level of total BTK for each sample. The percentage of pBTK inhibition is calculated by comparing the normalized pBTK levels in the GDC-0834-treated groups to the vehicle-treated control group.
Rat Collagen-Induced Arthritis (CIA) Model
The therapeutic efficacy of GDC-0834 in a relevant disease model was evaluated using the rat collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis.[6]
Methodology:
-
Induction of Arthritis:
-
Immunization: Male Lewis rats are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 7 days after the primary immunization.[7]
-
-
Treatment Protocol:
-
Dosing Regimen: Oral administration of GDC-0834 or vehicle is initiated at the onset of clinical signs of arthritis and continues for a specified duration.
-
Dose Levels: GDC-0834 is administered at doses ranging from 30 to 100 mg/kg.[2]
-
-
Efficacy Endpoints:
-
Ankle Swelling: Ankle diameter is measured regularly using calipers to assess the degree of inflammation and swelling.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological evaluation of inflammation, pannus formation, cartilage damage, and bone resorption.[6]
-
-
Data Analysis: The change in ankle diameter over time is calculated and compared between the GDC-0834-treated groups and the vehicle-treated control group to determine the therapeutic effect.
Conclusion
The preclinical data for GDC-0834 demonstrate its potent and selective inhibition of BTK, leading to a significant anti-inflammatory effect in the rat collagen-induced arthritis model. The dose-dependent reduction in ankle swelling and improvement in histopathological scores underscore the therapeutic potential of targeting the BTK signaling pathway for the treatment of rheumatoid arthritis.[2] Although significant species differences in metabolism ultimately led to the discontinuation of its clinical development, the preclinical studies with GDC-0834 have provided a valuable proof-of-concept for BTK inhibitors in autoimmune diseases and have informed the development of subsequent generations of these targeted therapies.[3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. inotiv.com [inotiv.com]
- 7. Collagen-Induced Arthritis (CIA) Model and Treatment Protocols [bio-protocol.org]
- 8. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0834: An In-Depth Technical Guide to its Preclinical Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor signaling. Developed as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis, GDC-0834 demonstrated promising preclinical efficacy and improved pharmacokinetic properties in animal models compared to its predecessors. However, its clinical development was halted due to significant species differences in metabolism, leading to rapid clearance in humans. This technical guide provides a comprehensive overview of the fundamental pharmacokinetic properties of GDC-0834 in key animal models, including mice, rats, dogs, and cynomolgus monkeys. The guide summarizes available quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of kinase inhibitor development.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation.[1] Dysregulation of the BCR signaling pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune disorders. GDC-0834 was developed as a potent and selective BTK inhibitor, showing promise in preclinical models of arthritis.[2] A crucial aspect of its preclinical evaluation was the characterization of its pharmacokinetic (PK) profile, which revealed significant and ultimately prohibitive species-specific metabolic pathways.
Pharmacokinetic Profile in Animal Models
GDC-0834 exhibited favorable pharmacokinetic properties in preclinical animal models, including oral bioavailability.[3] However, a key finding was the species-dependent metabolism, particularly the formation of an inactive metabolite (M1) through amide hydrolysis.[1] This metabolic pathway was minor in preclinical species but predominant in humans, leading to low systemic exposure in clinical trials.[1]
Quantitative Pharmacokinetic Parameters
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey | Reference |
| M1/Parent AUC Ratio (%) | 9.3 (SCID mice) | 1.5 | 26 | Negligible | [3] |
| In Vivo IC50 (pBTK) | 1.1 µM | 5.6 µM | Not Reported | Not Reported | [2] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of GDC-0834's pharmacokinetics and efficacy.
In Vivo Pharmacokinetic and Efficacy Studies
-
Animal Models:
-
Mouse: BALB/c mice were utilized for in vivo potency assessments.[4] Severe Combined Immunodeficiency (SCID) mice were used for metabolite profiling.[3]
-
Rat: Female Lewis rats were used for the collagen-induced arthritis (CIA) efficacy model.[2]
-
Dog and Cynomolgus Monkey: These species were used in metabolic and pharmacokinetic studies to assess species differences.[1]
-
-
Dosing:
-
Sample Collection and Analysis:
In Vitro Metabolism Studies
-
Hepatocytes and Liver Microsomes: In vitro metabolism was assessed using hepatocytes and liver microsomes from mice, rats, dogs, cynomolgus monkeys, and humans to investigate species differences in metabolic pathways.[1]
-
Metabolite Identification: The formation of the inactive metabolite M1 via amide hydrolysis was identified as the primary metabolic route in human liver preparations. This process was found to be significantly less prominent in the preclinical species tested.[1] The enzymes responsible for this hydrolysis in humans were identified as aldehyde oxidase (AO) and carboxylesterase (CES).[6]
Signaling Pathway and Experimental Workflow
B-Cell Receptor Signaling Pathway
GDC-0834 targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling cascade. Upon BCR activation by an antigen, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. GDC-0834 acts by inhibiting the kinase activity of BTK, thereby blocking this signaling cascade.
Figure 1: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834.
Preclinical Pharmacokinetic Workflow
The evaluation of a drug candidate like GDC-0834 follows a structured workflow, beginning with in vitro assays to predict metabolic fate and progressing to in vivo studies in animal models to determine the full pharmacokinetic profile and assess efficacy.
Figure 2: General workflow for preclinical pharmacokinetic and pharmacodynamic evaluation.
Conclusion
GDC-0834 serves as an important case study in drug development, highlighting the critical role of comprehensive preclinical pharmacokinetic and metabolic evaluation. While it demonstrated promising potency and a favorable pharmacokinetic profile in standard animal models, the significant species-dependent metabolism ultimately prevented its successful clinical development. The data and methodologies summarized in this guide underscore the importance of early and thorough investigation of metabolic pathways across multiple species, including human-derived in vitro systems, to better predict human pharmacokinetics and de-risk clinical candidates. This information remains valuable for the ongoing development of BTK inhibitors and other kinase-targeted therapies.
References
- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0834: A Technical Overview of Initial Studies for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent, selective, and reversible ATP-competitive small-molecule inhibitor of Bruton's tyrosine kinase (Btk) that was investigated as a potential therapeutic agent for rheumatoid arthritis (RA).[1] Btk is a critical signaling enzyme in B-lymphocytes and myeloid cells, making it an attractive target for autoimmune diseases like RA.[2][3] Initial preclinical studies demonstrated promising potency, selectivity, and efficacy in animal models of arthritis.[3][4] However, the compound's development was halted after a single-dose Phase I clinical trial revealed a significant and unforeseen metabolic liability in humans, leading to insufficient drug exposure.[4][5] This document provides an in-depth technical guide to the initial preclinical and clinical studies of GDC-0834, detailing its mechanism of action, experimental protocols, and the key data that defined its trajectory.
Mechanism of Action: Targeting the Btk Signaling Pathway
Bruton's tyrosine kinase is a non-receptor tyrosine kinase from the Tec family that plays a crucial role in multiple signaling pathways essential for the pathogenesis of rheumatoid arthritis.[2][6]
-
B-Cell Receptor (BCR) Signaling : In B-cells, Btk is a key component downstream of the BCR. Its activation leads to a cascade involving phospholipase-Cγ (PLC-γ), activation of NFκ-B and MAP kinase pathways, and ultimately drives B-cell proliferation, activation, and autoantibody production.[7]
-
Myeloid Cell Signaling : Btk is also expressed in myeloid cells, including monocytes, macrophages, and mast cells.[2] It mediates inflammatory signaling downstream of Fc-gamma receptors (FcγR) and Fc-epsilon receptors (FcεR), which are involved in immune complex-driven activation and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][7]
-
Osteoclastogenesis : Btk signaling contributes to bone resorption by activating the RANK (receptor activator of nuclear factor kappa B) pathway, which stimulates the proliferation and differentiation of osteoclasts, a key process in the joint destruction seen in RA.[7]
By inhibiting Btk, GDC-0834 was designed to disrupt these key inflammatory and pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical investigations of GDC-0834.
Table 1: In Vitro and In Vivo Potency
| Parameter | Assay Type | Species | IC50 Value | Reference |
| Btk Inhibition | Biochemical | - | 5.9 nM | [3][8] |
| Cellular | - | 6.4 nM | [3][8] | |
| pBtk-Tyr223 Inhibition | In Vivo (Blood) | Mouse | 1.1 µM | [8] |
| In Vivo (Blood) | Rat | 5.6 µM | [3][8] | |
| Aldehyde Oxidase (AO) Inhibition | In Vitro (HLC) | Human | 0.86 - 1.87 µM | [1][9] |
HLC: Human Liver Cytosol
Table 2: Preclinical Pharmacokinetics & Metabolism
| Species | Clearance | Oral Bioavailability (F) | Key Metabolite | M1 Exposure Ratio (AUC M1/Parent) | Reference |
| Mouse (SCID) | - | Orally Bioavailable | M1 (minor) | 9.3% | [1] |
| Rat | - | Orally Bioavailable | M1 (minor) | 1.5% | [1] |
| Dog | - | Orally Bioavailable | M1 (minor) | 26% | [1] |
| Monkey | - | Orally Bioavailable | M1 (negligible) | Negligible | [1] |
| PXB Mouse (Humanized Liver) | Low | - | M1 (major) | 74.1% | [1] |
Table 3: Human Phase I Clinical Pharmacokinetics (Single Oral Dose)
| Dose | GDC-0834 Cmax | M1 Cmax (Mean) | Key Finding | Reference |
| 35 mg | <1 ng/mL (BLQ) | 142 ng/mL | Insufficient parent drug exposure due to extensive metabolism. | [1][10] |
| 105 mg | <1 ng/mL (BLQ) | 390 ng/mL | The primary circulating material was the inactive M1 metabolite. | [1][10] |
BLQ: Below Limit of Quantitation
Preclinical and Clinical Findings
Preclinical Efficacy in a Rat Arthritis Model
GDC-0834 demonstrated significant, dose-dependent anti-inflammatory effects in a rat collagen-induced arthritis (CIA) model. Administration of GDC-0834 at doses of 30-100 mg/kg resulted in a marked decrease in ankle swelling and a reduction in morphological pathology of the joints.[3] Pharmacokinetic/pharmacodynamic (PK/PD) modeling revealed a direct relationship between the inhibition of Btk phosphorylation (pBtk) and clinical efficacy. The analysis suggested that a high degree of target engagement—specifically, 73% inhibition of pBtk—was required to achieve a 50% reduction in the rate of ankle swelling increase.[3][11]
Metabolism and Pharmacokinetics: A Tale of Two Species Groups
A critical divergence emerged when comparing the metabolism of GDC-0834 in preclinical species versus humans.[4]
-
Preclinical Species : In mice, rats, dogs, and monkeys, GDC-0834 was orally bioavailable and its metabolism was not extensive.[1] The primary circulating compound was the parent drug. Amide hydrolysis, leading to the formation of the inactive aniline (B41778) metabolite M1, was a minor pathway.[1][10]
-
Human : In stark contrast, in vitro studies using human liver microsomes and hepatocytes predicted that amide hydrolysis would be the predominant metabolic route.[1][12] This biotransformation was found to be significantly more pronounced in human liver fractions than in those from preclinical species.[1] The enzyme aldehyde oxidase (AO), and to a lesser extent carboxylesterases (CES), were identified as being responsible for this rapid hydrolysis.[5]
This species-dependent metabolism created high uncertainty in predicting the human pharmacokinetic profile, prompting a rapid advancement to a single-dose clinical trial to ascertain the drug's fate in humans.[1][4]
Human Phase I Study Outcome
An exploratory single-dose study in healthy human volunteers confirmed the predictions from the in vitro human metabolism studies. Following oral administration of 35 mg and 105 mg doses, plasma concentrations of GDC-0834 were almost entirely below the limit of quantitation (<1 ng/mL).[1][10] Conversely, substantial plasma concentrations of the inactive M1 metabolite were observed.[10] This confirmed that GDC-0834 was too rapidly and extensively metabolized in humans via amide hydrolysis to achieve therapeutic exposure, leading to the discontinuation of its clinical development.[4][13]
Experimental Protocols
In Vivo Rat Collagen-Induced Arthritis (CIA) Model
-
Model Induction : Arthritis was induced in female Lewis rats by intradermal injection of an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
Treatment : GDC-0834 was administered orally once daily at doses ranging from 30 to 100 mg/kg, beginning after the onset of clinical signs of arthritis.
-
Efficacy Endpoints : The primary endpoint was the change in ankle diameter, measured daily using calipers. Secondary endpoints included morphological evaluation of joint pathology (inflammation, pannus formation, cartilage and bone damage) via histopathology at the end of the study.
-
PK/PD Analysis : Blood samples were collected at various time points to determine plasma concentrations of GDC-0834 and to measure the inhibition of Btk phosphorylation.[3]
Pharmacodynamic Assessment of Btk Phosphorylation
-
Sample Collection : To assess target engagement in vivo, whole blood samples were collected from mice and rats at specified times (e.g., 2, 4, or 6 hours) after oral dosing with GDC-0834.[8]
-
Western Blot Analysis : Levels of phosphorylated Btk (pBtk-Tyr223) and total Btk were determined in blood lysates by Western blot.[8]
-
Methodology : Proteins from the lysate were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies (a rabbit polyclonal anti-pBtk and a mouse monoclonal anti-total Btk).[8] Following incubation with secondary antibodies, the protein bands were visualized and quantified. The ratio of pBtk to total Btk was calculated to determine the degree of target inhibition.
In Vitro Metabolism Studies
-
Hepatocyte Incubations : GDC-0834 was incubated with hepatocytes from various species (human, rat, dog, monkey, mouse) to identify metabolites and determine the rate of turnover.[12]
-
Microsomal and Cytosolic Incubations : To pinpoint the enzymes responsible for metabolism, GDC-0834 was incubated with liver microsomes and cytosol fractions. Studies were conducted in the presence and absence of NADPH to distinguish between cytochrome P450-dependent and -independent pathways.[1][10]
-
Enzyme Inhibition Studies : To confirm the role of aldehyde oxidase, kinetic experiments were performed in human liver cytosol using known inhibitors of AO, xanthine (B1682287) oxidase (XO), and carboxylesterases (CES).[5]
-
Analysis : Metabolite formation was monitored and quantified over time using LC/MS/MS. Kinetic parameters such as Vmax (maximum rate of formation) and Km (Michaelis-Menten constant) were determined for the formation of M1.[10]
Conclusion
The initial studies of GDC-0834 for rheumatoid arthritis provide a valuable case study in drug development. The compound demonstrated a promising preclinical profile, with high potency against its target, Btk, and significant efficacy in a relevant animal model of arthritis. However, a crucial, species-specific metabolic vulnerability—rapid amide hydrolysis mediated by aldehyde oxidase in humans—prevented the attainment of therapeutic exposures in the clinic.[1][13] While GDC-0834 development was terminated, the insights gained from its investigation, particularly regarding the importance of early assessment of non-CYP mediated metabolic pathways, were instrumental in informing subsequent backup and discovery programs for next-generation Btk inhibitors.[4][14]
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase (BTK) Pathway Is Active in Synovium at Various Stages of Rheumatoid Arthritis Disease Progression - ACR Meeting Abstracts [acrabstracts.org]
- 7. dovepress.com [dovepress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
GDC-0834 In Vitro Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro kinase assay to determine the inhibitory activity of GDC-0834 against BTK. Additionally, it includes data on its kinase selectivity and a diagram of the BTK signaling pathway.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and signaling of B-lymphocytes. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. GDC-0834 was developed as a selective inhibitor of BTK for potential therapeutic applications. Accurate determination of its potency and selectivity is essential for its preclinical and clinical evaluation. The following protocols and data are intended to guide researchers in the in vitro characterization of GDC-0834 and similar BTK inhibitors.
Data Presentation
GDC-0834 Kinase Inhibitory Activity
GDC-0834 demonstrates potent inhibition of BTK in biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
| Kinase | IC50 (nM) | Assay Type |
| BTK | 5.9 | Biochemical |
Data sourced from multiple independent studies.
GDC-0834 Kinase Selectivity Profile
GDC-0834 was developed from its predecessor, CGI-1746, and was designed to retain its high potency and selectivity for BTK.[1] CGI-1746 exhibited approximately 1,000-fold selectivity for BTK over other related kinases such as Tec and Src family kinases.[3][4] The following table provides a representative selectivity profile based on the known characteristics of CGI-1746, which are expected to be similar for GDC-0834.
| Kinase Family | Kinase | Selectivity vs. BTK (Fold-Increase in IC50) |
| Tec Family | Tec | ~1,000 |
| Src Family | Src | ~1,000 |
| Src Family | LYN | >100 |
| Src Family | FYN | >100 |
| Src Family | HCK | >100 |
This data is based on the reported selectivity of the closely related compound CGI-1746 and serves as an estimation for GDC-0834.
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade.
Caption: BTK Signaling Pathway in B-Cells.
Experimental Protocols
In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC50) of GDC-0834 against purified recombinant BTK enzyme. This assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
GDC-0834
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of GDC-0834 in 100% DMSO.
-
Create a serial dilution series of GDC-0834 in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Kinase Reaction:
-
Add 2.5 µL of the GDC-0834 serial dilutions or vehicle control (kinase buffer with the same percentage of DMSO) to the wells of a white assay plate.
-
Add 2.5 µL of a 2X BTK enzyme solution (prepared in kinase buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP solution (prepared in kinase buffer). The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each GDC-0834 concentration relative to the vehicle (DMSO) control.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
Caption: In Vitro BTK Kinase Assay Workflow.
Application Notes
-
Metabolic Stability of GDC-0834: It is important to note that GDC-0834 undergoes rapid amide hydrolysis in human liver microsomes, a process not mediated by cytochrome P450 enzymes.[2][5][6] This metabolic instability is a key characteristic of the compound and should be considered when designing in vivo experiments or interpreting cellular assay data where metabolic enzymes may be present.
-
Assay Controls: Proper controls are crucial for a valid kinase assay. These should include:
-
No enzyme control: To determine the background signal.
-
No inhibitor (vehicle) control: To determine the 100% kinase activity.
-
Positive control inhibitor: A known BTK inhibitor can be used to validate the assay performance.
-
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor can be influenced by the ATP concentration in the assay. It is recommended to perform the assay at an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase for ATP to obtain a more physiologically relevant IC50 value.
-
Enzyme and Substrate Titration: Prior to inhibitor screening, it is advisable to perform enzyme and substrate titrations to determine the optimal concentrations that yield a robust signal-to-background ratio and linear reaction kinetics.
Conclusion
GDC-0834 is a potent and selective inhibitor of BTK. The provided protocols and data serve as a comprehensive guide for researchers to perform in vitro kinase assays to characterize the inhibitory activity of GDC-0834 and similar compounds. Careful consideration of the experimental conditions and the inherent metabolic properties of the compound are essential for obtaining accurate and reproducible results.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Significant Species Difference in Amide Hydrolysis of GDC-0834, a Novel Potent and Selective Bruton's Tyrosine Kinase Inhibitor (2011) | Lichuan Liu | 71 Citations [scispace.com]
Application Notes and Protocols for GDC-0834 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical non-receptor kinase involved in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] These application notes provide detailed protocols for utilizing GDC-0834 in cell-based assays to assess its inhibitory effects on BTK signaling and cellular functions.
Mechanism of Action
GDC-0834 functions as a reversible inhibitor of BTK, effectively blocking its kinase activity.[1][5] BTK is a crucial component of the BCR signaling cascade. Upon BCR engagement, BTK is activated through phosphorylation and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a cascade of downstream signaling events that are essential for B-cell proliferation, differentiation, and survival.[3] By inhibiting BTK, GDC-0834 disrupts these signaling pathways, leading to a reduction in B-cell activation and proliferation.
Quantitative Data Summary
The inhibitory potency of GDC-0834 has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for GDC-0834.
| Parameter | Value | Assay Type | Species | Source |
| IC50 | 5.9 nM | Biochemical (in vitro) | - | [5] |
| IC50 | 6.4 nM | Cellular | - | [5] |
| IC50 (pBTK-Tyr223) | 1.1 µM | In vivo | Mouse | [5] |
| IC50 (pBTK-Tyr223) | 5.6 µM | In vivo | Rat | [5] |
Signaling Pathway Diagram
Caption: BTK Signaling Pathway and Inhibition by GDC-0834.
Experimental Protocols
Protocol 1: Inhibition of BTK Phosphorylation in a Human B-Cell Line (Ramos)
This protocol describes a Western blot-based assay to measure the inhibition of BTK auto-phosphorylation at Tyrosine 223 (Tyr223) in the human Burkitt's lymphoma cell line, Ramos, following treatment with GDC-0834.
Materials:
-
Ramos cell line (ATCC® CRL-1596™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
GDC-0834
-
DMSO (vehicle control)
-
Anti-human IgM, goat F(ab')2 fragment
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total BTK
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Experimental Workflow Diagram:
Caption: Experimental Workflow for Western Blot Analysis.
Procedure:
-
Cell Culture: Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating and Starvation: Seed 5 x 10^6 Ramos cells per well in a 6-well plate. Allow cells to adhere for 2-4 hours. Then, replace the culture medium with serum-free RPMI-1640 and incubate for 1-2 hours to starve the cells.
-
Compound Treatment:
-
Prepare a stock solution of GDC-0834 in DMSO.
-
Serially dilute GDC-0834 in serum-free RPMI-1640 to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a DMSO vehicle control.
-
Add the diluted GDC-0834 or DMSO to the corresponding wells and pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation: Stimulate the cells by adding anti-human IgM to a final concentration of 10 µg/mL to all wells except for the unstimulated control. Incubate for 10 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL Western blotting detection reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal for each sample. Calculate the percentage of inhibition of BTK phosphorylation relative to the stimulated vehicle control.
Protocol 2: Cell Viability Assay in a B-Cell Lymphoma Cell Line
This protocol describes a colorimetric assay to determine the effect of GDC-0834 on the viability of a BTK-dependent B-cell lymphoma cell line, such as TMD8.
Materials:
-
TMD8 cell line (or other relevant B-cell lymphoma line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
GDC-0834
-
DMSO (vehicle control)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar viability reagent
-
96-well clear-bottom plates
Procedure:
-
Cell Plating: Seed 1 x 10^4 TMD8 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Compound Addition:
-
Prepare a serial dilution of GDC-0834 in complete culture medium at 2x the final desired concentrations.
-
Add 100 µL of the diluted GDC-0834 or vehicle control to the corresponding wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the GDC-0834 concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
These protocols provide a framework for investigating the cellular effects of GDC-0834. The Western blot assay allows for the direct assessment of BTK inhibition, while the cell viability assay provides a functional readout of the compound's anti-proliferative effects in relevant cancer cell lines. Researchers can adapt these protocols to suit their specific cell lines and experimental needs.
References
- 1. medkoo.com [medkoo.com]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. buhlmannlabs.com [buhlmannlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GDC-0834 Dosing in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of GDC-0834, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor, in mouse models. The protocols and data presented are intended to assist in the design and execution of pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Mechanism of Action
GDC-0834 is a reversible, ATP-competitive inhibitor of Bruton's tyrosine kinase (Btk).[1] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation. By inhibiting Btk, GDC-0834 effectively abrogates B-cell-mediated inflammatory responses, making it a therapeutic candidate for autoimmune diseases such as rheumatoid arthritis.[2]
Below is a diagram illustrating the Btk signaling pathway and the point of inhibition by GDC-0834.
Caption: Btk Signaling Pathway and GDC-0834 Point of Inhibition.
In Vivo Dosing and Pharmacodynamics
GDC-0834 has been evaluated in mouse models to determine its in vivo potency in inhibiting Btk phosphorylation. Oral administration of GDC-0834 leads to a dose-dependent inhibition of phosphorylated Btk (pBtk) at Tyr223 in the blood of BALB/c mice.[3]
Table 1: GDC-0834 Dosing Regimen for Pharmacodynamic Studies in Mice
| Species/Strain | Dose (mg/kg) | Route of Administration | Vehicle | Outcome Measure | Reference |
| BALB/c Mice | 25, 50, 100, 150 | Oral | Not Specified | Inhibition of pBtk-Tyr223 in blood | [3] |
Table 2: In Vivo Efficacy of GDC-0834 in a Rat Arthritis Model
| Species | Dosing Regimen | Route of Administration | Outcome | Reference |
| Lewis Rats | 1, 3, 10, 30, 100 mg/kg b.i.d. | Oral | Not Specified | Dose-dependent decrease in ankle swelling and reduction of morphologic pathology. |
| Lewis Rats | 10, 30, 100 mg/kg q.d. | Oral | Not Specified | Dose-dependent decrease in ankle swelling and reduction of morphologic pathology. |
| Lewis Rats | 100 mg/kg q2d | Oral | Not Specified | Dose-dependent decrease in ankle swelling and reduction of morphologic pathology. |
Experimental Protocols
Pharmacodynamic Assessment of Btk Phosphorylation in Mouse Blood
This protocol is adapted from studies assessing the in vivo potency of GDC-0834.[3]
Objective: To determine the extent of Btk phosphorylation inhibition in whole blood following oral administration of GDC-0834.
Materials:
-
GDC-0834
-
Vehicle for oral gavage
-
BALB/c mice
-
Blood collection supplies (e.g., EDTA tubes)
-
Reagents for Western blotting (lysis buffer, primary antibodies for pBtk-Tyr223 and total Btk, secondary antibodies, and detection reagents)
Procedure:
-
Animal Dosing:
-
Acclimate BALB/c mice for at least one week before the experiment.
-
Prepare GDC-0834 in the appropriate vehicle at the desired concentrations (e.g., 25, 50, 100, and 150 mg/kg).
-
Administer GDC-0834 or vehicle to mice via oral gavage.
-
-
Blood Collection:
-
At specified time points post-dose (e.g., 2, 4, or 6 hours), collect terminal blood samples via cardiac puncture or another approved method.[3]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Process blood samples for protein extraction.
-
Determine the levels of pBtk-Tyr223 and total Btk using Western blot analysis.
-
Quantify band intensities to determine the percentage of pBtk inhibition relative to vehicle-treated controls.
-
Below is a workflow diagram for the in vivo pharmacodynamic study.
Caption: Workflow for In Vivo Pharmacodynamic Assessment.
Pharmacokinetics
GDC-0834 was developed to improve upon the pharmacokinetic properties of its predecessor, CGI-1746.[4] However, significant species differences in metabolism have been observed, with amide hydrolysis being a major clearance pathway in humans, which is less prominent in preclinical species like mice.[5] This can lead to uncertainty when extrapolating pharmacokinetic data from mice to humans.[4] In human clinical trials, GDC-0834 showed limited exposure after oral administration, with plasma concentrations below the limit of quantitation (<1 ng/ml) in most samples.[6]
Table 3: GDC-0834 In Vitro and In Vivo IC50 Values
| Assay Type | Species | IC50 | Reference |
| Biochemical Assay | - | 5.9 nM | [2][3] |
| Cellular Assay | - | 6.4 nM | [2][3] |
| In Vivo (pBtk inhibition) | Mouse | 1.1 µM | [2] |
| In Vivo (pBtk inhibition) | Rat | 5.6 µM | [2][3] |
Considerations for Study Design
-
Vehicle Selection: The choice of vehicle for oral administration is critical for ensuring consistent drug exposure. While not explicitly stated in the provided results, common vehicles for poorly soluble compounds include solutions of cyclodextrin, or suspensions in methylcellulose (B11928114) or similar agents.
-
Species-Specific Metabolism: Researchers should be aware of the significant differences in GDC-0834 metabolism between rodents and humans.[7][5] While mouse models are valuable for initial in vivo testing, the translational relevance of the pharmacokinetic data should be carefully considered.
-
Efficacy Models: The collagen-induced arthritis (CIA) model in susceptible mouse strains (e.g., DBA/1) is a widely used and relevant model for studying the therapeutic effects of anti-arthritic compounds.[8] The dosing regimens used in the rat CIA model can serve as a starting point for dose-range-finding studies in mice.[3]
The logical relationship between dosing, exposure, and efficacy is a critical aspect of drug development. The diagram below illustrates this concept for GDC-0834.
Caption: Relationship between GDC-0834 Dosing and Efficacy.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
GDC-0834: Application Notes and Protocols for DMSO-Based Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is intended to guide researchers in establishing robust and reproducible experimental conditions for in vitro and in vivo studies.
Introduction to GDC-0834
GDC-0834 is a small molecule inhibitor that targets BTK, a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is integral to B-cell development, proliferation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. GDC-0834 has been investigated for its potential therapeutic effects in conditions such as rheumatoid arthritis.[1][3]
Quantitative Data Summary
The following table summarizes key quantitative data for GDC-0834.
| Parameter | Value | Species/System | Reference |
| Molecular Weight | 596.74 g/mol | N/A | N/A |
| In Vitro IC50 (Biochemical) | 5.9 nM | Human recombinant BTK | [4] |
| In Vitro IC50 (Cellular) | 6.4 nM | Cellular assays | [4] |
| In Vivo IC50 (Mouse) | 1.1 µM | Mouse | [4] |
| In Vivo IC50 (Rat) | 5.6 µM | Rat | [4] |
| Solubility in DMSO | ≥ 32 mg/mL (≥ 53.62 mM) | N/A | [4] |
| Solubility in DMSO (with ultrasonic) | 100 mg/mL (167.58 mM) | N/A | N/A |
Signaling Pathway and Mechanism of Action
GDC-0834 functions by inhibiting the kinase activity of BTK, thereby blocking downstream signaling cascades initiated by the B-cell receptor. The following diagram illustrates the position of BTK in the BCR signaling pathway and the inhibitory action of GDC-0834.
Experimental Protocols
Preparation of GDC-0834 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of GDC-0834 in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
GDC-0834 powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of GDC-0834 powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). For higher concentrations, up to 100 mg/mL can be achieved with the aid of sonication.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, briefly warm the tube at 37°C and sonicate in an ultrasonic bath for 5-10 minutes until the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]
-
Note on DMSO: The hygroscopic nature of DMSO can impact the solubility and stability of compounds. It is crucial to use newly opened or properly stored anhydrous DMSO.
In Vitro BTK Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of GDC-0834 against BTK in a biochemical assay.
Materials:
-
Recombinant human BTK enzyme
-
Kinase assay buffer
-
ATP
-
BTK substrate (e.g., a fluorescently labeled peptide)
-
GDC-0834 DMSO stock solution
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Protocol:
-
Prepare GDC-0834 Dilutions: Perform a serial dilution of the GDC-0834 DMSO stock solution in kinase assay buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add the diluted GDC-0834 or vehicle control to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the BTK enzyme and substrate solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow GDC-0834 to bind to the BTK enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction according to the assay kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Signal Detection: Measure the signal (e.g., fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each GDC-0834 concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of GDC-0834 on the viability of B-cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GDC-0834 DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed the B-cell line in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of GDC-0834 prepared in complete culture medium. Include a vehicle control (DMSO diluted in medium to the highest concentration used for the compound).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each GDC-0834 concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Protocol for BTK Phosphorylation Analysis in Mice
This protocol is adapted from studies investigating the in vivo efficacy of GDC-0834.[4]
Materials:
-
BALB/c mice
-
GDC-0834
-
Vehicle for oral administration
-
Blood collection supplies
-
Lysis buffer
-
Primary antibodies (anti-pBTK, anti-total BTK)
-
Secondary antibodies
-
Western blotting equipment and reagents
-
Imaging system for chemiluminescence or fluorescence detection
Protocol:
-
Dosing: Dose BALB/c mice orally with GDC-0834 at various concentrations (e.g., 25, 50, 100, 150 mg/kg) or with the vehicle control.[4]
-
Blood Collection: Collect terminal blood samples at different time points post-dosing (e.g., 2, 4, 6 hours).[4]
-
Lysate Preparation: Prepare protein lysates from the collected blood samples using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated BTK (pBTK) and total BTK.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
-
Detection and Quantification:
-
Detect the protein bands using a suitable imaging system.
-
Quantify the band intensities for pBTK and total BTK.
-
-
Data Analysis:
-
Normalize the pBTK signal to the total BTK signal for each sample.
-
Calculate the percentage of inhibition of BTK phosphorylation for each treatment group relative to the vehicle control group.
-
Important Considerations
-
Metabolism: GDC-0834 undergoes rapid amide hydrolysis in humans, which is less prevalent in preclinical species like mice and rats.[3][5][6][7] This species-specific metabolism is a critical factor to consider when extrapolating preclinical data to humans.
-
Stability: While stock solutions in DMSO are stable when stored properly, the stability of GDC-0834 in aqueous solutions for extended periods is not well-documented and should be evaluated for specific experimental conditions.
These detailed notes and protocols are designed to facilitate the effective use of GDC-0834 in research settings. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated BTK (pBTK) Following GDC-0834 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, proliferation, and survival.[1][2][3] Upon activation of the BCR, BTK is phosphorylated at key tyrosine residues, notably Tyrosine 223 (Tyr223), which is an autophosphorylation site and a marker of BTK activity.[4] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[4][5]
GDC-0834 is a potent and selective, reversible inhibitor of BTK.[6][7] It effectively inhibits BTK activity, thereby blocking downstream signaling pathways.[8] Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins, such as phosphorylated BTK (pBTK), in cell or tissue lysates. This document provides a detailed protocol for performing Western blot analysis to assess the inhibitory effect of GDC-0834 on BTK phosphorylation.
BTK Signaling Pathway
The activation of BTK is a key step in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately leads to the activation of transcription factors that promote cell proliferation, survival, and differentiation.[1][9]
Caption: BTK Signaling Pathway and Inhibition by GDC-0834.
Experimental Protocol
This protocol outlines the steps for treating cells with GDC-0834, preparing cell lysates, and performing a Western blot to detect pBTK (Tyr223) and total BTK.
Materials and Reagents
-
Cell line expressing BTK (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
GDC-0834
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (8-12%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BTK (Tyr223)
-
Mouse or Rabbit anti-total BTK
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Step-by-Step Procedure
-
Cell Culture and GDC-0834 Treatment:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of GDC-0834 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.[10]
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.[10]
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[4][11]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an 8-12% SDS-PAGE gel.[4][12]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[4]
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against pBTK (Tyr223) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[4][10]
-
The following day, wash the membrane three times for 10 minutes each with TBST.[4]
-
For total BTK, a separate blot can be run in parallel, or the same blot can be stripped and re-probed.
-
-
Secondary Antibody Incubation:
-
Detection and Imaging:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.[4]
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK using image analysis software.
-
Normalize the pBTK signal to the total BTK signal for each sample to account for loading differences.
-
Calculate the percentage of pBTK inhibition relative to the vehicle-treated control.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. This table provides an example of how to present the dose-dependent inhibition of pBTK by GDC-0834.
| GDC-0834 Concentration (nM) | pBTK Signal (Arbitrary Units) | Total BTK Signal (Arbitrary Units) | Normalized pBTK/Total BTK Ratio | % Inhibition of pBTK |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 1 | 0.85 | 1.01 | 0.84 | 14% |
| 10 | 0.49 | 0.99 | 0.50 | 49% |
| 100 | 0.12 | 1.03 | 0.12 | 88% |
| 1000 | 0.03 | 1.00 | 0.03 | 97% |
Note: The data presented in this table are for illustrative purposes only and should be replaced with actual experimental results.
In vivo studies have shown that GDC-0834 inhibits pBTK-Tyr223 in a dose-dependent manner in both mouse and rat blood.[6] For instance, in BALB/c mice, oral administration of 100 mg/kg and 150 mg/kg of GDC-0834 for 2 hours resulted in a mean inhibition of pBTK-Tyr223 levels of 96% and 97%, respectively.[6] The in vitro IC50 of GDC-0834 for BTK inhibition is approximately 5.9 nM in biochemical assays and 6.4 nM in cellular assays.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Inefficient protein transfer | Confirm transfer efficiency with Ponceau S staining. |
| Inactive antibody | Use a fresh or different lot of antibody. | |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Low target protein expression | Use a positive control cell line with known BTK expression. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different antibody clone. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of pBTK in response to treatment with the BTK inhibitor GDC-0834. By following this detailed methodology, researchers can accurately assess the potency and efficacy of GDC-0834 and other BTK inhibitors in a cellular context. Careful optimization of experimental conditions and adherence to the protocol will ensure reliable and reproducible results, which are essential for advancing drug development efforts targeting the BTK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. standardofcare.com [standardofcare.com]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
Application Notes and Protocols for GDC-0834 in Primary B-Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in primary B-cell culture experiments. The information compiled offers detailed protocols for cell handling, treatment, and subsequent analysis, alongside key quantitative data and pathway diagrams to facilitate experimental design and interpretation.
Introduction to GDC-0834
GDC-0834 is a potent, selective, and reversible ATP-competitive small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and proliferation.[2][3][4][5] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases.[4][6][7] GDC-0834 was developed as a clinical candidate for rheumatoid arthritis, but its clinical development was halted due to rapid metabolism in humans.[1][8][9] Nevertheless, its high potency and selectivity make it a valuable tool for in vitro research to probe the function of BTK in primary B-cell biology.[8]
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC₅₀) of GDC-0834 from various assays. These values serve as a reference for determining appropriate concentration ranges for in vitro experiments with primary B-cells.
| Assay Type | Target | Species | IC₅₀ Value | Reference |
| Biochemical Assay | BTK | Human | 5.9 nM | [10][11] |
| Cellular Assay | BTK | - | 6.4 nM | [10] |
| In vivo (pBTK inhibition) | BTK | Mouse | 1.1 µM | [10] |
| In vivo (pBTK inhibition) | BTK | Rat | 5.6 µM | [10] |
B-Cell Receptor (BCR) Signaling Pathway and GDC-0834 Inhibition
Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to B-cell activation, proliferation, and differentiation. BTK plays a pivotal role in this pathway by relaying signals from upstream kinases like LYN and SYK to downstream effectors.[3][5] GDC-0834 exerts its effect by inhibiting the kinase activity of BTK, thereby blocking the phosphorylation of its primary substrate, phospholipase Cγ2 (PLCγ2).[2] This inhibition prevents the subsequent activation of major signaling cascades, including the NF-κB, NFAT, and MAPK pathways, which are crucial for B-cell function.[2][3][4]
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow for assessing the impact of GDC-0834 on primary B-cells. This process includes cell isolation, culture and stimulation, treatment with the inhibitor, and subsequent analysis using various cellular and biochemical assays.
Detailed Experimental Protocols
Note: These protocols are generalized based on standard methods for primary B-cell culture and BTK inhibitor studies.[12][13][14][15] Researchers should optimize conditions for their specific experimental system.
Protocol 1: Isolation and Culture of Primary Human B-Cells
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or a leukopak using density gradient centrifugation (e.g., with Ficoll-Paque).[16]
-
B-Cell Enrichment: Isolate B-cells from the PBMC population using a negative selection (untouched) immunomagnetic cell separation kit. This method avoids potential B-cell activation that can occur with positive selection.[12]
-
Cell Purity Check: Assess the purity of the isolated CD19⁺ or CD20⁺ B-cell population using flow cytometry. Purity should typically be >95%.
-
Cell Culture:
-
Resuspend the purified B-cells in complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
For survival and proliferation studies, stimulation is required.[12] A common stimulation cocktail includes:
-
Anti-IgM antibody (e.g., 10 µg/mL)
-
CD40 Ligand (CD40L) (e.g., 100 ng/mL)
-
Interleukin-4 (IL-4) (e.g., 20 ng/mL)
-
-
Culture cells at a density of 1 x 10⁶ cells/mL in a humidified incubator at 37°C and 5% CO₂.
-
Protocol 2: In Vitro Treatment with GDC-0834
-
Stock Solution Preparation: Dissolve GDC-0834 powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the GDC-0834 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (<0.1%) to avoid solvent toxicity.
-
Treatment: Add the GDC-0834 working solutions or a vehicle control (medium with the same final DMSO concentration) to the cultured B-cells. A suggested concentration range for initial dose-response experiments is 0.1 nM to 1 µM.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 1 hour for signaling studies, 24-72 hours for proliferation or apoptosis assays).
Protocol 3: Western Blot Analysis of BTK Pathway Inhibition
-
Cell Treatment and Stimulation: Pre-treat cultured primary B-cells with various concentrations of GDC-0834 for 1-2 hours.
-
Stimulation: Stimulate the B-cell receptor by adding anti-IgM (e.g., 10 µg/mL) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Immediately place the plate on ice, pellet the cells by centrifugation, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin).[10]
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the inhibition of phosphorylation.
Protocol 4: B-Cell Proliferation Assay (CFSE-based)
-
CFSE Labeling: Before stimulation, label isolated B-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Culture and Treatment: Plate the CFSE-labeled cells and stimulate them as described in Protocol 1. Immediately add serial dilutions of GDC-0834 or a vehicle control.
-
Incubation: Culture the cells for 3-5 days to allow for several rounds of cell division.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD or DAPI) and a B-cell marker like CD19.
-
Analyze the cells using a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Quantify the percentage of divided cells or the proliferation index in each treatment condition.
-
Protocol 5: Flow Cytometry Analysis of B-Cell Activation Markers
-
Cell Culture and Treatment: Culture primary B-cells with stimulation (e.g., anti-IgM) in the presence of varying concentrations of GDC-0834 or a vehicle control for 18-24 hours.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorochrome-conjugated antibodies against surface activation markers such as CD69 and CD86, along with a B-cell marker like CD19.[14]
-
Include a viability dye to exclude dead cells from the analysis.
-
-
Data Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Gate on the live, single, CD19⁺ B-cell population and quantify the percentage of cells expressing CD69 and CD86, or the mean fluorescence intensity (MFI) of these markers, for each treatment condition.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular assays to evaluate B-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akadeum.com [akadeum.com]
Application Notes and Protocols: GDC-0834 in a Collagen-Induced Arthritis (CIA) Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the signaling pathways of B cells and myeloid cells, playing a significant role in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA).[1][3] In the context of RA, BTK is involved in B cell activation, proliferation, and the production of inflammatory cytokines.[3][4] The collagen-induced arthritis (CIA) rat model is a widely used preclinical model that mimics many aspects of human RA, including synovitis, cartilage and bone erosion, and the involvement of inflammatory cells.[4][5][6] These application notes provide detailed protocols for utilizing GDC-0834 in a rat CIA model to evaluate its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of GDC-0834.
Table 1: GDC-0834 Inhibitory Potency
| Assay Type | Species | IC50 | Reference |
| Biochemical Assay | - | 5.9 nM | [1] |
| Cellular Assay | - | 6.4 nM | [1] |
| In vivo (pBTK inhibition) | Mouse | 1.1 µM | [1] |
| In vivo (pBTK inhibition) | Rat | 5.6 µM | [1] |
Table 2: GDC-0834 Efficacy in Rat CIA Model
| Dosage (mg/kg) | Dosing Regimen | Key Findings | Reference |
| 30 - 100 | Oral, daily | Dose-dependent decrease in ankle swelling and reduction of morphological pathology. | [1] |
| - | - | 73% inhibition of BTK phosphorylation was required to reduce the ankle swelling rate by half. | [1] |
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) in Lewis Rats
This protocol outlines the induction of arthritis using bovine type II collagen.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Incomplete Freund's Adjuvant (IFA)
-
2 ml syringes
-
25 or 27-gauge needles
-
Emulsifying needle or device
Procedure:
-
Emulsion Preparation:
-
To prepare the collagen/IFA emulsion, draw equal volumes of the collagen solution and IFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.
-
Force the contents back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats using an appropriate method (e.g., isoflurane).
-
Inject 0.2 mL of the emulsion intradermally at the base of the tail.[7]
-
-
Booster Immunization (Day 7):
-
Prepare a fresh collagen/IFA emulsion as described in step 1.
-
Inject 0.1 mL of the emulsion intradermally at a different site near the base of the tail.[7]
-
-
Monitoring Arthritis Development:
II. GDC-0834 Administration
Materials:
-
GDC-0834
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of GDC-0834 in the chosen vehicle at the desired concentrations (e.g., 3, 10, 30, 100 mg/mL).
-
-
Administration:
-
Administer GDC-0834 orally via gavage once daily.
-
Treatment can be initiated either prophylactically (starting from Day 0 of immunization) or therapeutically (after the onset of clinical arthritis).
-
A typical therapeutic study involves administering doses ranging from 30-100 mg/kg.[1]
-
III. Assessment of Arthritis Severity
1. Clinical Scoring:
-
Score each paw daily based on a scale of 0-4, where:
-
0 = No signs of inflammation.
-
1 = Mild swelling and/or erythema.
-
2 = Moderate swelling and erythema.
-
3 = Severe swelling and erythema involving the entire paw.
-
4 = Maximal inflammation with joint deformity or ankylosis.
-
-
The maximum score per rat is 16.
2. Paw Swelling Measurement:
-
Measure the thickness of the hind paws daily or every other day using a digital caliper.[7]
-
An increase in paw thickness indicates the progression of inflammation.
3. Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, pannus formation, and bone/cartilage erosion.
4. Cytokine Analysis:
-
Collect paw tissue or serum at specified time points.
-
Analyze the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or other immunoassays.[7][9][10]
Visualizations
Caption: Experimental workflow for evaluating GDC-0834 in a rat CIA model.
Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
References
- 1. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chondrex.com [chondrex.com]
- 5. Collagen‐induced arthritis as an animal model of rheumatoid cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic characterization of type II collagen-induced arthritis in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysing the effect of novel therapies on cytokine expression in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammatory cytokine levels in paw tissues during development of rat collagen-induced arthritis: effect of FK506, an inhibitor of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of GDC-0834 in Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of GDC-0834 in plasma. GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Due to its rapid amide hydrolysis in human plasma to an inactive metabolite (M1), a highly sensitive and specific analytical method is crucial for its accurate pharmacokinetic assessment, especially in preclinical studies.[1][2][3] This method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection by tandem mass spectrometry. The method was developed and is presented here as a representative protocol, suitable for high-throughput analysis in a drug development setting.
Introduction
GDC-0834 is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B-cell development and activation.[1][2] Dysregulation of BTK signaling is implicated in various autoimmune diseases, including rheumatoid arthritis.[3] The development of potent and selective BTK inhibitors like GDC-0834 has been a key focus in drug discovery.[3][4]
Pharmacokinetic studies of GDC-0834 have revealed significant species differences in its metabolism.[1][2] In humans, GDC-0834 undergoes rapid amide hydrolysis, leading to very low plasma concentrations of the parent drug, often below the limit of quantification (<1 ng/mL).[1][2] This metabolic instability necessitates a highly sensitive and reliable bioanalytical method to accurately determine its pharmacokinetic profile in various preclinical species and to understand its disposition in humans.
This application note provides a detailed protocol for a representative LC-MS/MS method for the quantification of GDC-0834 in plasma. The method is designed to be high-throughput, with a simple protein precipitation step and a fast chromatographic run time.
Signaling Pathway of BTK
References
- 1. researchgate.net [researchgate.net]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
GDC-0834: Application Notes and Protocols for Autoimmune Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in B-lymphocyte and myeloid cell activation. BTK is a key mediator of B-cell receptor (BCR) signaling, and its dysregulation is implicated in the pathogenesis of various autoimmune diseases. By targeting BTK, GDC-0834 offers a potential therapeutic strategy to modulate B-cell function and ameliorate autoimmune responses. These application notes provide detailed protocols for the use of GDC-0834 in preclinical autoimmune research, including in vitro, cellular, and in vivo experimental designs. Although the clinical development of GDC-0834 was halted due to its rapid metabolism in humans, it remains a valuable tool for preclinical studies aimed at understanding the role of BTK in autoimmunity.[1][2][3][4][5][6][7]
Data Presentation
In Vitro and In Vivo Efficacy of GDC-0834
| Parameter | Species/System | Value | Reference |
| Biochemical IC50 (BTK) | In Vitro | 5.9 nM | [3][8][9][10][11] |
| Cellular IC50 (BTK) | In Vitro | 6.4 nM | [3][8][9][10][11] |
| In Vivo IC50 (pBTK Inhibition) | Mouse | 1.1 µM | [3][8][9][11] |
| In Vivo IC50 (pBTK Inhibition) | Rat | 5.6 µM | [3][8][9][11] |
In Vivo Dose-Dependent Inhibition of BTK Phosphorylation in Mice
| GDC-0834 Dose (mg/kg) | Time Post-Dose | Mean Inhibition of pBTK-Tyr223 | Reference |
| 100 | 2 hours | 96% | [9][10][11] |
| 150 | 2 hours | 97% | [9][10][11] |
Efficacy in Rat Collagen-Induced Arthritis (CIA) Model
| GDC-0834 Dose (mg/kg) | Dosing Regimen | Outcome | Reference |
| 30 - 100 | Daily | Dose-dependent decrease in ankle swelling and reduction of morphologic pathology. | [3][8] |
| - | - | 73% inhibition of pBTK was required to decrease the rate of ankle swelling by half. | [3][8] |
Signaling Pathways and Experimental Workflows
Caption: BTK Signaling Pathway and GDC-0834 Mechanism of Action.
Caption: Experimental Workflow for GDC-0834 in a Rat CIA Model.
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay (Lanthascreen™ Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of GDC-0834 on BTK.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated poly-GT peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
GDC-0834
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of GDC-0834 in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add 2.5 µL of the GDC-0834 dilution or vehicle (DMSO in assay buffer).
-
Add 2.5 µL of a 4x solution of BTK enzyme in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x solution of ATP and biotinylated peptide substrate in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of a 2x solution of EDTA in TR-FRET dilution buffer.
-
Add 5 µL of a 2x solution of the Europium-labeled anti-phosphotyrosine antibody and SA-APC mixture in TR-FRET dilution buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value for GDC-0834 by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular B-Cell Activation Assay (Calcium Flux)
This protocol outlines a method to assess the effect of GDC-0834 on BCR-induced calcium mobilization in B-cells.
Materials:
-
B-cell line (e.g., Ramos) or primary B-lymphocytes
-
RPMI-1640 medium with 10% FBS
-
GDC-0834
-
F(ab')₂ anti-human IgM or IgD
-
Indo-1 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Flow cytometer equipped for calcium flux measurement
Procedure:
-
Culture B-cells to the desired density.
-
Wash the cells with HBSS.
-
Load the cells with a calcium indicator dye (e.g., 1-5 µM Indo-1 AM with 0.02% Pluronic F-127) in HBSS for 30-45 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS.
-
Pre-treat the cells with various concentrations of GDC-0834 or vehicle for 15-30 minutes at 37°C.
-
Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.
-
Add F(ab')₂ anti-human IgM or IgD to the cell suspension to stimulate BCR signaling.
-
Immediately acquire data on the flow cytometer for an additional 3-5 minutes to monitor the change in fluorescence intensity over time.
-
Analyze the data by calculating the ratio of bound to unbound calcium indicator (for Indo-1) or the change in fluorescence intensity (for Fluo-4) to determine the effect of GDC-0834 on calcium mobilization.
Protocol 3: In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
This protocol provides a detailed method for evaluating the therapeutic efficacy of GDC-0834 in a rat model of rheumatoid arthritis.[3][8][11][12][13][14]
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
GDC-0834
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80)
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induction of Arthritis:
-
On day 0, anesthetize the rats and administer a primary immunization of 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) in CFA, injected intradermally at the base of the tail.
-
On day 7, administer a booster injection of 100 µL of an emulsion of bovine type II collagen (1 mg/mL) in IFA, injected intradermally at a different site near the base of the tail.
-
-
Treatment:
-
Randomize the rats into treatment groups (e.g., vehicle control, GDC-0834 at 30, 60, and 100 mg/kg).
-
Begin daily oral administration of GDC-0834 or vehicle on day 7 (or at the onset of disease) and continue for a specified period (e.g., 14-21 days).
-
-
Assessment of Arthritis:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Measure the ankle diameter of both hind paws daily using digital calipers.
-
Score the severity of arthritis in each paw based on a scale (e.g., 0-4), considering erythema, swelling, and joint deformity. A common scoring system is as follows: 0 = no signs of arthritis; 1 = mild swelling and/or erythema of one joint; 2 = moderate swelling and erythema of one or more joints; 3 = severe swelling and erythema of the entire paw; 4 = maximal swelling, erythema, and joint deformity/ankylosis.[2][8][9][10]
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, collect blood samples at various time points after the final dose to measure GDC-0834 plasma concentrations and BTK phosphorylation levels in peripheral blood mononuclear cells (PBMCs) by Western blot or flow cytometry.
-
-
Histopathological Analysis:
-
At the termination of the study, euthanize the rats and collect the hind paws for histopathological analysis.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O-fast green.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Protocol 4: In Vivo BTK Phosphorylation Assay
This protocol describes the measurement of BTK phosphorylation in whole blood from GDC-0834-treated mice.
Materials:
-
BALB/c mice
-
GDC-0834
-
Vehicle for oral administration
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Dose mice orally with GDC-0834 (e.g., 25, 50, 100, 150 mg/kg) or vehicle.[9][11]
-
At specified time points (e.g., 2, 4, 6 hours) after dosing, collect whole blood via cardiac puncture.[9][11]
-
Lyse the blood cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-BTK and total BTK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phospho-BTK to total BTK to determine the percentage of inhibition relative to the vehicle-treated group.
References
- 1. researchgate.net [researchgate.net]
- 2. Bench to Bedside: Modelling Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Clinical Scoring of Disease Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: GDC-0834 as a Negative Control in Covalent BTK Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in B-cell receptor signaling and a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] The development of covalent inhibitors, such as ibrutinib, which form an irreversible bond with a cysteine residue (C481) in the BTK active site, has marked a significant advancement in treating these conditions.[4] When studying the mechanism and specificity of these covalent inhibitors, a proper negative control is essential to distinguish the effects of covalent binding from general BTK inhibition. GDC-0834, a potent and selective but reversible BTK inhibitor, serves as an ideal negative control for this purpose.[5][6]
These application notes provide detailed protocols for utilizing GDC-0834 to validate the specific effects of covalent BTK inhibitors in biochemical and cellular assays.
GDC-0834: A Reversible BTK Inhibitor
GDC-0834 is a highly potent and selective ATP-competitive inhibitor of BTK.[6] Unlike covalent inhibitors, GDC-0834 binds to the BTK active site through non-covalent interactions, meaning it can freely associate and dissociate from the enzyme.[4] This reversible binding mechanism makes it an excellent tool to delineate the biological consequences of covalent versus transient BTK inhibition. Furthermore, GDC-0834 is known to be rapidly metabolized in humans, which has limited its clinical development but does not detract from its utility as a laboratory tool.[7][8]
Rationale for GDC-0834 as a Negative Control
The use of GDC-0834 as a negative control allows researchers to address a key question: are the observed effects of a covalent BTK inhibitor due specifically to its irreversible binding, or are they a general consequence of BTK inhibition? By comparing the effects of a covalent inhibitor to those of GDC-0834, researchers can isolate the impact of the covalent interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for GDC-0834 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective, reversible ATP-competitive inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][4] Dysregulation of the BCR/BTK signaling cascade is implicated in the pathogenesis of various B-cell malignancies. This document provides detailed information on cell lines responsive to GDC-0834 treatment, protocols for assessing its efficacy, and an overview of the targeted signaling pathway.
While GDC-0834 was initially investigated for rheumatoid arthritis and its clinical development was halted due to rapid metabolism in humans, its potent BTK inhibitory activity makes it a valuable tool for preclinical research in oncology, particularly for B-cell malignancies.[5][6]
Data Presentation: GDC-0834 Potency
| Assay Type | Target | IC50 | Reference |
| Biochemical Assay | BTK | 5.9 nM | [3] |
| Cellular Assay | BTK | 6.4 nM | [3] |
Note: The specific cell line used for the cellular assay was not specified in the available literature.
Signaling Pathway
GDC-0834 targets BTK, a key kinase in the B-cell receptor signaling pathway. Upon BCR engagement, a cascade of phosphorylation events leads to the activation of downstream pathways, including NF-κB, which promotes cell survival and proliferation. GDC-0834 inhibits the kinase activity of BTK, thereby blocking this signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. haematologica.org [haematologica.org]
- 3. Dual targeting of the DNA damage response pathway and BCL-2 in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aggressive B-cell Lymphoma with MYC/TP53 Dual Alterations Displays Distinct Clinicopathobiological Features and Response to Novel Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. BTK kinase activity is dispensable for the survival of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and resistance to CDK12 inhibition in aggressive B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective BCL6 degrader for B-cell malignancies exhibits robust preclinical activity | BioWorld [bioworld.com]
- 9. An Overview on Diffuse Large B-Cell Lymphoma Models: Towards a Functional Genomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0834 Administration Route for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell and myeloid cell signaling pathways.[1][2] As a non-receptor tyrosine kinase, BTK is a key component of the B-cell receptor (BCR) signaling cascade, playing a pivotal role in B-cell development, activation, and proliferation.[3][4] This makes it an attractive therapeutic target for autoimmune diseases and B-cell malignancies.[5][6] Preclinical studies have demonstrated the efficacy of GDC-0834 in models of inflammatory diseases, such as collagen-induced arthritis (CIA) in rats.[7]
These application notes provide a comprehensive overview of the administration routes and protocols for GDC-0834 in preclinical research, with a focus on oral administration. The provided data and methodologies are intended to guide researchers in designing and executing their own studies.
Data Presentation
In Vitro and In Vivo Potency of GDC-0834
| Assay Type | Species/System | Parameter | Value | Reference |
| Biochemical Assay | - | IC₅₀ | 5.9 nM | [8] |
| Cellular Assay | - | IC₅₀ | 6.4 nM | [8] |
| In Vivo BTK Inhibition | Mouse | IC₅₀ | 1.1 µM | [8] |
| In Vivo BTK Inhibition | Rat | IC₅₀ | 5.6 µM | [8] |
Preclinical Pharmacokinetics of GDC-0834
A significant species difference exists in the metabolism of GDC-0834. In humans, it undergoes rapid amide hydrolysis, leading to low systemic exposure.[1][9][10] However, in preclinical species, this metabolic pathway is less prominent, resulting in good oral bioavailability.[1][2]
| Species | Route | Key Findings | Reference |
| Mouse | Oral | Orally bioavailable.[1] Dose-dependent inhibition of BTK phosphorylation.[8] | [1][8] |
| Rat | Oral | Orally bioavailable.[1] Dose-dependent efficacy in CIA model.[7] | [1][7] |
| Dog | Oral | Orally bioavailable. | [1] |
| Monkey | Oral | Orally bioavailable. | [1] |
Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling pathway.
Caption: BTK Signaling Pathway and GDC-0834 Inhibition.
Experimental Protocols
Protocol 1: Oral Administration of GDC-0834 in a Rat Collagen-Induced Arthritis (CIA) Model
This protocol describes the oral administration of GDC-0834 to evaluate its efficacy in a preclinical model of rheumatoid arthritis.
Materials:
-
GDC-0834
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Female Lewis rats
-
Bovine type II collagen
-
Freund's incomplete adjuvant
-
Oral gavage needles
-
Syringes
Procedure:
-
Induction of Arthritis:
-
Anesthetize female Lewis rats.
-
On day 0 and day 6, inject a 300 µL emulsion of Freund's incomplete adjuvant containing 2 mg/mL bovine type II collagen at the base of the tail and at two sites on the back.[8]
-
-
Preparation of GDC-0834 Formulation:
-
Prepare a suspension of GDC-0834 in the chosen vehicle at the desired concentrations (e.g., 1, 3, 10, 30, and 100 mg/kg).[8]
-
-
Oral Administration:
-
Assessment of Efficacy:
-
Monitor ankle swelling (e.g., using calipers) throughout the study.
-
At the end of the study, perform morphological pathology on the joints.
-
Protocol 2: In Vivo BTK Phosphorylation Assay in Mice
This protocol details the procedure to assess the in vivo inhibitory activity of GDC-0834 on BTK phosphorylation in mouse blood.
Materials:
-
GDC-0834
-
Vehicle
-
BALB/c mice
-
Blood collection supplies (e.g., EDTA tubes)
-
Reagents for Western blotting (primary antibodies for pBTK-Tyr223 and total BTK, secondary antibodies, lysis buffer, etc.)
-
LC/MS/MS system for plasma drug level quantification
Procedure:
-
Oral Administration:
-
Dose BALB/c mice orally with GDC-0834 at various concentrations (e.g., 25, 50, 100, and 150 mg/kg) or vehicle.[8]
-
-
Blood Collection:
-
Sample Processing:
-
Western Blot Analysis:
-
Perform protein quantification of the blood lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against pBTK-Tyr223 and total BTK.
-
Incubate with appropriate secondary antibodies.
-
Quantify the band intensities.
-
-
Data Analysis:
Experimental Workflow
The following diagram outlines a typical experimental workflow for preclinical evaluation of GDC-0834.
Caption: Preclinical Evaluation Workflow for GDC-0834.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0834: A Tool for Investigating Mast Cell Degranulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cell activation and subsequent degranulation are central events in the pathophysiology of allergic and inflammatory diseases. Upon activation, mast cells release a plethora of pro-inflammatory mediators, including histamine (B1213489), proteases, cytokines, and chemokines, which contribute to the clinical manifestations of conditions such as asthma, allergic rhinitis, and anaphylaxis. A key signaling molecule implicated in the mast cell activation cascade is Bruton's tyrosine kinase (BTK). GDC-0834 is a potent and selective inhibitor of BTK, making it a valuable pharmacological tool for studying the role of this kinase in mast cell biology and for exploring the therapeutic potential of BTK inhibition in mast cell-mediated disorders.[1][2][3]
These application notes provide a comprehensive overview of the use of GDC-0834 in studying mast cell degranulation, including its mechanism of action, protocols for in vitro assays, and representative data from related compounds.
Mechanism of Action: BTK Inhibition in Mast Cells
GDC-0834 is a potent and selective, reversible ATP-competitive inhibitor of Bruton's tyrosine kinase.[4] In mast cells, the primary activation pathway leading to degranulation is initiated by the cross-linking of the high-affinity IgE receptor (FcεRI) by an antigen. This event triggers a signaling cascade that is critically dependent on the activity of BTK.[5]
Following FcεRI aggregation, Src-family kinases such as Lyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor. This leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates and activates a number of downstream signaling molecules, including BTK. BTK, in turn, plays a crucial role in the activation of phospholipase C-gamma (PLCγ), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, both of which are essential for the fusion of granules with the plasma membrane and the subsequent release of inflammatory mediators.[6][7]
By inhibiting BTK, GDC-0834 effectively blocks this signaling cascade, thereby preventing mast cell degranulation and the release of pro-inflammatory mediators.
References
- 1. Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ibrutinib on proliferation and histamine release in canine neoplastic mast cells [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Bruton’s Tyrosine Kinase Inhibitors to Treat Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A highly selective KIT inhibitor MOD000001 suppresses IgE-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Immunohistochemistry Staining for the BTK Pathway with GDC-0834
For Research Use Only (RUO). Not for use in diagnostic procedures.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a crucial signaling molecule in multiple cellular pathways, most prominently downstream of the B-cell receptor (BCR).[1][2] Its activation is essential for B-cell proliferation, differentiation, and survival.[3] Consequently, BTK has emerged as a significant therapeutic target for B-cell malignancies and autoimmune diseases.[4][5]
GDC-0834 is a potent and selective, reversible inhibitor of BTK.[6][7] It was developed to study the therapeutic effects of BTK inhibition. However, while showing efficacy in preclinical models, GDC-0834 was found to be metabolically unstable in humans due to rapid amide hydrolysis, resulting in insufficient drug exposure and the termination of its clinical development.[8][9][10][11] Despite this, GDC-0834 remains a valuable tool for preclinical research to investigate the biological consequences of BTK inhibition.
These application notes provide detailed protocols for using immunohistochemistry (IHC) to detect total BTK and its activated, phosphorylated form (pBTK) in tissue samples, and to assess the pharmacodynamic effects of GDC-0834 treatment. The primary marker for BTK activation in this context is the phosphorylation of tyrosine 223 (pBTK-Tyr223), which is inhibited by GDC-0834 in a dose-dependent manner.[6]
Data Presentation: In Vitro and In Vivo Activity of GDC-0834
The following tables summarize the inhibitory activity of GDC-0834 against BTK.
Table 1: In Vitro and In Vivo IC₅₀ of GDC-0834
| Assay Type | Species | Target | IC₅₀ | Reference |
|---|---|---|---|---|
| Biochemical Assay | - | BTK Kinase Activity | 5.9 ± 1.1 nM | [4][6] |
| Cellular Assay | - | BTK Activity | 6.4 nM | [6] |
| In Vivo (Blood) | Mouse | pBTK-Tyr223 Inhibition | 1.1 µM | [6] |
| In Vivo (Blood) | Rat | pBTK-Tyr223 Inhibition | 5.6 ± 1.6 µM |[6] |
Table 2: In Vivo Efficacy of GDC-0834 on pBTK-Tyr223 Inhibition in Mice [6]
| GDC-0834 Dose (Oral) | Time Post-Dose | Mean Inhibition of pBTK-Tyr223 in Blood |
|---|---|---|
| 100 mg/kg | 2 hours | 96% |
| 150 mg/kg | 2 hours | 97% |
BTK Signaling Pathway and GDC-0834 Mechanism of Action
The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling cascade and the inhibitory action of GDC-0834. Upon antigen binding to the BCR, LYN and SYK kinases are activated, leading to the recruitment and phosphorylation of BTK at key tyrosine residues (Tyr551 and Tyr223).[12][13] Activated BTK then phosphorylates downstream targets like PLCγ2, triggering cascades that result in cell proliferation and survival.[14] GDC-0834 acts by selectively binding to BTK and preventing its kinase activity.
Caption: BTK signaling pathway downstream of the B-cell receptor and the inhibitory action of GDC-0834.
Experimental Protocols
This section provides a generalized protocol for the immunohistochemical staining of total BTK and phosphorylated BTK (pBTK Tyr223) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibodies:
-
Rabbit anti-BTK polyclonal/monoclonal antibody
-
Rabbit anti-Phospho-BTK (Tyr223) antibody[13]
-
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit
-
Counterstain: Harris' Hematoxylin
-
Mounting Medium
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse gently with running deionized water.
-
-
Antigen Retrieval:
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[3]
-
Rinse with PBST: 3 changes for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-BTK or anti-pBTK Tyr223) to its optimal concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST: 3 changes for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Rinse slides with PBST: 3 changes for 5 minutes each.
-
Prepare and apply the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate until the desired brown color develops (typically 1-10 minutes), monitoring under a microscope.[3]
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain in running tap water.
-
Dehydrate slides through graded ethanol (70%, 95%, 100%) and xylene.
-
Coverslip with a permanent mounting medium.
-
Controls
-
Positive Control: Use a tissue known to express high levels of BTK, such as tonsil or a relevant B-cell lymphoma tissue, to validate the staining procedure.[3]
-
Negative Control: Omit the primary antibody incubation step to check for non-specific staining from the secondary antibody and detection system.[3]
-
Vehicle Control: Use tissue from animals treated with the vehicle solution to establish a baseline for BTK and pBTK staining.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the IHC protocol.
Caption: A stepwise workflow diagram for the immunohistochemistry (IHC) staining protocol.
Data Interpretation and Scoring
The results of the IHC staining can be semi-quantitatively assessed to compare treatment groups. A common method is the H-Score, which considers both the intensity of the stain and the percentage of cells that are positive.
-
Staining Intensity: Score the intensity of the brown DAB stain on a scale of 0 to 3 (0 = negative, 1 = weak, 2 = moderate, 3 = strong).[3]
-
Percentage of Positive Cells: Determine the percentage of target cells showing positive staining.[3]
-
H-Score Calculation: H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells). The score will range from 0 to 300.
Expected Outcome: Treatment with GDC-0834 is expected to cause a significant reduction in the H-Score for pBTK (Tyr223) staining compared to vehicle-treated controls. A significant change in the staining for total BTK is not anticipated, as GDC-0834 inhibits kinase function rather than causing protein degradation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the Bruton Tyrosine Kinase Pathway in B-Cell Lymphoproliferative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BTK signaling pathway [pfocr.wikipathways.org]
- 13. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GDC-0834 metabolic instability and amide hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the metabolic instability and amide hydrolysis of GDC-0834.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic liability of GDC-0834?
A1: The primary metabolic liability of GDC-0834 is its extensive and rapid amide hydrolysis.[1][2] This metabolic pathway leads to the formation of two major inactive metabolites, an aniline (B41778) metabolite (M1) and an acid metabolite (M2).[1][3] This rapid metabolism was the principal reason for the low systemic exposure and subsequent discontinuation of the compound in clinical development.[1][4][5]
Q2: Which enzymes are responsible for the amide hydrolysis of GDC-0834?
A2: The amide hydrolysis of GDC-0834 is primarily mediated by human aldehyde oxidase (AO) and to a lesser extent, carboxylesterases (CES).[1][6] Studies using specific enzyme inhibitors have confirmed the involvement of AO and CES, while ruling out the participation of xanthine (B1682287) oxidase (XO).[1]
Q3: Are there significant species differences in the metabolism of GDC-0834?
A3: Yes, there are significant species differences in the rate of GDC-0834 amide hydrolysis.[2][4] The hydrolysis is substantially more pronounced in human liver fractions compared to those from preclinical species such as rats, dogs, and monkeys.[4] This discrepancy led to a poor prediction of human pharmacokinetic profiles based on preclinical data.[2]
Q4: What were the clinical implications of GDC-0834's metabolic instability?
A4: Due to the rapid amide hydrolysis, oral administration of GDC-0834 in human clinical trials resulted in very low to undetectable plasma concentrations of the parent compound.[1][4] Consequently, the systemic exposure was insufficient for therapeutic efficacy, which led to the termination of its clinical development.[5]
Troubleshooting Guides
Problem 1: High in vitro clearance of GDC-0834 observed in human liver fractions.
-
Possible Cause: This is an expected outcome due to the inherent metabolic instability of GDC-0834 in human liver preparations. The primary reason is the rapid amide hydrolysis catalyzed by aldehyde oxidase (AO) and carboxylesterases (CES) present in human liver cytosol and microsomes.[1][6]
-
Troubleshooting Steps:
-
Confirm the metabolic pathway: Analyze your incubation samples for the presence of the aniline metabolite (M1) and the acid metabolite (M2) using LC-MS/MS. A high turnover of GDC-0834 should correlate with a high formation rate of these metabolites.
-
Enzyme phenotyping: To confirm the involvement of AO and CES, perform co-incubation experiments with specific inhibitors. Use a known AO inhibitor (e.g., hydralazine) and a general carboxylesterase inhibitor (e.g., bis(p-nitrophenyl) phosphate) to observe any reduction in the rate of GDC-0834 metabolism.
-
Use appropriate in vitro systems: Be aware that the metabolic rate will differ between liver microsomes and hepatocytes due to the cytosolic localization of AO. For a complete metabolic profile, it is recommended to use both human liver microsomes and hepatocytes.[2]
-
Problem 2: Discrepancy between preclinical animal in vivo data and human in vitro metabolic data for GDC-0834.
-
Possible Cause: This is a known issue for GDC-0834 and is attributed to significant species differences in the activity of aldehyde oxidase.[2][4] Preclinical animal models (e.g., rat, dog, monkey) exhibit a much lower rate of amide hydrolysis compared to humans.[4]
-
Troubleshooting Steps:
-
Quantify species differences: Conduct parallel in vitro metabolism studies using liver fractions from human and the relevant preclinical species. This will allow you to quantify the difference in the rate of amide hydrolysis.
-
Consider humanized animal models: For more predictive in vivo studies, consider using chimeric mice with humanized livers, which have been shown to better reflect human metabolism for certain compounds.[4]
-
Apply in vitro-in vivo extrapolation (IVIVE) with caution: When predicting human clearance from in vitro data, be aware of the significant contribution of AO. Standard IVIVE models may not accurately capture the clearance if they primarily focus on cytochrome P450-mediated metabolism.
-
Data Presentation
Table 1: In Vitro Metabolic Stability of GDC-0834 in Human Liver Preparations
| Parameter | Value | Reference |
| Intrinsic Clearance (CLint) in Human Liver Cytosol | 0.511 mL/min per mg of protein | [1][6] |
Table 2: Kinetic Parameters for the Formation of Metabolite M1 in Liver Microsomes (NADPH-independent)
| Species | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | Reference |
| Human | 284 ± 14 | 1.0 ± 0.1 | 284 | [4] |
| Monkey | 10.3 ± 0.6 | 1.2 ± 0.3 | 8.6 | [4] |
| Dog | 7.1 ± 0.3 | 1.7 ± 0.3 | 4.2 | [4] |
| Rat | 2.7 ± 0.2 | 1.6 ± 0.4 | 1.7 | [4] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and GDC-0834 (final concentration 1 µM) in 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. The reaction can be initiated by adding the substrate (GDC-0834). Note that for amide hydrolysis via AO and CES, NADPH is not required.[4]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the protein.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the remaining GDC-0834.
-
Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).
Protocol 2: Enzyme Phenotyping using Inhibitors
-
Prepare Incubation Mixtures: Prepare separate incubation mixtures as described in Protocol 1.
-
Add Inhibitors: To respective tubes, add a known inhibitor of Aldehyde Oxidase (e.g., hydralazine, 10 µM) or a general Carboxylesterase inhibitor (e.g., bis(p-nitrophenyl) phosphate, 10 µM). Include a control incubation without any inhibitor.
-
Pre-incubation: Pre-incubate the microsomes with the inhibitors for 10 minutes at 37°C before adding GDC-0834.
-
Initiate and Quench Reaction: Follow steps 2-5 from Protocol 1.
-
Analysis and Interpretation: Analyze the samples by LC-MS/MS. A significant decrease in the metabolism of GDC-0834 in the presence of an inhibitor indicates the involvement of that enzyme in its clearance.
Visualizations
Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SID 315661338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor GDC-0834 bioavailability in human studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834. The information provided addresses the significant challenge of poor bioavailability observed in human studies.
Troubleshooting Guides
Issue: Undetectable or very low plasma concentrations of GDC-0834 in human subjects after oral administration.
Possible Cause: Rapid and extensive metabolism of GDC-0834 in humans.
Troubleshooting Steps:
-
Confirm the presence of the primary metabolite, M1: In human plasma, the major drug-related component is the inactive aniline (B41778) metabolite, M1, formed through amide hydrolysis.[1] Analysis of plasma samples should, therefore, focus on quantifying M1, as its presence in substantial concentrations is indicative of GDC-0834 administration and subsequent metabolism.[1][2][3]
-
Evaluate in vitro metabolism: To confirm the metabolic pathway, incubate GDC-0834 with human liver cytosol.[1] A rapid rate of GDC-0834 disappearance and a corresponding increase in M1 concentration would be expected. The intrinsic clearance (CLint) in human liver cytosol has been reported to be high.[4]
-
Consider alternative formulations (with caution): While various formulation strategies can enhance the bioavailability of poorly soluble drugs, the primary issue with GDC-0834 is metabolic instability, not poor solubility.[5][6] Therefore, strategies aimed solely at improving dissolution are unlikely to overcome the rapid metabolism.
Frequently Asked Questions (FAQs)
Q1: Why is GDC-0834's bioavailability so poor in humans compared to preclinical species?
A1: GDC-0834 undergoes extensive and rapid amide hydrolysis in humans, a metabolic pathway that is significantly less pronounced in preclinical species such as mice, rats, dogs, and monkeys.[1][2][3] This species-dependent metabolism leads to the formation of an inactive metabolite (M1), resulting in minimal to no measurable systemic exposure of the parent drug in humans after oral administration.[1][2][3][5]
Q2: Which enzymes are responsible for the rapid metabolism of GDC-0834 in humans?
A2: The primary enzymes responsible for the amide hydrolysis of GDC-0834 are aldehyde oxidase (AO) and carboxylesterase (CES), which are present in the human liver cytosol.[1][4][7]
Q3: What were the observed plasma concentrations of GDC-0834 and its metabolite M1 in human clinical trials?
A3: In a single-dose human clinical trial, after oral administration of 35 mg and 105 mg of GDC-0834, plasma concentrations of the parent drug were below the limit of quantitation (<1 ng/mL) in most samples.[1][2][3] In contrast, the inactive metabolite M1 was found in substantial concentrations.[1][2][3]
Q4: Can the poor bioavailability of GDC-0834 be overcome by increasing the dose?
A4: Simply increasing the oral dose of GDC-0834 is unlikely to achieve therapeutic plasma concentrations due to the highly efficient and rapid metabolic clearance in humans. Even at a dose of 105 mg, systemic exposure of the parent drug was negligible.[1][2][3]
Q5: What are the implications of GDC-0834's poor bioavailability for its clinical development?
A5: The extensive first-pass metabolism and resulting lack of systemic exposure in humans led to the discontinuation of GDC-0834's clinical development.[5] The focus shifted to developing backup compounds with improved metabolic stability.[5]
Data Presentation
Table 1: GDC-0834 and Metabolite M1 Plasma Concentrations in Humans
| Dose of GDC-0834 | GDC-0834 Cmax (ng/mL) | M1 Cmax (ng/mL) |
| 35 mg | < 1 | 142 |
| 105 mg | < 1 | 390 |
Data sourced from exploratory clinical studies in healthy volunteers.[1]
Table 2: In Vitro Metabolism of GDC-0834 in Liver Fractions of Different Species
| Species | Liver Fraction | % Turnover (3-hour incubation) |
| Human | Hepatocytes | 80% |
| Mouse | Hepatocytes | 56% |
| Cynomolgus Monkey | Hepatocytes | 53% |
| Rat | Hepatocytes | 20% |
| Dog | Hepatocytes | 17% |
This table illustrates the significant species difference in the rate of GDC-0834 metabolism.[3]
Table 3: Intrinsic Clearance (Vmax/Km) for M1 Formation in Liver Microsomes
| Species | Relative Intrinsic Clearance |
| Human | 1 |
| Rat | 1/23 |
| Dog | 1/169 |
| Monkey | 1/169 |
The intrinsic clearance for the formation of the M1 metabolite is substantially higher in humans compared to preclinical species.[2]
Experimental Protocols
Protocol 1: In Vitro Metabolism of GDC-0834 in Human Liver Cytosol
-
Objective: To determine the rate of GDC-0834 metabolism and M1 formation in human liver cytosol.
-
Materials:
-
GDC-0834
-
Pooled human liver cytosol (HLC)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
Internal standard for LC-MS/MS analysis
-
-
Procedure:
-
Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).
-
Pre-warm the human liver cytosol and phosphate buffer to 37°C.
-
Initiate the reaction by adding the GDC-0834 stock solution to the mixture of HLC and buffer. The final concentration of GDC-0834 should be within the linear range of the assay.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the concentrations of GDC-0834 and M1 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining GDC-0834 concentration versus time to determine the rate of disappearance and calculate the in vitro half-life (t1/2).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg protein/mL).
-
Visualizations
Caption: Metabolic fate of orally administered GDC-0834 in humans.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. upm-inc.com [upm-inc.com]
- 7. Research Portal [rex.libraries.wsu.edu]
Technical Support Center: Aldehyde Oxidase-Mediated Metabolism of GDC-0834
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the aldehyde oxidase (AO)-mediated metabolism of GDC-0834.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of GDC-0834 in humans?
A1: The primary metabolic pathway of GDC-0834 in humans is extensive amide hydrolysis, leading to the formation of an inactive aniline (B41778) metabolite, M1.[1] This reaction is predominantly mediated by aldehyde oxidase (AO) and to a lesser extent, carboxylesterase (CES).[1][2] Due to this rapid metabolism, negligible levels of the parent compound GDC-0834 are detected in human circulation after oral administration.[1]
Q2: Which enzyme is primarily responsible for the amide hydrolysis of GDC-0834?
A2: In vitro studies using human liver cytosol have identified aldehyde oxidase (AO) as the primary enzyme responsible for the amide hydrolysis of GDC-0834.[1] Carboxylesterase (CES) has also been implicated in this metabolic conversion.[1]
Q3: Are there significant species differences in the metabolism of GDC-0834?
A3: Yes, there are significant species differences in the amide hydrolysis of GDC-0834. The formation of the M1 metabolite is substantially higher in human liver preparations compared to those from rats, dogs, and monkeys.[3] In vitro studies in hepatocytes showed extensive metabolism in humans (80% turnover), moderate metabolism in mice (56%) and cynomolgus monkeys (53%), and relative stability in rats (20%) and dogs (17%) after a 3-hour incubation.[4]
Q4: Is GDC-0834 an inhibitor of aldehyde oxidase?
A4: Yes, GDC-0834 is a potent reversible inhibitor of aldehyde oxidase. It has been shown to inhibit the metabolism of six known AO substrates with IC50 values ranging from 0.86 to 1.87 µM.[1]
Q5: Why was the clinical development of GDC-0834 terminated?
A5: The clinical development of GDC-0834 was terminated due to its extensive and rapid metabolism in humans via amide hydrolysis.[4] This resulted in insufficient exposure to the parent drug in circulation, making it difficult to achieve therapeutic concentrations.[5]
Troubleshooting Guides
Issue 1: High variability in GDC-0834 metabolism rates in vitro.
-
Possible Cause 1: Incorrect subcellular fraction.
-
Troubleshooting Step: Ensure you are using the cytosolic fraction (S9 or cytosol) for your in vitro assays. The primary enzyme, AO, is a cytosolic enzyme.[1] Metabolism will be significantly lower in microsomal fractions.
-
-
Possible Cause 2: Species of liver fraction.
-
Troubleshooting Step: Verify the species from which the liver fractions were derived. As noted, there are significant species differences in GDC-0834 metabolism, with human liver fractions exhibiting the highest activity.[3]
-
-
Possible Cause 3: Cofactor presence.
-
Troubleshooting Step: The amide hydrolysis of GDC-0834 by AO is NADPH-independent.[3] If you are adding NADPH to your incubations, you may be observing metabolism by other enzymes. Conduct incubations with and without NADPH to assess the contribution of AO.
-
Issue 2: Inability to detect GDC-0834 in plasma samples from human clinical trials.
-
Possible Cause 1: Extensive in vivo metabolism.
-
Troubleshooting Step: This is an expected outcome based on existing data. GDC-0834 is rapidly metabolized in humans, leading to plasma concentrations below the limit of quantitation (<1 ng/mL).[3] Focus on quantifying the M1 metabolite instead of the parent compound.
-
-
Possible Cause 2: Analytical method sensitivity.
-
Troubleshooting Step: While extensive metabolism is the primary reason, ensure your analytical method (e.g., LC-MS/MS) is sufficiently sensitive to detect very low concentrations of GDC-0834.
-
Data Presentation
Table 1: In Vitro Metabolism of GDC-0834 in Human Liver Cytosol
| Parameter | Value | Reference |
| Intrinsic Clearance (CLint) | 0.511 mL/min/mg protein | [1][2] |
Table 2: Inhibition of Aldehyde Oxidase by GDC-0834
| AO Substrate | IC50 (µM) | Reference |
| Carbazeran | 0.86 - 1.87 | [1] |
| DACA | 0.86 - 1.87 | [1] |
| O6-benzylguanine | 0.86 - 1.87 | [1] |
| Phthalazine | 0.86 - 1.87 | [1] |
| Zaleplon | 0.86 - 1.87 | [1] |
| Zoniporide | 0.86 - 1.87 | [1] |
Table 3: Species Differences in GDC-0834 Metabolism (M1 Formation)
| Species | Intrinsic Clearance (Vmax/Km) Fold Difference vs. Human | Reference |
| Human | 1 | [3] |
| Rat | 23 - 169 | [3] |
| Dog | 23 - 169 | [3] |
| Monkey | 23 - 169 | [3] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of GDC-0834 in Human Liver Cytosol
-
Prepare the Incubation Mixture:
-
In a microcentrifuge tube, combine human liver cytosol (final protein concentration of 0.5 mg/mL) and 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add GDC-0834 (final concentration, e.g., 1 µM) to initiate the reaction.
-
-
Incubation:
-
Incubate at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quench the Reaction:
-
Immediately quench the reaction by adding a 2-volume excess of ice-cold acetonitrile (B52724) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the disappearance of GDC-0834 and the formation of the M1 metabolite.
-
Mandatory Visualization
Caption: Metabolic pathway of GDC-0834 to its M1 metabolite.
Caption: Experimental workflow for in vitro metabolism of GDC-0834.
Caption: Troubleshooting decision tree for in vitro GDC-0834 metabolism.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0834 Metabolism: A Technical Guide to Navigating Species Differences
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information regarding the species-specific metabolism of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Understanding these differences is critical for the accurate interpretation of preclinical data and the design of clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of GDC-0834 in humans, and how does it differ from preclinical species?
A1: The primary metabolic pathway for GDC-0834 in humans is amide hydrolysis, which leads to the formation of an inactive aniline (B41778) metabolite, M1.[1][2] This process is significantly more pronounced in humans than in commonly used preclinical species such as rats, dogs, and monkeys.[1][3] In these animal models, the parent compound, GDC-0834, is the major drug-related component found in plasma, while M1 is present in minor to moderate amounts.[1][4] This stark difference in metabolic clearance pathways is a crucial consideration for translational studies.
Q2: Which enzymes are responsible for the amide hydrolysis of GDC-0834 in humans?
A2: In humans, the amide hydrolysis of GDC-0834 is not mediated by the common cytochrome P450 (CYP) enzymes.[2][3] Instead, this metabolic conversion is primarily carried out by Aldehyde Oxidase (AO) and Carboxylesterase (CES), with AO playing a significant role.[5][6][7] These enzymes are predominantly found in the liver cytosol.[5]
Q3: Why do preclinical animal models show lower rates of GDC-0834 amide hydrolysis?
A3: The lower rate of amide hydrolysis in preclinical species is attributed to differences in the activity of the metabolizing enzymes. For instance, dogs are known to lack AO activity.[5] While CES in dogs can still hydrolyze GDC-0834, the rate is considerably lower than the AO- and CES-mediated hydrolysis in humans.[5] This enzymatic difference is a key reason for the higher systemic exposure of the parent drug in preclinical species compared to humans.
Q4: What are the implications of these species differences for human pharmacokinetic (PK) prediction?
A4: The significant species differences in GDC-0834 metabolism make it challenging to accurately predict human pharmacokinetics from preclinical data using standard allometric scaling methods.[1][3] Initial predictions for human clearance of GDC-0834 were uncertain, with estimates ranging from low to high.[1][4] This uncertainty necessitated a single-dose clinical trial in healthy volunteers to directly determine the human PK, which revealed very low plasma concentrations of the parent drug and substantial levels of the M1 metabolite.[1][5]
Troubleshooting Guide
Issue: Discrepancy between in vivo efficacy in animal models and low exposure in human trials.
-
Root Cause: This is likely due to the rapid, human-specific amide hydrolysis of GDC-0834 to its inactive metabolite, M1.[2] The parent drug, which is the active BTK inhibitor, is extensively cleared in humans, leading to insufficient systemic exposure to elicit the desired pharmacological effect.[2][5]
-
Recommendation: When evaluating the clinical potential of GDC-0834 analogs, it is crucial to assess their metabolic stability in human liver cytosolic fractions early in the discovery process. Prioritizing compounds that are less susceptible to AO- and CES-mediated hydrolysis can help mitigate the risk of rapid clearance in humans.
Issue: Difficulty in quantifying GDC-0834 in human plasma samples.
-
Root Cause: Following oral administration in humans, GDC-0834 is so extensively metabolized that its plasma concentrations are often below the limit of quantitation (<1 ng/mL).[1][4]
-
Recommendation: Shift the analytical focus to the major metabolite, M1. Developing a sensitive and validated LC-MS/MS method for M1 will provide a more reliable marker of drug exposure in human studies.[1]
Quantitative Data Summary
The following tables summarize the key quantitative differences in GDC-0834 metabolism across species.
Table 1: In Vitro Metabolism of GDC-0834 in Hepatocytes (3-hour incubation)
| Species | GDC-0834 Turnover | Key Observation |
| Human | 80% | Extensive metabolism |
| Mouse | 56% | Moderate metabolism |
| Cynomolgus Monkey | 53% | Moderate metabolism |
| Rat | 20% | Relatively stable |
| Dog | 17% | Relatively stable |
Data sourced from ResearchGate.[3]
Table 2: Kinetic Parameters for M1 Formation in Liver Microsomes
| Species | Vmax (pmol/min/mg protein) | Km (µM) | Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein) | Fold Difference in CLint vs. Human |
| Human | 152 ± 11 | 2.5 ± 0.4 | 60.8 | - |
| Rat | 3.5 ± 0.2 | 3.3 ± 0.7 | 1.1 | 55 |
| Dog | 4.1 ± 0.3 | 2.0 ± 0.5 | 2.1 | 29 |
| Monkey | 2.8 ± 0.1 | 1.9 ± 0.3 | 1.5 | 41 |
Intrinsic clearance in humans is 23- to 169-fold higher than in preclinical species.[1]
Table 3: In Vivo Plasma Exposure Ratios of M1 to GDC-0834 (AUC Ratio)
| Species | M1 AUC / GDC-0834 AUC (%) |
| SCID Mice | 9.3% |
| Rat | 1.5% |
| Dog | 26% |
| Cynomolgus Monkey | Negligible |
| PXB Mice (humanized liver) | 74.1% |
Data highlights the significant shift towards M1 formation in a model with human liver cells.[5]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Hepatocytes
-
Cell Culture: Cryopreserved hepatocytes from human, mouse, cynomolgus monkey, rat, and dog are thawed and suspended in incubation medium.
-
Incubation: GDC-0834 (typically at a concentration of 1 µM) is added to the hepatocyte suspension.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).
-
Sample Processing: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile). Samples are then centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of GDC-0834.
-
Data Calculation: The percentage of GDC-0834 turnover is calculated by comparing the concentration at each time point to the 0-minute time point.
Protocol 2: M1 Formation Kinetics in Liver Microsomes
-
Reaction Mixture: A reaction mixture is prepared containing liver microsomes from the species of interest, buffer (e.g., phosphate (B84403) buffer, pH 7.4), and varying concentrations of GDC-0834.
-
NADPH Independence: The formation of M1 is NADPH-independent, so NADPH is not required in the incubation mixture.[1][4]
-
Incubation: The reaction is initiated and incubated at 37°C for a specified period.
-
Quenching and Processing: The reaction is stopped with a cold organic solvent, and proteins are precipitated via centrifugation.
-
LC-MS/MS Analysis: The supernatant is analyzed to quantify the amount of M1 formed.
-
Kinetic Analysis: The Michaelis-Menten constant (Km) and maximum rate of formation (Vmax) are determined by fitting the data to the Michaelis-Menten equation. Intrinsic clearance (CLint) is calculated as Vmax/Km.
Visualizations
References
- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [rex.libraries.wsu.edu]
GDC-0834 off-target effects in kinase profiling
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the potential off-target effects of GDC-0834 in kinase profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of GDC-0834?
GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][2][3][4]
Q2: I am observing unexpected effects in my cellular assays with GDC-0834 that don't seem to be related to BTK inhibition. What could be the cause?
While GDC-0834 is highly selective for BTK, two main factors could contribute to unexpected cellular effects:
-
Aldehyde Oxidase (AO) Inhibition: GDC-0834 is a known reversible inhibitor of aldehyde oxidase (AO).[2] If your experimental system has high AO activity, or if you are studying pathways modulated by AO substrates, you might observe effects independent of BTK inhibition.
-
Metabolic Instability (in human-derived systems): GDC-0834 undergoes rapid amide hydrolysis, particularly in human-derived in vitro systems (e.g., human liver microsomes or hepatocytes). This leads to the formation of an inactive metabolite.[1][3][4] This rapid degradation could lead to a loss of BTK inhibition over time, resulting in unexpected dose-response curves or a lack of sustained effect. This metabolic instability is significantly less pronounced in preclinical species like mice and rats.[3][4]
Q3: How selective is GDC-0834 against other kinases?
GDC-0834 was developed from the precursor compound CGI-1746 and was designed to retain its high potency and selectivity.[1] CGI-1746 demonstrated approximately 1,000-fold selectivity for BTK over the next most potently inhibited kinase in a screen of 385 kinases.[5] This suggests that at standard working concentrations for BTK inhibition, significant off-target kinase effects are unlikely. However, at very high concentrations, some off-target kinase inhibition could occur.
Q4: My experiments in human cells show a weaker or shorter-lasting effect of GDC-0834 compared to my experiments in murine cells. Why is this?
This is likely due to the significant species-specific differences in the metabolism of GDC-0834. The compound is rapidly metabolized via amide hydrolysis by aldehyde oxidase in humans, leading to low systemic exposure and a short half-life.[1][3][4] In contrast, this metabolic pathway is much less prominent in rodents, leading to higher and more sustained exposure of the active compound.
Q5: Are there any known off-target effects on Tec family kinases?
GDC-0834's precursor, CGI-1746, was found to be highly selective for BTK over other Tec family kinases.[6][7] Given that GDC-0834 was designed to retain this selectivity profile, significant inhibition of other Tec family members at typical effective concentrations is not expected.
Troubleshooting Guides
Problem: Inconsistent or weaker than expected inhibition of BTK signaling in human cell lines.
-
Possible Cause: Rapid metabolic degradation of GDC-0834 by aldehyde oxidase present in the human cells.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to assess the duration of BTK inhibition. You may observe initial inhibition that wanes over time.
-
Dose-Response Re-evaluation: You may need to use higher concentrations or more frequent dosing to maintain effective BTK inhibition.
-
Consider a Metabolically Stable Analog: If the metabolic instability is confounding your results, consider using a more stable BTK inhibitor as a control.
-
Problem: Observing cellular phenotypes that are not consistent with known BTK downstream signaling.
-
Possible Cause 1: Aldehyde Oxidase (AO) Inhibition. The observed phenotype might be due to the inhibition of AO by GDC-0834.
-
Troubleshooting Steps:
-
Literature Review: Check if the observed phenotype could be linked to the inhibition of AO or the accumulation of its substrates.
-
Use an AO-Specific Inhibitor: As a control experiment, use a known AO inhibitor that does not target BTK to see if it recapitulates the observed phenotype.
-
-
-
Possible Cause 2: Off-target kinase inhibition at high concentrations. While highly selective, at micromolar concentrations, GDC-0834 might inhibit other kinases.
-
Troubleshooting Steps:
-
Titrate GDC-0834 Concentration: Determine the minimal effective concentration for BTK inhibition in your system and use concentrations at or near this level to minimize potential off-target effects.
-
Use a Structurally Unrelated BTK Inhibitor: Compare the phenotype observed with GDC-0834 to that of a structurally different, potent, and selective BTK inhibitor. If the phenotype is not reproduced, it may be an off-target effect of GDC-0834.
-
-
Data Presentation
Table 1: In Vitro Potency of GDC-0834
| Target | Assay Type | IC50 | Reference |
| BTK | Biochemical | 5.9 nM | [2] |
| BTK | Cellular | 6.4 nM | [2] |
Table 2: Known Off-Target Interactions of GDC-0834
| Off-Target | Interaction Type | IC50 Range | Note | Reference |
| Aldehyde Oxidase (AO) | Reversible Inhibition | 0.86 - 1.87 µM | GDC-0834 inhibits the metabolism of known AO substrates. | [2] |
| Aldehyde Oxidase (AO) | Substrate | - | GDC-0834 is metabolized by AO via amide hydrolysis, leading to an inactive metabolite. This is particularly rapid in humans. | [1][3][4] |
Experimental Protocols
Protocol 1: Biochemical BTK Kinase Inhibition Assay (LanthScreen™ TR-FRET)
This protocol is a representative example of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency of GDC-0834 against BTK.
-
Reagents:
-
BTK enzyme (recombinant)
-
Fluorescein-labeled poly-GT peptide substrate
-
Terbium-labeled anti-phosphotyrosine antibody (PY20)
-
ATP
-
Assay buffer (e.g., Tris-based buffer with MgCl₂, DTT, and BSA)
-
GDC-0834 (serial dilutions)
-
-
Procedure:
-
Prepare serial dilutions of GDC-0834 in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add BTK enzyme and the GDC-0834 dilutions.
-
Incubate for 60 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near the Km for ATP).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA and the Terbium-labeled anti-phosphotyrosine antibody.
-
Incubate for 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm and 520 nm following excitation at 340 nm.[2]
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50.
-
Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol describes a method to assess the cellular potency of GDC-0834 by measuring the inhibition of BTK autophosphorylation at Tyr223.
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
GDC-0834
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Culture B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of GDC-0834 for 1-2 hours.
-
Stimulate the cells with anti-IgM antibody for 5-10 minutes to induce BTK activation.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.
-
Quantify the band intensities to determine the percent inhibition of BTK phosphorylation at each GDC-0834 concentration and calculate the IC50.
-
Visualizations
Caption: GDC-0834 inhibits BTK in the B-Cell Receptor signaling pathway.
Caption: Troubleshooting workflow for unexpected GDC-0834 cellular effects.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
GDC-0834 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with GDC-0834 in aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving GDC-0834 in my aqueous buffer. Is this expected?
A1: Yes, this is a known issue. GDC-0834 is a poorly water-soluble compound. Direct dissolution in aqueous buffers is often challenging.
Q2: What is the recommended solvent for preparing a stock solution of GDC-0834?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of GDC-0834. It has been reported to be soluble in DMSO at a concentration of ≥ 32 mg/mL.[1]
Q3: My GDC-0834 appears to be inactive in my cell-based assay, even when I manage to get it into solution. What could be the reason for this?
A3: GDC-0834 is known to be metabolically unstable, particularly in systems containing human-derived enzymes.[2][3][4] It undergoes rapid amide hydrolysis to an inactive metabolite, a reaction primarily mediated by aldehyde oxidase (AO) which is highly active in human liver cytosol.[3][5] This instability can lead to a rapid loss of active compound in your assay, resulting in apparent inactivity.
Q4: Can I use serum in my cell culture medium when testing GDC-0834?
A4: Caution is advised when using serum, especially human serum, as it may contain enzymes that can contribute to the degradation of GDC-0834. If possible, conduct initial experiments in serum-free media or media with a low serum concentration to minimize potential compound inactivation.
Q5: Was the clinical development of GDC-0834 halted due to its solubility and stability issues?
A5: Yes, the clinical development of GDC-0834 was terminated. This decision was due to its rapid metabolism in humans, which resulted in insufficient exposure to the active drug.[2][6]
Troubleshooting Guide
Issue: GDC-0834 is not dissolving in the desired aqueous buffer.
Potential Cause: Poor intrinsic aqueous solubility of the compound.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dissolve GDC-0834 in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved. Gentle warming to 37°C and sonication can aid in dissolution.[7]
-
-
Serial Dilution into Aqueous Buffer:
-
Perform serial dilutions of the DMSO stock solution into your final aqueous buffer. It is critical to add the DMSO stock to the buffer dropwise while vortexing or stirring to avoid precipitation.
-
The final concentration of DMSO in your working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in your experiment.
-
-
pH Adjustment of the Buffer:
-
The solubility of compounds can be pH-dependent. If your experimental conditions allow, test the solubility of GDC-0834 in a range of buffers with different pH values.
-
-
Use of Co-solvents:
-
If some residual precipitation is observed, consider the use of pharmaceutically acceptable co-solvents in small percentages, such as polyethylene (B3416737) glycol (PEG) or ethanol, in your final buffer.[8] However, be mindful of their potential effects on your experimental system.
-
Issue: Precipitate forms after diluting the DMSO stock solution into an aqueous buffer.
Potential Cause: The concentration of GDC-0834 exceeds its solubility limit in the final aqueous buffer.
Troubleshooting Steps:
-
Lower the Final Concentration:
-
Attempt to prepare a more dilute final solution.
-
-
Increase the Percentage of Co-solvent (DMSO):
-
Slightly increasing the final percentage of DMSO in your working solution may help maintain solubility. However, always run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.
-
-
Re-dissolution with Warming and Sonication:
-
Gently warm the solution to 37°C and use a sonicator to try and re-dissolve the precipitate.[7] However, be aware that prolonged exposure to heat may accelerate compound degradation.
-
-
Fresh Preparation:
-
Always prepare fresh working solutions of GDC-0834 immediately before use due to its instability.[7]
-
GDC-0834 Properties and Solubility
| Property | Value/Information | Source |
| Molecular Weight | 596.74 g/mol | [1] |
| Chemical Formula | C33H36N6O3S | [1] |
| Target | Bruton's tyrosine kinase (BTK) | [1][2][6][9] |
| Solubility in DMSO | ≥ 32 mg/mL (53.62 mM) | [1] |
| Aqueous Solubility | Poor | General Knowledge |
| Metabolic Stability | Low in human-derived systems (rapid amide hydrolysis) | [2][3][4][5] |
| Primary Metabolizing Enzyme | Aldehyde Oxidase (AO) | [3][5] |
Experimental Protocol: Preparation of a GDC-0834 Working Solution
This protocol provides a general method for preparing a working solution of GDC-0834 for in vitro experiments.
Materials:
-
GDC-0834 powder
-
100% Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Calculate the mass of GDC-0834 required to prepare the desired volume of a 10 mM stock solution (Molecular Weight = 596.74 g/mol ). b. Carefully weigh the GDC-0834 powder and add it to a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to the tube. d. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes. e. Visually inspect the solution to ensure there are no visible particles.
-
Prepare the Final Working Solution: a. Determine the final concentration of GDC-0834 required for your experiment. b. Calculate the volume of the 10 mM DMSO stock solution needed to achieve the final concentration in your desired final volume of aqueous buffer. c. Crucial Step: Add the aqueous buffer to a new sterile tube first. d. While vigorously vortexing the aqueous buffer, add the calculated volume of the GDC-0834 DMSO stock solution dropwise. This gradual addition helps to prevent precipitation. e. Ensure the final concentration of DMSO is compatible with your experimental system (typically below 0.5%). f. Use the freshly prepared working solution immediately.
Note: Always prepare a vehicle control containing the same final concentration of DMSO as your GDC-0834 working solution.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on Bruton's Tyrosine Kinase (BTK).
Caption: A troubleshooting workflow for addressing solubility and potential stability issues of GDC-0834.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. GDC-0834 | CAS:1133432-50-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. ijpbr.in [ijpbr.in]
- 9. medkoo.com [medkoo.com]
GDC-0834 In Vivo Efficacy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo efficacy of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is GDC-0834 and its mechanism of action?
GDC-0834 is a potent, selective, and reversible ATP-competitive small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, survival, and activation. By inhibiting BTK, GDC-0834 can modulate B-cell function, making it a candidate for treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[1][2]
Q2: Why is the in vivo efficacy of GDC-0834 a concern, particularly in humans?
The primary issue with GDC-0834's in vivo efficacy in humans is its extensive and rapid metabolism, leading to insufficient plasma exposure of the active drug after oral administration.[2][3] In human clinical trials, plasma concentrations of GDC-0834 were often below the limit of quantitation (<1 ng/ml).[4] This rapid clearance prevents the drug from reaching therapeutic concentrations needed to effectively inhibit BTK in vivo.
Q3: What are the main metabolic pathways and enzymes responsible for GDC-0834's poor stability?
GDC-0834 is primarily metabolized via amide hydrolysis.[1][2] The main enzymes implicated in this process are Aldehyde Oxidase (AO) and, to a lesser extent, Carboxylesterases (CES), which are highly active in the human liver cytosol.[2] This metabolic process converts GDC-0834 into inactive metabolites, M1 and M2.[1]
Q4: How does the metabolism of GDC-0834 differ between preclinical animal models and humans?
There is a significant species-dependent difference in the metabolism of GDC-0834. The amide hydrolysis is far more pronounced in human liver fractions than in those of preclinical species like mice, rats, dogs, and monkeys.[1][4] For instance, the intrinsic clearance of GDC-0834 to its inactive metabolite M1 in human liver microsomes was found to be 23- to 169-fold higher than in rats, dogs, and monkeys.[4] This discrepancy explains why promising efficacy in preclinical models did not translate to humans.
Q5: What are the primary metabolites of GDC-0834?
The primary metabolite of GDC-0834 is an inactive aniline (B41778) metabolite known as M1, formed through the hydrolysis of the exo-cyclic amide bond.[1][3] This is followed by the formation of an acid metabolite, M2.[1] In human plasma and urine, only M1 and its subsequent metabolites have been identified after oral administration of GDC-0834.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with GDC-0834.
Problem 1: Low or undetectable plasma concentrations of GDC-0834 following oral administration.
-
Potential Cause: Rapid first-pass metabolism in the liver mediated by Aldehyde Oxidase (AO) and Carboxylesterases (CES).
-
Suggested Solutions:
-
Co-administration with an AO Inhibitor: In vitro studies have shown that certain inhibitors can reduce the metabolism of GDC-0834.[1] Consider co-administering a known AO inhibitor to potentially increase the systemic exposure of GDC-0834. Preclinical validation of this approach is essential.
-
Alternative Routes of Administration: Explore administration routes that bypass first-pass metabolism, such as intravenous (IV) or subcutaneous (SC) injection. This can help determine if sufficient exposure can lead to efficacy when hepatic metabolism is avoided.
-
Use of Humanized Liver Mouse Models: For more predictive preclinical data, consider using PXB chimeric mice with humanized livers.[1][4] These models can better replicate the human-specific metabolism of GDC-0834.
-
Problem 2: Lack of in vivo target engagement (e.g., no reduction in BTK phosphorylation) despite administering GDC-0834.
-
Potential Cause: Insufficient systemic exposure of GDC-0834 to achieve the necessary therapeutic concentrations for BTK inhibition. The in vivo IC50 for pBTK-Tyr223 inhibition in rats was determined to be 5.6 µM.[5]
-
Suggested Solutions:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to establish a relationship between GDC-0834 plasma concentration and BTK target engagement. This will help determine the minimum effective concentration required.
-
Dose Escalation Studies: In appropriate preclinical models (e.g., mice or rats, where the compound is more stable), perform dose-escalation studies to see if a therapeutic window can be achieved. Dosing of 100 or 150 mg/kg in mice showed complete inhibition of pBTK-Tyr223.[5]
-
Confirm Compound Integrity: Ensure the purity and integrity of the GDC-0834 compound being used, as degradation during storage or formulation could also lead to a lack of activity.
-
Problem 3: The observed in vivo therapeutic effect of GDC-0834 is not sustained.
-
Potential Cause: Rapid clearance of GDC-0834, leading to a short duration of action.
-
Suggested Solutions:
-
Modified Dosing Schedule: Investigate more frequent dosing regimens, such as twice daily (b.i.d.), to maintain plasma concentrations above the therapeutic threshold.[5]
-
Formulation Strategies: While more complex, exploring advanced formulation strategies, such as encapsulation in nanoparticles or the use of prodrugs, could potentially protect the labile amide bond and provide a more sustained release, although this falls into drug development rather than a simple experimental adjustment.
-
Data Presentation
Table 1: GDC-0834 In Vitro and In Vivo Potency
| Assay Type | Target | Species | IC50 | Reference |
| Biochemical Assay | BTK | - | 5.9 nM | [5] |
| Cellular Assay | BTK | - | 6.4 nM | [5] |
| In Vivo pBTK Inhibition | BTK | Mouse | 1.1 µM | [5] |
| In Vivo pBTK Inhibition | BTK | Rat | 5.6 µM | [5] |
Table 2: Species-Dependent Metabolism of GDC-0834
| Species | Key Finding | Reference |
| Human | Extensive and rapid amide hydrolysis to inactive metabolite M1. Very low exposure of parent drug. | [1][4] |
| Mouse | M1 is a minor metabolite. GDC-0834 is orally bioavailable. | [1] |
| Rat | M1 is a minor metabolite. GDC-0834 is orally bioavailable. | [1] |
| Dog | M1 is a moderate metabolite. GDC-0834 is orally bioavailable. | [1] |
| Monkey | M1 is a negligible metabolite. GDC-0834 is orally bioavailable. | [1] |
| PXB Mouse (Humanized Liver) | M1/parent exposure ratio increased significantly to 74.1%, mimicking the human metabolic profile. | [1] |
Table 3: In Vitro Inhibition of GDC-0834 Metabolism in Human Liver Cytosol (HLC)
| Inhibitor Class | Inhibitor | IC50 (µM) | Reference |
| AO Inhibitors | Various | 0.33 - 2.14 | [1] |
| AO/CES Inhibitor | Loperamide | 0.15 | [1] |
| CES Inhibitor | BNPP | 0.50 | [1] |
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
Caption: Metabolic pathway of GDC-0834 via amide hydrolysis.
Caption: Decision tree for troubleshooting poor GDC-0834 in vivo efficacy.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of GDC-0834 in Human Liver Cytosol
-
Objective: To determine the rate of GDC-0834 hydrolysis by cytosolic enzymes in vitro.
-
Materials:
-
GDC-0834
-
Pooled human liver cytosol (HLC)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) with 0.1% formic acid (for quenching)
-
Internal standard (e.g., a structural analog)
-
Incubator/water bath at 37°C
-
LC-MS/MS system
-
-
Methodology:
-
Prepare a stock solution of GDC-0834 in DMSO (e.g., 10 mM).
-
Dilute the HLC to a final protein concentration of 0.5-1.0 mg/mL in the potassium phosphate buffer. Pre-warm the HLC solution at 37°C for 5 minutes.
-
Initiate the reaction by adding GDC-0834 to the HLC solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the disappearance of the parent GDC-0834 compound over time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
k = (ln(C1) - ln(C2)) / (t2 - t1)
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)
-
-
Protocol 2: In Vivo PK Study of GDC-0834 with an AO Inhibitor in Mice
-
Objective: To assess if co-administration of an Aldehyde Oxidase inhibitor can improve the systemic exposure of GDC-0834.
-
Materials:
-
GDC-0834
-
A selective AO inhibitor (e.g., hydralazine, though selectivity should be confirmed)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80)
-
BALB/c mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
LC-MS/MS system
-
-
Methodology:
-
Acclimatize animals for at least 3 days before the experiment.
-
Divide mice into two groups (n=3-5 per time point):
-
Group 1: GDC-0834 only
-
Group 2: AO inhibitor + GDC-0834
-
-
Fast the mice overnight before dosing.
-
For Group 2, administer the AO inhibitor via oral gavage 30-60 minutes prior to GDC-0834 administration.
-
Administer GDC-0834 to both groups via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma by centrifuging at 4°C.
-
Extract GDC-0834 from the plasma using protein precipitation with acetonitrile containing an internal standard.
-
Analyze the plasma concentrations of GDC-0834 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using software like Phoenix WinNonlin.
-
Compare the AUC of GDC-0834 between the two groups to determine if the AO inhibitor significantly increased plasma exposure. A statistically significant increase would suggest this is a viable strategy to improve in vivo bioavailability.
-
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: GDC-0834 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the BTK inhibitor GDC-0834 in western blotting experiments.
Troubleshooting GDC-0834 Western Blot Results
This section addresses common issues researchers may encounter when performing western blots to assess the efficacy of GDC-0834.
Q1: Why am I not observing a decrease in phosphorylated BTK (pBTK) levels after treating my cells with GDC-0834?
Possible Causes:
-
Suboptimal Inhibitor Concentration: The concentration of GDC-0834 may be too low to effectively inhibit BTK phosphorylation in your specific cell line or experimental setup.
-
Insufficient Incubation Time: The treatment duration may not be long enough for the inhibitor to exert its effect.
-
Inactive GDC-0834: The inhibitor may have degraded due to improper storage or handling.
-
High Basal BTK Activity: The endogenous level of BTK activity in your cells might be very high, requiring a higher concentration of the inhibitor for noticeable inhibition.
-
Cell Line Insensitivity: Some cell lines may be less sensitive to GDC-0834.
Solutions:
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a range of GDC-0834 concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal conditions for your cell line.
-
Confirm Inhibitor Activity: If possible, test the activity of your GDC-0834 stock in a well-established in vitro kinase assay.
-
Proper Storage: Ensure GDC-0834 is stored as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Positive Control: Include a positive control cell line known to be sensitive to GDC-0834 or another validated BTK inhibitor.
Q2: I see a decrease in pBTK, but the total BTK levels also seem to be lower after GDC-0834 treatment. Is this expected?
Possible Causes:
-
Protein Degradation: Prolonged inhibition of signaling pathways can sometimes lead to changes in protein stability and degradation.
-
Loading Inaccuracy: Inconsistent sample loading can give the appearance of altered total protein levels.
-
Stripping and Reprobing Issues: If you are stripping and reprobing your membrane, incomplete stripping of the pBTK antibody or loss of protein during the stripping process can affect the total BTK signal.
Solutions:
-
Time-Course Experiment: A time-course experiment can help determine if the decrease in total BTK is a direct and early effect of GDC-0834 or a later, secondary event.
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading across all lanes. Normalize the total BTK signal to the loading control.
-
Parallel Gels: For the most accurate quantification, run two parallel gels: one for probing with the pBTK antibody and the other for the total BTK antibody. This avoids any issues related to stripping and reprobing.
Q3: My western blot shows high background or non-specific bands. How can I improve the quality?
Possible Causes:
-
Antibody Issues: The primary or secondary antibody concentration may be too high, or the antibody quality may be poor.
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies, leading to high background.
-
Membrane Handling: Allowing the membrane to dry out can cause irreversible background.
Solutions:
-
Antibody Titration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
Optimize Blocking: Use an appropriate blocking buffer. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over non-fat dry milk, as milk contains phosphoproteins that can increase background. Ensure the blocking time is sufficient (typically 1 hour at room temperature).
-
Thorough Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
Careful Membrane Handling: Keep the membrane moist at all times during the immunoblotting process.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-0834?
GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It works by binding to the kinase domain of BTK, preventing its phosphorylation and subsequent activation. This, in turn, blocks downstream signaling pathways that are crucial for B-cell proliferation, differentiation, and survival.[1]
Q2: Which phosphorylation sites of BTK should I probe for?
The two key phosphorylation sites that indicate BTK activation are Tyrosine 551 (Y551) and Tyrosine 223 (Y223).[1]
-
pBTK (Y551): This site is located in the activation loop and is trans-phosphorylated by Src family kinases. This is an initial and essential step for BTK activation.[1]
-
pBTK (Y223): This site is in the SH3 domain and undergoes autophosphorylation after Y551 is phosphorylated. This autophosphorylation is required for the full catalytic activity of BTK.[1]
Q3: What are the expected downstream effects of GDC-0834 treatment that I can observe by western blot?
Inhibition of BTK by GDC-0834 is expected to decrease the phosphorylation of downstream signaling molecules. Key proteins to investigate by western blot include:
-
PLCγ2: A direct substrate of BTK.
-
ERK (MAPK): A member of the mitogen-activated protein kinase pathway.[3]
-
AKT: A key regulator of cell survival and proliferation.[3]
Q4: What is the molecular weight of BTK?
The molecular weight of BTK is approximately 77 kDa.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for GDC-0834.
Table 1: GDC-0834 Inhibitory Potency
| Assay Type | IC50 | Species | Reference |
| In vitro Biochemical Assay | 5.9 nM | Human | [2] |
| In vitro Cellular Assay | 6.4 nM | Not Specified | [2] |
| In vivo pBTK-Tyr223 Inhibition | 1.1 µM | Mouse | [2] |
| In vivo pBTK-Tyr223 Inhibition | 5.6 µM | Rat | [2] |
Table 2: In Vivo Dose-Dependent Inhibition of pBTK-Tyr223 in Mice
| GDC-0834 Dose (mg/kg) | Time Post-Dose (hours) | Mean Inhibition of pBTK-Tyr223 | Reference |
| 100 | 2 | 96% | [2] |
| 150 | 2 | 97% | [2] |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of BTK Phosphorylation
This protocol provides a general framework for analyzing the effect of GDC-0834 on BTK phosphorylation. Optimization may be required for specific cell lines and experimental conditions.
1. Cell Culture and Treatment: a. Culture cells in appropriate media and conditions. b. Seed cells and allow them to adhere or reach the desired confluency. c. Treat cells with varying concentrations of GDC-0834 or vehicle control for the desired duration.
2. Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load the samples onto an 8-12% SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. The transfer can be performed at 100V for 1-2 hours or overnight at 30V at 4°C.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pBTK (Y223 or Y551) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis: a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ).
8. Stripping and Reprobing for Total BTK: a. After detecting pBTK, the membrane can be stripped to probe for total BTK. b. Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature. c. Wash the membrane thoroughly with PBS and then TBST. d. Re-block the membrane with 5% BSA in TBST for 1 hour. e. Incubate with the primary antibody for total BTK, followed by the secondary antibody and detection steps as described above. f. Normalize the pBTK signal to the total BTK signal for each sample.
Visualizations
Caption: GDC-0834 inhibits the BTK signaling pathway.
Caption: Experimental workflow for GDC-0834 western blot analysis.
Caption: Troubleshooting decision tree for GDC-0834 western blots.
References
GDC-0834 inactive metabolite M1 interference in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834. A key challenge in working with GDC-0834 is its rapid metabolism to the inactive metabolite M1, particularly in human-derived experimental systems. This guide will help you navigate potential issues arising from this metabolic instability.
Troubleshooting Guides
Issue 1: Unexpectedly Low Potency or Lack of Efficacy of GDC-0834 in Human In Vitro Assays
Possible Cause: You may be observing the rapid conversion of GDC-0834 to its inactive metabolite, M1, due to the presence of human aldehyde oxidase (AO) and/or carboxylesterases (CES) in your assay system. This is especially prevalent in assays using human liver fractions (S9, cytosol, microsomes) or hepatocytes.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Assess the Metabolic Competence of Your Assay System:
-
Mitigate Metabolic Activity:
-
Use Enzyme Inhibitors: Include known inhibitors of AO and CES in your assay to reduce the metabolism of GDC-0834. Note that GDC-0834 itself is a potent AO inhibitor.[2][5]
-
Consider a Less Metabolically Active System: If feasible for your experimental goals, switch to a system with lower or absent AO/CES activity, such as certain recombinant cell lines or plasma-based assays.
-
Shorten Incubation Times: Minimize the duration of the assay to reduce the extent of metabolic conversion.
-
-
Experimental Protocol: Assessing GDC-0834 Stability in Human Liver Cytosol
-
Objective: To determine the rate of GDC-0834 metabolism to M1 in the presence of human liver cytosol.
-
Materials: GDC-0834, human liver cytosol (commercially available), potassium phosphate (B84403) buffer (100 mM, pH 7.4), acetonitrile (B52724), internal standard for LC-MS/MS.
-
Procedure:
-
Prepare a stock solution of GDC-0834 in a suitable solvent (e.g., DMSO).
-
Pre-warm human liver cytosol and potassium phosphate buffer to 37°C.
-
Initiate the reaction by adding GDC-0834 to the pre-warmed cytosol/buffer mixture. The final protein concentration should be in a range where metabolism can be observed over time (e.g., 0.5-1 mg/mL).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for concentrations of GDC-0834 and M1 using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the concentration of GDC-0834 versus time to determine the rate of disappearance and calculate the in vitro half-life.
-
Issue 2: Discrepant GDC-0834 Activity Between Preclinical Species and Human Models
Possible Cause: There are significant species-specific differences in the rate of GDC-0834 metabolism. The amide hydrolysis to M1 is much more pronounced in humans than in common preclinical species like mice, rats, dogs, and monkeys.[3][4] This can lead to GDC-0834 appearing more potent and stable in preclinical in vitro and in vivo models than in human-based systems.
Troubleshooting Steps:
-
Species-Specific In Vitro Metabolism Studies:
-
Conduct parallel metabolism studies using liver fractions (microsomes, cytosol) from humans and the relevant preclinical species. This will help quantify the species differences in M1 formation.
-
The intrinsic clearance (Vmax/Km) of M1 formation is reported to be 23- to 169-fold higher in human liver microsomes compared to those from rats, dogs, and monkeys.[4]
-
-
Data Interpretation:
-
When extrapolating preclinical data to humans, be aware of the high likelihood of rapid GDC-0834 clearance in vivo.
-
Consider that preclinical efficacy studies may overestimate the potential of GDC-0834 in humans due to its lower metabolic clearance in those species. In human clinical trials, plasma concentrations of GDC-0834 were below the limit of quantitation for most samples after oral dosing.[2][3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is GDC-0834 and what is its mechanism of action?
GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[7][8] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. By inhibiting BTK, GDC-0834 was investigated as a potential therapeutic agent for autoimmune diseases like rheumatoid arthritis.[1][9]
Q2: What is the primary metabolic pathway of GDC-0834 in humans?
In humans, GDC-0834 undergoes rapid and extensive metabolism via amide hydrolysis to form the inactive metabolite M1.[1][2][3][4] This reaction is primarily mediated by aldehyde oxidase (AO) located in the liver cytosol, with a smaller contribution from carboxylesterases (CES).[2][5][6]
Q3: Is the inactive metabolite M1 expected to interfere with my assays?
The metabolite M1 itself is inactive and has not been reported to directly interfere with common biochemical or cellular assays by producing false signals.[2] The "interference" from M1 is a consequence of its formation at the expense of the active parent compound, GDC-0834. This leads to a lower than expected concentration of the active drug in the assay system, resulting in reduced target engagement and apparent lower potency. The metabolites M1 and M2 (an acid metabolite) have been shown to not be inhibitors of AO or CES.[2]
Q4: Can GDC-0834 affect the metabolism of other compounds in my experiment?
Yes. GDC-0834 has been shown to be a potent, reversible inhibitor of aldehyde oxidase (AO) with IC50 values in the range of 0.86 to 1.87 µM for various AO substrates.[2][5] If you are co-incubating GDC-0834 with other compounds that are metabolized by AO, GDC-0834 could inhibit their metabolism, leading to higher than expected concentrations of the co-incubated compounds.
Q5: Why was the clinical development of GDC-0834 terminated?
The clinical development of GDC-0834 was halted due to its unfavorable pharmacokinetic profile in humans.[8][10] The rapid and extensive metabolism to the inactive metabolite M1 resulted in insufficient plasma exposure of the active GDC-0834 to achieve a therapeutic effect.[2][3][4][10]
Data and Diagrams
Quantitative Data Summary
Table 1: In Vitro Potency of GDC-0834
| Assay Type | Target | Species | IC50 |
|---|---|---|---|
| Biochemical | BTK | - | 5.9 nM |
| Cellular | BTK | - | 6.4 nM |
Data sourced from MedchemExpress.[7]
Table 2: GDC-0834 Inhibition of Aldehyde Oxidase (AO) Substrates in Human Liver Cytosol
| AO Substrate | IC50 of GDC-0834 |
|---|---|
| Carbazeran | ~1.0 µM |
| DACA | ~1.2 µM |
| O6-benzylguanine | ~0.9 µM |
| Phthalazine | ~1.9 µM |
| Zaleplon | ~0.9 µM |
| Zoniporide | ~1.5 µM |
IC50 values range from 0.86 to 1.87 µM.[2][5]
Table 3: Species Differences in GDC-0834 Metabolism to M1 in Liver Microsomes
| Species | Intrinsic Clearance (Vmax/Km) Fold Difference Compared to Human |
|---|---|
| Human | 1 |
| Rat | 23 to 169-fold lower |
| Dog | 23 to 169-fold lower |
| Monkey | 23 to 169-fold lower |
Data from a study evaluating the formation kinetics of M1.[4]
Diagrams
Caption: Metabolic pathway of GDC-0834 to its inactive metabolite M1.
Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
Caption: Troubleshooting workflow for low GDC-0834 activity.
References
- 1. medkoo.com [medkoo.com]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [rex.libraries.wsu.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GDC-0834 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of GDC-0834 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is GDC-0834 and what is its primary mechanism of action?
A1: GDC-0834 is a potent and selective, reversible small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which governs the proliferation, maturation, differentiation, and survival of B-cells.[4][5] By inhibiting BTK, GDC-0834 effectively blocks downstream signaling events, including calcium mobilization and the activation of key transcription factors like NF-κB, thereby modulating B-cell function.[5][6]
Q2: What are the known IC₅₀ values for GDC-0834?
A2: The half-maximal inhibitory concentration (IC₅₀) for GDC-0834 has been determined in multiple assay formats. These values are crucial for designing initial experiments.
| Assay Type | IC₅₀ Value (nM) |
| Biochemical Assay | 5.9 |
| Cellular Assay | 6.4 |
| Data sourced from MedchemExpress.[1] |
Q3: How should I prepare and store GDC-0834 stock solutions?
A3: GDC-0834 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][3] For optimal results, prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect compound solubility and stability.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. On the day of the experiment, thaw an aliquot and perform serial dilutions in DMSO before making the final dilution into your aqueous cell culture medium or assay buffer.[7]
Q4: Are there any known off-target effects for GDC-0834 that I should be aware of?
A4: Yes, GDC-0834 has been shown to be a reversible inhibitor of aldehyde oxidase (AO), with IC₅₀ values in the micromolar range (0.86 to 1.87 µM).[1][3][8] This is particularly relevant as AO can metabolize GDC-0834 via amide hydrolysis, converting it into an inactive form.[3][8][9] This metabolic pathway is significantly more pronounced in human-derived systems compared to preclinical species like rodents.[8][10][11] While this primarily impacts in vivo human pharmacokinetics, it is a factor to consider in long-term cell culture experiments with metabolically active cells.
Troubleshooting Guides
Issue 1: I am not observing any inhibition of my target pathway.
-
Question: My experimental results show no effect of GDC-0834, even at concentrations suggested by the literature. What could be the cause?
-
Answer: This issue can stem from several factors related to inhibitor concentration, activity, or the experimental setup itself.
-
Concentration Too Low: The effective concentration in your specific cell line or assay may be higher than the published IC₅₀. Perform a dose-response experiment using a wider concentration range, starting from low nanomolar and extending into the micromolar range.[12]
-
Inhibitor Inactivity: Ensure your GDC-0834 stock has been stored correctly and has not undergone multiple freeze-thaw cycles.[7] As a positive control, test the inhibitor in a cell-free biochemical kinase assay to confirm its activity directly against BTK.
-
Cellular Factors: The cell line you are using may have low BTK expression or a mutation that confers resistance. Verify BTK expression in your cells via Western blot or qPCR.
-
Issue 2: I am observing high levels of cell death in my experiment.
-
Question: At the concentration where I expect to see target inhibition, a significant portion of my cells are dying. How can I distinguish between targeted inhibition and general cytotoxicity?
-
Answer: It is critical to differentiate between the intended pharmacological effect and off-target toxicity.
-
Perform a Cytotoxicity Assay: Run a cell viability assay (e.g., MTT, CellTiter-Glo®, or LDH release) in parallel with your primary experiment.[12][13] This will allow you to determine the concentration at which GDC-0834 becomes toxic to your cells (the TC₅₀). The optimal experimental window is a concentration that effectively inhibits BTK without causing significant cell death.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically below 0.5%, and ideally below 0.1%.[7][12] Remember to include a vehicle-only (DMSO) control in all experiments to account for any effects of the solvent.
-
Concentration Too High: High concentrations of any small molecule can lead to off-target effects or non-specific toxicity.[14] If your desired inhibitory effect only occurs at cytotoxic concentrations, it may suggest that the observed phenotype is not solely due to BTK inhibition.
-
Issue 3: My results are inconsistent between experiments.
-
Question: The IC₅₀ value for GDC-0834 varies significantly each time I run my assay. What can I do to improve reproducibility?
-
Answer: Inconsistent results often point to variability in experimental conditions or compound stability.
-
Standardize Cell Conditions: Ensure that cell passage number, density, and health are consistent for every experiment.[12] Over-confluent or unhealthy cells can respond differently to inhibitors.
-
Compound Instability or Precipitation: GDC-0834 may precipitate when diluted from a DMSO stock into an aqueous buffer. Visually inspect for precipitation after dilution. To mitigate this, try a serial dilution approach rather than a single large dilution.[7] Additionally, assess the stability of GDC-0834 in your specific cell culture medium over the time course of your experiment, as it may be degraded or adsorbed to plasticware.[7]
-
Pipetting Accuracy: Ensure all pipettes are properly calibrated, especially when preparing serial dilutions, as small errors can be magnified.
-
Experimental Protocols
Protocol 1: Determining the Cellular IC₅₀ of GDC-0834 via Western Blot for Phospho-BTK
This protocol describes how to measure the inhibition of BTK activity in a cellular context by quantifying the phosphorylation of BTK at Tyr223.
-
Cell Seeding: Seed a relevant B-cell line (e.g., Ramos) in a 12-well plate at a density that allows for stimulation and lysis within the logarithmic growth phase.
-
Inhibitor Treatment: Prepare serial dilutions of GDC-0834. A suggested range is 0, 1, 5, 10, 50, 100, 500, and 1000 nM. Include a DMSO-only vehicle control. Pre-treat the cells with the inhibitor for 1-2 hours.
-
Cell Stimulation: Stimulate the B-cell receptor pathway to induce BTK phosphorylation. A common method is to use anti-IgM F(ab')₂ fragments for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-BTK (Tyr223).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the bands.[1]
-
-
Normalization: Strip the membrane and re-probe with an antibody for total BTK to normalize for protein loading.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-BTK to total BTK for each concentration. Plot the percentage of inhibition against the log of the GDC-0834 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay
This protocol is essential to run in parallel with functional assays to assess the cytotoxicity of GDC-0834.
-
Cell Seeding: Seed cells in a 96-well, clear-bottom plate at an appropriate density.
-
Inhibitor Addition: Add a serial dilution of GDC-0834 to the wells. Use the same concentration range as in your functional assay, but also include higher concentrations to establish a toxicity curve.
-
Incubation: Incubate the plate for the same duration as your main experiment (e.g., 24, 48, or 72 hours).[15]
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent.[15]
-
Signal Reading: Incubate as per the manufacturer's instructions and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability). Plot cell viability against the log of the GDC-0834 concentration to determine the TC₅₀ (toxic concentration 50%).
Visualizations
Caption: The BTK signaling pathway initiated by BCR engagement.
Caption: Workflow for optimizing GDC-0834 concentration.
Caption: Troubleshooting decision tree for GDC-0834 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medkoo.com [medkoo.com]
- 4. standardofcare.com [standardofcare.com]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.biomol.com [resources.biomol.com]
- 15. benchchem.com [benchchem.com]
Potential for GDC-0834 to develop drug resistance
Welcome to the technical support center for GDC-0834. This resource is intended for researchers, scientists, and drug development professionals utilizing GDC-0834 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, with a focus on the potential for drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary known issue with GDC-0834 in humans?
A1: The clinical development of GDC-0834 was halted due to its rapid metabolism in humans.[1][2][3][4] Specifically, GDC-0834 undergoes extensive amide hydrolysis, a process mediated by aldehyde oxidase and carboxylesterase, leading to the formation of an inactive metabolite.[5][6][7] This results in insufficient plasma concentrations of the active drug after oral administration.[2][8]
Q2: Does GDC-0834 have a different metabolic profile in preclinical models?
A2: Yes, the extensive amide hydrolysis of GDC-0834 is significantly more pronounced in humans than in preclinical species such as mice, rats, dogs, and monkeys.[1][8] In these animal models, the formation of the inactive metabolite is much lower, resulting in better pharmacokinetic properties.[2]
Q3: What is the mechanism of action of GDC-0834?
A3: GDC-0834 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[7][9] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[10][11] By inhibiting BTK, GDC-0834 disrupts these processes.
Q4: Given its early termination, is there clinical evidence of acquired resistance to GDC-0834?
A4: Due to its rapid metabolism and discontinuation from clinical trials, there are no published clinical reports detailing acquired resistance to GDC-0834. However, based on the mechanisms of resistance observed with other BTK inhibitors, it is plausible that resistance could develop in a preclinical setting with prolonged exposure.
Q5: What are the potential mechanisms of acquired resistance to BTK inhibitors that I should be aware of when using GDC-0834 in my research?
A5: While GDC-0834 is a reversible inhibitor, the mechanisms of resistance observed with other BTK inhibitors, both covalent and non-covalent, provide a framework for potential resistance to GDC-0834. The most common mechanisms include:
-
On-target mutations in BTK:
-
Mutations at the binding site: Although GDC-0834 does not form a covalent bond with Cysteine 481 (C481) like ibrutinib, mutations in or near the ATP-binding pocket could potentially reduce its binding affinity. For non-covalent inhibitors like pirtobrutinib, mutations such as V416L, A428D, M437R, T474I, and L528W in the BTK kinase domain have been identified as mechanisms of resistance.[10][12]
-
C481S mutation: While the C481S mutation is the canonical resistance mechanism for covalent BTK inhibitors by preventing the covalent bond, its impact on a reversible inhibitor like GDC-0834 would depend on how it alters the conformation of the binding pocket.[13][14]
-
-
Mutations in downstream signaling molecules: Mutations in genes downstream of BTK, such as PLCG2 (phospholipase C gamma 2), can lead to pathway reactivation even in the presence of BTK inhibition.[10][12] These mutations can render the signaling pathway constitutively active, bypassing the need for BTK activity.
Troubleshooting Guide: Investigating Potential GDC-0834 Resistance
This guide provides a structured approach for researchers who suspect the development of resistance to GDC-0834 in their in vitro or in vivo models.
Issue: Cells are showing reduced sensitivity to GDC-0834 over time.
Step 1: Confirm Reduced Sensitivity.
-
Action: Perform a dose-response assay (e.g., cell viability or proliferation assay) to compare the IC50 value of GDC-0834 in the suspected resistant cells to the parental, sensitive cell line.
-
Expected Outcome: A significant increase in the IC50 value for the suspected resistant cells.
| Cell Line | GDC-0834 IC50 (nM) |
| Parental (Sensitive) | Expected value based on literature or initial experiments |
| Suspected Resistant | Experimentally determined value |
Step 2: Analyze BTK and Downstream Signaling.
-
Action: Perform a western blot to assess the phosphorylation status of BTK (pBTK) and downstream effectors like PLCγ2 (pPLCγ2) and ERK (pERK) in the presence and absence of GDC-0834 in both sensitive and resistant cells.
-
Expected Outcome in Resistant Cells:
-
Scenario A (On-target resistance): Persistent phosphorylation of BTK and downstream targets despite GDC-0834 treatment, suggesting a mutation in BTK that prevents drug binding.
-
Scenario B (Downstream resistance): Inhibition of pBTK by GDC-0834, but persistent phosphorylation of downstream targets like pPLCγ2, suggesting a mutation in a downstream signaling molecule.
-
Step 3: Sequence the BTK and PLCG2 Genes.
-
Action: Isolate genomic DNA or RNA from both sensitive and resistant cell lines and perform Sanger or next-generation sequencing of the coding regions of BTK and PLCG2.
-
Expected Outcome: Identification of mutations in the resistant cell line that are absent in the parental line.
Experimental Protocols
Protocol 1: Generation of GDC-0834 Resistant Cell Lines
-
Cell Culture: Culture the desired B-cell malignancy cell line (e.g., TMD8, OCI-Ly10) in appropriate media.
-
Initial Treatment: Treat the cells with GDC-0834 at a concentration equal to the IC50 value.
-
Dose Escalation: As the cells begin to proliferate, gradually increase the concentration of GDC-0834 in a stepwise manner. Allow the cells to recover and resume proliferation at each new concentration.
-
Establishment of Resistance: Continue this process until the cells are able to proliferate in the presence of a GDC-0834 concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Clonal Selection: Isolate single-cell clones from the resistant population to ensure a homogenous resistant cell line.
-
Validation: Confirm the resistance phenotype by re-evaluating the IC50 of GDC-0834.
Protocol 2: Western Blot for BTK Signaling Pathway
-
Cell Lysis: Treat sensitive and resistant cells with and without GDC-0834 for a specified time (e.g., 1-2 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pBTK (Tyr223), total BTK, pPLCγ2 (Tyr759), total PLCγ2, pERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified B-cell receptor (BCR) signaling pathway and the inhibitory action of GDC-0834 on BTK.
Caption: Experimental workflow for generating and characterizing GDC-0834 resistant cell lines.
Caption: A logical flowchart for troubleshooting the molecular basis of GDC-0834 resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. onclive.com [onclive.com]
- 12. cancernetwork.com [cancernetwork.com]
- 13. ashpublications.org [ashpublications.org]
- 14. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing GDC-0834 cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity and other common issues encountered when working with the Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, in cell culture.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant decrease in cell viability after treating my cells with GDC-0834. Is this expected?
A1: While GDC-0834 is a potent BTK inhibitor, significant cytotoxicity is not its most commonly reported issue in preclinical studies. The primary challenge with GDC-0834 is its rapid metabolic inactivation, especially in human-derived systems, through amide hydrolysis.[1][2] However, like many small molecule inhibitors, high concentrations can lead to off-target effects and subsequent cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q2: What is the recommended concentration range for GDC-0834 in cell culture experiments?
A2: The effective concentration of GDC-0834 for BTK inhibition in cellular assays is in the low nanomolar range (IC50 of ~6.4 nM).[3] However, the optimal concentration for your experiment will depend on the cell line, seeding density, and the specific endpoint being measured. It is recommended to start with a broad range of concentrations (e.g., from 1 nM to 10 µM) to determine the dose-response for both BTK inhibition and any potential cytotoxic effects. For many inhibitors, concentrations exceeding 10 µM are more likely to induce non-specific or off-target effects.
Q3: My GDC-0834 solution appears to have precipitated in the cell culture medium. What should I do?
A3: Precipitation of small molecules in aqueous media is a common issue. To address this, ensure the final concentration of the solvent (typically DMSO) is low (e.g., ≤ 0.1%) and consistent across all wells, including the vehicle control. If precipitation persists, you can try preparing intermediate dilutions in a suitable buffer before adding the compound to the final culture medium. Gentle warming or sonication of the stock solution may also help ensure it is fully dissolved before dilution.
Q4: How can I distinguish between on-target BTK inhibition and off-target cytotoxicity?
A4: This is a critical aspect of validating your experimental findings. Here are a few strategies:
-
Use a structurally different BTK inhibitor: If a different BTK inhibitor recapitulates the desired biological effect without causing cytotoxicity, it suggests the effect is on-target.
-
Perform a rescue experiment: If possible, overexpressing a GDC-0834-resistant mutant of BTK should reverse the on-target phenotype.
-
Conduct a dose-response analysis: On-target effects should correlate with the known IC50 for BTK inhibition. Off-target effects may only appear at much higher concentrations.
-
Utilize control cell lines: Compare the effects of GDC-0834 on cell lines that express BTK versus those that do not.
Q5: Could the observed cytotoxicity be due to the metabolic breakdown of GDC-0834?
A5: The primary metabolites of GDC-0834, resulting from amide hydrolysis, are reported to be inactive.[2] Therefore, it is less likely that the metabolites themselves are causing cytotoxicity. However, the rapid clearance of the active compound could lead to a lack of efficacy if not accounted for, potentially leading to misinterpretation of results. In human-derived liver fractions, GDC-0834 is rapidly hydrolyzed by aldehyde oxidase (AO) and carboxylesterase (CES).[4]
Data Presentation
Table 1: GDC-0834 In Vitro IC50 Values
| Target | Assay Type | Species | IC50 Value | Reference |
| BTK | Biochemical | - | 5.9 nM | [3][5] |
| BTK | Cellular | - | 6.4 nM | [3] |
| Aldehyde Oxidase (AO) | Cellular (inhibition of AO substrates) | Human | 0.86 - 1.87 µM | [3][5] |
Experimental Protocols
Protocol: Assessing Cell Viability using an MTT Assay
This protocol outlines the steps to determine the dose-dependent effect of GDC-0834 on the viability of adherent cancer cells.
Materials:
-
GDC-0834
-
Appropriate cell line and complete culture medium
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of GDC-0834 in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., from 1 nM to 100 µM) to determine the approximate IC50 for cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of GDC-0834.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the inhibitor) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[6]
-
Carefully remove the medium containing MTT from the wells, being cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the dose-response curve to determine the cytotoxic IC50 value (the concentration of GDC-0834 that reduces cell viability by 50%).
-
Visualizations
BTK signaling pathway and GDC-0834 inhibition.
Troubleshooting workflow for unexpected cytotoxicity.
Metabolic inactivation of GDC-0834.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
GDC-0834 Technical Support Center: Ensuring Stability in Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the long-term storage and stability of GDC-0834, a potent Bruton's tyrosine kinase (BTK) inhibitor. Adherence to proper storage and handling protocols is critical for maintaining the compound's integrity and ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for GDC-0834?
A1: For optimal stability, GDC-0834 should be stored as a solid or in solution under the following conditions:
| Formulation | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| Solution in DMSO | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Q2: I've stored my GDC-0834 solution as recommended, but I suspect degradation. What are the common causes?
A2: GDC-0834 is susceptible to amide hydrolysis, its primary degradation pathway, which results in the formation of an inactive metabolite, M1.[2][3][4] This degradation is primarily catalyzed by the enzymes Aldehyde Oxidase (AO) and, to a lesser extent, Carboxylesterase (CES).[5] If your experimental system (e.g., cell lysates, tissue homogenates) contains these enzymes, you may observe rapid degradation of the parent compound.
Q3: What are the visual or physical signs of GDC-0834 degradation?
A3: While there is limited publicly available information on the specific visual signs of GDC-0834 degradation, general indicators for small molecule compounds can include:
-
Color Change: The solid powder is typically a light yellow to yellow color.[1] Any significant deviation from this appearance could indicate degradation or contamination.
-
Clumping or Change in Texture: Changes in the physical appearance of the powder, such as clumping, may suggest moisture absorption, which can accelerate degradation.
-
Precipitation in Solution: For solutions, the appearance of precipitates that do not readily dissolve upon warming (if appropriate for the solvent) could be a sign of degradation or insolubility issues.
Q4: How can I assess the stability of my GDC-0834 sample?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the most reliable way to assess the purity and integrity of your GDC-0834 sample. These methods can separate the parent compound from its degradation products and allow for their quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | GDC-0834 degradation due to improper storage or handling. | 1. Verify storage conditions and duration. 2. Prepare fresh stock solutions from solid compound. 3. Assess the purity of the compound using a stability-indicating analytical method (see Experimental Protocols). |
| Presence of metabolizing enzymes (AO, CES) in the experimental system. | 1. If possible, use purified enzyme systems or cell-free assays. 2. Consider the metabolic activity of your cell lines or tissues. 3. Include appropriate controls to monitor for compound degradation over the course of the experiment. | |
| Inconsistent results between experiments | Freeze-thaw cycles of stock solutions. | 1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1] 2. On the day of the experiment, allow an aliquot to come to room temperature before use. |
| Unexpected peaks in analytical chromatogram | Presence of degradation products (e.g., M1) or impurities. | 1. Compare the chromatogram to a reference standard of GDC-0834. 2. If using LC-MS/MS, look for the mass of the expected M1 metabolite. |
Experimental Protocols
Stability-Indicating LC-MS/MS Assay (General Protocol)
While a specific, validated protocol for GDC-0834 is not publicly available, the following general procedure can be adapted for the analysis of GDC-0834 and its primary metabolite, M1.[2]
1. Sample Preparation:
- Prepare a stock solution of GDC-0834 in a suitable solvent such as DMSO.
- For stability testing, incubate the sample under the desired conditions (e.g., different temperatures, pH).
- At specified time points, withdraw an aliquot and quench any reaction by adding a protein-precipitating solvent like acetonitrile (B52724).
- Centrifuge the sample to pellet any precipitated proteins.
- Dilute the supernatant to an appropriate concentration for LC-MS/MS analysis.
2. LC-MS/MS System and Conditions:
- LC System: A standard HPLC or UHPLC system.
- Column: A reverse-phase C18 column is a common choice for small molecule analysis.
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a typical starting point.
- Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
- Ionization: Electrospray Ionization (ESI) in positive mode.
3. Data Analysis:
- Monitor the MRM transitions for both GDC-0834 and its M1 metabolite.
- Quantify the peak areas for both compounds at each time point.
- Calculate the percentage of GDC-0834 remaining over time to determine the degradation rate.
Visualizations
GDC-0834 Degradation Pathway
Caption: Amide hydrolysis of GDC-0834 to its inactive metabolite M1.
Experimental Workflow for Stability Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0834 Clinical Trial Discontinuation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of the factors leading to the discontinuation of clinical trials for GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. This document is intended to assist researchers in understanding the challenges encountered during its development and to provide insights for future drug discovery programs.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of GDC-0834 clinical trials?
A1: The clinical development of GDC-0834 was terminated due to extensive and rapid metabolism in humans.[1][2][3][4] This led to insufficient plasma exposure of the parent drug, rendering it therapeutically ineffective at the doses tested.[1][4][5]
Q2: What was the specific metabolic pathway responsible for the rapid clearance of GDC-0834 in humans?
A2: GDC-0834 underwent rapid amide hydrolysis, cleaving the bond between the tetrahydrobenzothiophene moiety and the central aniline (B41778) ring.[1][4] This biotransformation resulted in the formation of an inactive aniline metabolite, M1.[1][3][5] In vitro studies identified aldehyde oxidase (AO) and, to a lesser extent, carboxylesterases (CES) as the primary enzymes responsible for this metabolic reaction in human liver cytosol.[1][2]
Q3: Was this rapid metabolism observed in preclinical animal models?
A3: No, the extensive amide hydrolysis of GDC-0834 was a species-specific phenomenon predominantly observed in humans.[1][3][5] Preclinical studies in mice, rats, dogs, and monkeys did not show this high rate of metabolism, leading to a poor prediction of human pharmacokinetics.[1][4][5]
Q4: What were the intended therapeutic indications for GDC-0834?
A4: GDC-0834 was being investigated as a potential treatment for rheumatoid arthritis and other autoimmune diseases, as well as B-cell malignancies.[1][2][3][6]
Troubleshooting Guide for BTK Inhibitor Development
This guide addresses potential issues that researchers might encounter in early-phase drug development, drawing lessons from the GDC-0834 case.
| Issue | Potential Cause | Recommended Action |
| Poor in vivo efficacy despite high in vitro potency. | Rapid metabolic clearance leading to sub-therapeutic plasma concentrations. | Conduct thorough in vitro metabolic stability studies using human liver microsomes, hepatocytes, and cytosol to identify potential metabolic liabilities early.[1][3][5] |
| Discrepancy between preclinical and human pharmacokinetic (PK) profiles. | Species-dependent differences in drug metabolism enzymes. | Utilize in vitro-in vivo extrapolation (IVIVE) and allometric scaling with caution. Consider using humanized animal models or advanced in vitro systems to better predict human PK.[3][5] |
| Identification of a major, inactive metabolite in human plasma. | Unanticipated metabolic pathways active in humans. | Perform metabolite identification studies in human-derived in vitro systems. If a major metabolic pathway is identified, characterize the enzymes involved to understand the risk of rapid clearance.[1][5] |
| Low drug exposure in Phase 1 single ascending dose (SAD) studies. | High first-pass metabolism or poor absorption. | Investigate the potential for non-CYP-mediated metabolism (e.g., by AO, CES).[2][4] Assess the physicochemical properties of the compound that might limit absorption. |
Quantitative Data Summary
The following tables summarize the key quantitative data related to the preclinical and clinical evaluation of GDC-0834.
Table 1: In Vitro Potency of GDC-0834
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | BTK | 5.9 |
| Cellular Assay | BTK | 6.4 |
Source: MedchemExpress[7]
Table 2: GDC-0834 Single-Dose Phase 1 Trial in Healthy Volunteers
| Oral Dose | Resulting Plasma Concentration of GDC-0834 | Key Finding |
| 35 mg | <1 ng/mL in most samples | Insufficient parent drug exposure.[1][5] |
| 105 mg | <1 ng/mL in most samples | Insufficient parent drug exposure.[1][5] |
Source: Sodhi et al., 2015; Liu et al., 2011[1][5]
Table 3: Comparative In Vitro Intrinsic Clearance of GDC-0834 (M1 Formation)
| Species | Intrinsic Clearance (Vmax/Km) | Fold Difference vs. Human |
| Human | High | - |
| Rat | 23-fold lower | 23 |
| Dog | 169-fold lower | 169 |
| Monkey | 169-fold lower | 169 |
Source: Liu et al., 2011[5]
Experimental Protocols
In Vitro Metabolic Stability Assessment
-
Objective: To determine the rate of metabolism of a test compound in liver fractions.
-
Methodology:
-
Prepare incubations containing the test compound (e.g., GDC-0834) at a known concentration.
-
Add liver fractions (microsomes, hepatocytes, or cytosol) from different species (human, rat, dog, monkey).
-
For CYP-mediated metabolism, include NADPH as a cofactor. For non-CYP pathways, incubations can be performed without NADPH.[5]
-
Incubate at 37°C and collect samples at various time points.
-
Quench the reaction (e.g., with acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the intrinsic clearance (CLint).
-
BTK Phosphorylation Inhibition Assay
-
Objective: To measure the functional inhibition of BTK in a cellular context.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) or use a relevant cell line expressing BTK.
-
Pre-incubate cells with various concentrations of the BTK inhibitor (e.g., GDC-0834).
-
Stimulate the B-cell receptor (BCR) pathway to induce BTK phosphorylation (e.g., with anti-IgM).
-
Lyse the cells and quantify the levels of phosphorylated BTK (pBTK) and total BTK using methods like Western Blot or ELISA.[7]
-
Determine the IC50 value for pBTK inhibition.
-
Visualizations
Caption: Metabolic pathway of GDC-0834 in humans.
Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.
Caption: Logical flow illustrating the decision to discontinue GDC-0834 clinical trials.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Development of GDC-0834 Analogs with Improved Metabolic Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of GDC-0834 analogs with improved metabolic stability.
Troubleshooting Guides
Issue 1: High In Vitro Metabolic Clearance of GDC-0834 in Human Liver Microsomes
Symptoms:
-
Rapid disappearance of the parent compound in human liver microsome (HLM) stability assays.
-
Low calculated half-life (t½) and high intrinsic clearance (CLint) values.
-
Discrepancy between metabolic stability in human versus preclinical species (e.g., rat, dog) microsomes.
Possible Cause:
GDC-0834 undergoes rapid metabolism in humans, primarily through amide hydrolysis. This reaction is catalyzed by aldehyde oxidase (AO), an enzyme highly active in human liver cytosol but less so in many preclinical species.[1][2] This species difference is a major reason for the poor translation of GDC-0834's pharmacokinetics from preclinical models to humans.[3][4]
Recommended Solutions:
-
Confirm the Metabolic Pathway: Conduct metabolite identification studies to confirm that the primary metabolic route is indeed amide hydrolysis, leading to the formation of the M1 metabolite.[3]
-
Assess Aldehyde Oxidase Contribution: Use specific AO inhibitors (e.g., hydralazine) in your in vitro assays to confirm the involvement of this enzyme.
-
Structure-Activity Relationship (SAR) Studies: Focus on modifying the amide bond susceptible to hydrolysis. The development of pyridazinone analogs has shown promise in improving metabolic stability.[5][[“]]
Data Presentation: Comparative Metabolic Stability and Potency
The following table summarizes the available data for GDC-0834 and a lead pyridazinone analog, compound 23, which was developed to have improved metabolic stability.
| Compound | Structure | BTK IC₅₀ (nM) | Human Liver Microsome Stability (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | Key Features |
| GDC-0834 | (Structure of GDC-0834) | 5.9 | < 5 | > 200 | Potent BTK inhibitor, but metabolically unstable in humans due to amide hydrolysis by aldehyde oxidase.[1][2] |
| Analog 23 | (Structure of Analog 23) | 1.1 | > 120 | < 10 | Pyridazinone analog with significantly improved metabolic stability and enhanced potency.[5] |
Note: The data for GDC-0834 and Analog 23 are compiled from different sources and are intended for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of a compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or other suitable organic solvent for quenching the reaction
-
Internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound and internal standard in a suitable solvent (e.g., DMSO).
-
Thaw the pooled HLM on ice.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the line.
-
Bruton's Tyrosine Kinase (BTK) Enzyme Inhibition Assay
This protocol provides a general method for determining the potency of an inhibitor against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a peptide substrate for BTK)
-
ATP
-
Kinase assay buffer
-
Test compound and a known BTK inhibitor (e.g., ibrutinib) as a positive control
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates, luminometer
Procedure:
-
Preparation:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Prepare a solution of the BTK enzyme and substrate in the kinase assay buffer.
-
-
Reaction:
-
In a multi-well plate, add the test compound dilutions.
-
Add the BTK enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the enzyme activity (luminescence signal) against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Frequently Asked Questions (FAQs)
Q1: Why did GDC-0834 show good preclinical data but fail in human clinical trials?
A1: The failure of GDC-0834 in human trials was primarily due to significant species differences in its metabolism.[3][4] In preclinical species like rats and dogs, GDC-0834 showed favorable pharmacokinetic properties. However, in humans, it is rapidly metabolized by aldehyde oxidase (AO) through amide hydrolysis, leading to very low plasma concentrations of the active drug.[1][2] This rapid clearance was not predicted by the preclinical animal models because the activity of AO varies significantly across species.[7]
Q2: What is the primary metabolic liability of GDC-0834 and how can it be addressed?
A2: The primary metabolic liability of GDC-0834 is the amide bond connecting the tetrahydrobenzothiophene moiety to the central aniline (B41778) ring.[5] This bond is susceptible to cleavage by aldehyde oxidase. To address this, medicinal chemistry efforts have focused on modifying this part of the molecule to block or reduce the rate of hydrolysis. A successful strategy has been the replacement of the amide linker with a more stable pyridazinone scaffold, as seen in analog 23.[5][[“]]
Q3: What in vitro assays are crucial for assessing the metabolic stability of new GDC-0834 analogs?
A3: The most critical in vitro assays are:
-
Human Liver Microsome (HLM) Stability Assay: To determine the intrinsic clearance and half-life of the compound.
-
Hepatocyte Stability Assay: To assess the metabolism in whole cells, which includes both Phase I and Phase II metabolic enzymes.
-
Human Liver Cytosol Stability Assay: This is particularly important for GDC-0834 analogs to specifically assess their stability against cytosolic enzymes like aldehyde oxidase.
-
Metabolite Identification Studies: To identify the metabolic pathways and the specific sites of metabolism on the molecule.
Q4: How can we improve the prediction of human pharmacokinetics from preclinical data for BTK inhibitors?
A4: To improve the preclinical to clinical translation, a multi-pronged approach is recommended:
-
Use of Human-Relevant In Vitro Systems: Rely more on in vitro data from human-derived systems (HLM, hepatocytes, cytosol) for clearance predictions.
-
Cross-Species Metabolism Studies: Conduct metabolism studies in multiple preclinical species and compare the metabolite profiles to that in human in vitro systems to identify the most predictive animal model.[8]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrate in vitro metabolism data into PBPK models to simulate human pharmacokinetics.
-
Consideration of Transporter Effects: Investigate if the compounds are substrates of uptake or efflux transporters, as this can also contribute to species differences in pharmacokinetics.
Visualizations
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Experimental Workflow for Metabolic Stability Assay.
References
- 1. promega.com [promega.com]
- 2. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
Validation & Comparative
A Comparative Analysis of GDC-0834 and Ibrutinib: Potency and Selectivity Profile of Two Bruton's Tyrosine Kinase Inhibitors
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target. This guide provides a detailed comparison of two BTK inhibitors, GDC-0834 and the first-in-class approved drug, ibrutinib (B1684441), with a focus on their potency and selectivity. While GDC-0834's clinical development was halted due to unfavorable pharmacokinetics in humans, a retrospective analysis of its preclinical profile against ibrutinib offers valuable insights for researchers in the field of kinase inhibitor development.
Executive Summary
Ibrutinib is an irreversible, covalent inhibitor of BTK that has demonstrated significant efficacy in various B-cell cancers. GDC-0834, a potent and selective reversible inhibitor, was developed to offer a different modality of BTK inhibition. Preclinical data indicated that GDC-0834, which evolved from the compound CGI-1746, retained the high potency and selectivity of its predecessor. However, GDC-0834 exhibited significant species differences in metabolism, leading to rapid amide hydrolysis and insufficient drug exposure in humans.[1] This guide synthesizes available preclinical data to objectively compare the potency and selectivity of these two molecules.
Potency Comparison
The potency of a kinase inhibitor is a key determinant of its therapeutic efficacy. Both GDC-0834 and ibrutinib have demonstrated high potency against BTK in biochemical and cellular assays.
| Inhibitor | Biochemical IC50 (BTK) | Cellular IC50 (BTK) | Mechanism of Action |
| GDC-0834 | 5.9 nM[2] | 6.4 nM[2] | Reversible |
| Ibrutinib | 0.5 nM | Not directly compared in the same study | Irreversible, Covalent |
Table 1: Potency of GDC-0834 and Ibrutinib against BTK. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50%.
Selectivity Profile
The selectivity of a kinase inhibitor is critical for minimizing off-target effects and associated toxicities. GDC-0834 was developed from CGI-1746 and was reported to retain its potency and selectivity.[3][4] CGI-1746 was found to be highly selective for BTK, with approximately 1,000-fold greater selectivity over other kinases such as Tec and Src family kinases.[5][6]
Ibrutinib, while highly potent against BTK, is known to have off-target activity against other kinases, including members of the Tec and Src families, as well as the epidermal growth factor receptor (EGFR) family.[7][8] This broader kinase inhibition profile is thought to contribute to some of the adverse effects observed in patients treated with ibrutinib.
| Inhibitor | Selectivity Profile Highlights |
| GDC-0834 (based on CGI-1746 data) | Highly selective for BTK with ~1,000-fold selectivity over Tec and Src family kinases.[5][6] |
| Ibrutinib | Inhibits other kinases including Tec and Src family kinases, and EGFR.[7][8] |
Table 2: Comparative Selectivity Profile of GDC-0834 (via CGI-1746) and Ibrutinib.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the B-cell receptor (BCR) signaling pathway targeted by both inhibitors and a general workflow for evaluating BTK inhibitor potency.
Experimental Protocols
Biochemical BTK Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK in a cell-free system.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (GDC-0834, ibrutinib) serially diluted in DMSO
-
HTRF detection reagents (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
384-well low-volume microplates
Procedure:
-
Prepare a reaction mixture containing BTK enzyme and the biotinylated peptide substrate in assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the HTRF detection reagents.
-
Incubate the plate for a further period to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Cellular BTK Autophosphorylation Assay
This assay measures the ability of a compound to inhibit BTK autophosphorylation at a specific tyrosine residue (e.g., Y223) within a cellular context, which is a hallmark of BTK activation.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium
-
Test compounds (GDC-0834, ibrutinib)
-
B-cell receptor (BCR) stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Antibodies: primary antibody against phospho-BTK (pY223) and total BTK, and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blot reagents and equipment
Procedure:
-
Culture B-cells to an appropriate density.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the B-cell receptor by adding a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies against phospho-BTK and total BTK.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable detection method (e.g., chemiluminescence).
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
Both GDC-0834 and ibrutinib are highly potent inhibitors of BTK. Based on the available preclinical data, GDC-0834, through its precursor CGI-1746, appears to have a more selective kinase inhibition profile compared to ibrutinib. This suggests that GDC-0834 may have had the potential for a better safety profile with fewer off-target effects. However, the clinical development of GDC-0834 was terminated due to its rapid metabolism in humans, highlighting the critical importance of pharmacokinetic properties in drug development. The comparative analysis of these two inhibitors underscores the ongoing efforts in the field to develop highly potent and selective kinase inhibitors with favorable drug-like properties for the treatment of various diseases.
References
- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
A Comparative Analysis of Off-Target Effects: GDC-0834 vs. Acalabrutinib
An Objective Guide for Researchers in Drug Development
In the landscape of targeted therapies, particularly in the realm of B-cell malignancies and autoimmune diseases, the selectivity of kinase inhibitors is a critical determinant of their therapeutic index. Bruton's tyrosine kinase (BTK) has emerged as a key therapeutic target, leading to the development of several inhibitors. This guide provides a detailed comparison of the off-target effects of two such inhibitors: GDC-0834, a potent but discontinued (B1498344) clinical candidate, and acalabrutinib (B560132), a second-generation BTK inhibitor approved for clinical use.
This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of the selectivity profiles of these two molecules. While GDC-0834's clinical development was halted due to unfavorable pharmacokinetics in humans, its potent and selective nature, as described in preclinical studies, offers valuable insights into BTK inhibitor design.[1][2] Acalabrutinib, on the other hand, was designed for greater selectivity over the first-generation inhibitor ibrutinib, aiming to minimize off-target-related adverse events.
Executive Summary
GDC-0834 was developed as a highly potent and selective BTK inhibitor, retaining the selectivity profile of its predecessor, CGI-1746. Preclinical data suggested a favorable off-target profile with high selectivity over other kinases. However, its clinical utility was ultimately limited by rapid metabolic clearance in humans.
Acalabrutinib is a highly selective, second-generation BTK inhibitor that demonstrates minimal off-target activity in broad kinase screening panels. This high degree of selectivity is believed to contribute to its favorable safety profile compared to the first-generation inhibitor, ibrutinib, with a lower incidence of adverse effects such as atrial fibrillation and bleeding.
Quantitative Comparison of Off-Target Kinase Inhibition
Direct comparative kinome-wide screening data for GDC-0834 and acalabrutinib is limited due to the discontinuation of GDC-0834's development. However, by compiling available data and making reasonable inferences from related compounds, we can construct a comparative overview of their selectivity.
GDC-0834's selectivity is reported to be similar to its parent compound, CGI-1746. CGI-1746 was found to be approximately 1,000-fold selective for BTK over the next most potently inhibited kinase in a panel of 385 kinases.[3] For the purposes of this comparison, we will use this high selectivity as a proxy for GDC-0834's expected profile, while acknowledging the absence of direct, comprehensive screening data for GDC-0834 itself.
Acalabrutinib has been extensively profiled against large kinase panels, demonstrating a very clean off-target profile.
| Kinase Target | GDC-0834 (Inferred from CGI-1746 data) | Acalabrutinib IC50 (nM) | Kinase Family | Relevance of Off-Target Inhibition |
| BTK (on-target) | IC50: 5.9 nM | IC50: 3-5 nM | TEC Family | Primary therapeutic target |
| EGFR | >1000 nM | >1000 nM | Receptor Tyrosine Kinase | Associated with rash and diarrhea |
| ITK | >1000 nM | >1000 nM | TEC Family | T-cell signaling, potential for immunosuppression |
| TEC | >1000 nM | 19 nM | TEC Family | Platelet aggregation, potential for bleeding |
| SRC | >1000 nM | >1000 nM | SRC Family | Various cellular processes, potential for broad off-target effects |
| LYN | >1000 nM | >1000 nM | SRC Family | B-cell signaling |
| FYN | >1000 nM | >1000 nM | SRC Family | Neuronal and immune cell signaling |
| BLK | >1000 nM | 5.3 nM | SRC Family | B-cell signaling |
Note: The IC50 values for acalabrutinib are compiled from various sources and assay conditions may vary. The off-target data for GDC-0834 is inferred from the high selectivity reported for its parent compound, CGI-1746, and specific IC50 values against a broad kinase panel are not publicly available.
Signaling Pathways and Experimental Workflows
To visualize the context of BTK inhibition and the methodologies used to assess off-target effects, the following diagrams are provided.
Experimental Protocols
A critical aspect of comparing kinase inhibitors is understanding the methodologies used to generate the selectivity data. Below are detailed protocols for key experiments commonly employed in the characterization of off-target effects.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform is a widely used method for assessing kinase inhibitor selectivity. This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases.
Principle: The assay is based on a competitive binding format. Kinases are tagged with a unique DNA identifier. An immobilized ligand that binds to the active site of the kinases is used as a reference. The test compound is incubated with the DNA-tagged kinases and the immobilized ligand. If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR). A reduction in the qPCR signal indicates that the test compound has displaced the reference ligand and is binding to the kinase.
Generalized Protocol:
-
Kinase Preparation: A large panel of recombinant human kinases are expressed and tagged with unique DNA identifiers.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., magnetic beads).
-
Competitive Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound (GDC-0834 or acalabrutinib) at a fixed concentration (e.g., 1 µM). A DMSO control (no test compound) is run in parallel.
-
Washing: The solid support is washed to remove any kinases that have not bound to the immobilized ligand.
-
Elution and Quantification: The bound kinases are eluted, and the amount of each specific DNA tag is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. These values can be used to generate a "kinome tree" visualization, providing a global view of the inhibitor's selectivity. For more quantitative comparisons, dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.
Cellular BTK Target Engagement Assay
To confirm that a BTK inhibitor is engaging its target within a cellular environment, a target engagement assay is crucial. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a common method.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the binding of a compound to its target protein in live cells. The target protein (BTK) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer that also binds to the active site of BTK is added to the cells. When the tracer binds to the NanoLuc®-BTK fusion protein, the energy from the luciferase is transferred to the fluorescent tracer, resulting in a BRET signal. A test compound that binds to BTK will compete with the tracer, leading to a decrease in the BRET signal.
Generalized Protocol:
-
Cell Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected with a vector expressing the NanoLuc®-BTK fusion protein.
-
Cell Plating: The transfected cells are seeded into a multi-well plate.
-
Compound and Tracer Addition: The cells are treated with serial dilutions of the test compound (GDC-0834 or acalabrutinib) and a fixed concentration of the NanoBRET™ tracer.
-
Incubation: The plate is incubated to allow for compound entry into the cells and binding to the target.
-
Signal Detection: A substrate for the NanoLuc® luciferase is added to the wells, and the donor (luciferase) and acceptor (tracer) emission signals are measured using a BRET-capable plate reader.
-
Data Analysis: The BRET ratio is calculated (acceptor signal / donor signal). The data is then plotted as the BRET ratio versus the logarithm of the compound concentration, and a dose-response curve is fitted to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of tracer binding.
Conclusion
This comparative guide highlights the critical importance of kinase selectivity in the development of targeted therapies. While GDC-0834 showed promise as a potent and selective BTK inhibitor in preclinical studies, its development was halted due to pharmacokinetic challenges.[1][2] Acalabrutinib exemplifies the successful design of a second-generation inhibitor with a highly selective profile, which is thought to translate to an improved safety profile in the clinic.
For researchers and drug development professionals, the comparison underscores the necessity of comprehensive off-target profiling early in the drug discovery process. While direct, head-to-head kinome-wide data for GDC-0834 and acalabrutinib is not available, the existing information strongly suggests that acalabrutinib possesses a more favorable and well-characterized off-target profile. This guide provides a framework for understanding and evaluating the off-target effects of kinase inhibitors, utilizing available data and established experimental methodologies to inform future drug design and development efforts.
References
- 1. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]
GDC-0834 vs. CGI-1746: A Comparative Guide to Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two Bruton's tyrosine kinase (BTK) inhibitors, GDC-0834 and CGI-1746. Both are potent and selective inhibitors of BTK, a key enzyme in B-cell receptor signaling. GDC-0834 was developed from CGI-1746 with the goal of improving its pharmacokinetic properties.[1][2] This document summarizes available preclinical and clinical data to inform researchers on their distinct in vivo behaviors.
Executive Summary
GDC-0834 and CGI-1746, despite their structural similarities and shared target, exhibit markedly different pharmacokinetic profiles. While GDC-0834 was designed to have an improved PK profile over CGI-1746 in preclinical models, it demonstrated significant species-dependent metabolism, leading to poor exposure in humans.[1][2] CGI-1746, the parent compound, is understood to have suboptimal preclinical pharmacokinetics, which prompted the development of GDC-0834. This guide will delve into the specifics of their metabolic stability, species differences, and resulting in vivo exposures.
Comparative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for GDC-0834 and highlights the significant species differences in its metabolism. Corresponding quantitative data for CGI-1746 is less publicly available, a factor that itself underscores the challenges that led to the development of GDC-0834.
| Parameter | GDC-0834 | CGI-1746 | Species | Study Details |
| Systemic Exposure (Parent Drug) | Very low; plasma concentrations were below the limit of quantitation (<1 ng/mL) in most samples after oral doses of 35 and 105 mg.[3][4] | Data not publicly available, but inferred to be suboptimal, leading to the development of GDC-0834.[1] | Human | Single ascending dose clinical trial.[3] |
| Major Metabolism | Extensive amide hydrolysis to inactive metabolite M1.[3][4][5] | Information not readily available. | Human | In vitro and in vivo studies.[3][5] |
| Metabolite M1 Exposure (as % of Parent AUC) | 9.3% | Not Applicable | SCID Mice | Preclinical PK study.[5] |
| 1.5% | Not Applicable | Rats | Preclinical PK study.[5] | |
| 26% | Not Applicable | Dogs | Preclinical PK study.[5] | |
| Negligible | Not Applicable | Monkeys | Preclinical PK study.[5] | |
| Intrinsic Clearance (CLint) for M1 formation (Vmax/Km) | 23- to 169-fold higher than in rat, dog, and monkey.[3] | Not Applicable | Human vs. Preclinical Species | In vitro study using liver microsomes.[3] |
| In vitro BTK Inhibition (IC50) | 5.9 nM (biochemical), 6.4 nM (cellular)[6] | 1.9 nM[7] | In vitro | Biochemical and cellular assays.[6][7] |
Signaling Pathway and Metabolism
BTK Signaling Pathway Inhibition
Both GDC-0834 and CGI-1746 are inhibitors of Bruton's tyrosine kinase (BTK), a critical downstream effector of the B-cell receptor (BCR). Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, which ultimately results in B-cell proliferation and survival. By inhibiting BTK, GDC-0834 and CGI-1746 block this signaling cascade.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating GDC-0834 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the cellular target engagement of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). Objectively comparing GDC-0834's performance with alternative BTK inhibitors is crucial for interpreting experimental results and guiding drug discovery efforts. This document summarizes quantitative data, presents detailed experimental protocols for key validation assays, and includes visualizations of signaling pathways and experimental workflows.
Executive Summary
GDC-0834 is a reversible, non-covalent inhibitor of BTK, a key kinase in the B-cell receptor (BCR) signaling pathway.[1][2] Validating that GDC-0834 directly engages and inhibits BTK within a cellular context is fundamental to attributing its biological effects to on-target activity. This guide explores three primary methods for assessing target engagement:
-
Western Blotting for Phospho-BTK (pBTK): A widely used method to measure the inhibition of BTK autophosphorylation, a direct marker of its activation.
-
NanoBRET™ Target Engagement Assay: A real-time, in-cell method to quantify the binding affinity of a compound to its target protein.
-
Cellular Thermal Shift Assay (CETSA®): A technique that measures the thermal stabilization of a target protein upon ligand binding.
This guide provides a framework for comparative studies of GDC-0834 against other notable BTK inhibitors such as its predecessor CGI-1746, and the covalent inhibitors ibrutinib (B1684441) and acalabrutinib (B560132).
Comparative Data of BTK Inhibitors
The following tables summarize the inhibitory potency of GDC-0834 and other BTK inhibitors in both biochemical and cellular assays.
Table 1: Biochemical IC50 Values for BTK Inhibition
| Compound | Type | Biochemical IC50 (nM) |
| GDC-0834 | Reversible, Non-covalent | 5.9[1] |
| CGI-1746 | Reversible, Non-covalent | 1.9[3][4][5] |
| Ibrutinib | Covalent, Irreversible | 0.5[6][7] |
| Acalabrutinib | Covalent, Irreversible | 5.1[8][9] |
Table 2: Cellular IC50 Values for Inhibition of BTK Phosphorylation
| Compound | Cellular IC50 (nM) | Cell Line/System |
| GDC-0834 | 6.4 | Cellular Assay[1] |
| CGI-1746 | 2.9 (pBTK Tyr223) | Human B cells[10] |
| Ibrutinib | 11 (pBTK) | B-cell line[6] |
| Acalabrutinib | Not explicitly stated for pBTK, but shown to reduce pBTK levels[8] | Chronic Lymphocytic Leukemia (CLL) cells |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
BTK Signaling Pathway
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of Src family kinases which in turn phosphorylate and activate BTK. Activated BTK then phosphorylates downstream targets, most notably PLCγ2, triggering a cascade of signaling events that are crucial for B-cell proliferation, differentiation, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
GDC-0834: A Potent and Selective BTK Inhibitor Profile
An in-depth comparison of the kinome scan and selectivity profile of GDC-0834 against other Bruton's tyrosine kinase (BTK) inhibitors.
Developed as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), GDC-0834 was engineered to improve upon the pharmacokinetic properties of its predecessor, CGI-1746.[1][2] While GDC-0834 demonstrated high potency with an in vitro IC50 of 5.9 nM against BTK, its clinical development was halted due to rapid metabolism in humans.[1][3] This guide provides a comparative analysis of the kinome selectivity of GDC-0834 and other prominent BTK inhibitors, offering valuable insights for researchers and drug development professionals.
Comparative Selectivity of BTK Inhibitors
GDC-0834 was designed to retain the remarkable selectivity of CGI-1746, which exhibited approximately 1,000-fold selectivity over the next most inhibited kinase in a comprehensive screen of 385 kinases.[4][5] This high degree of selectivity is a critical attribute for minimizing off-target effects and improving the safety profile of a drug candidate.
The following table provides a comparative overview of the kinome selectivity of several BTK inhibitors, highlighting the number of off-target kinases inhibited at a concentration of 1 µM. A lower number of off-target hits indicates higher selectivity.
| Inhibitor | Class | Number of Off-Target Kinases Inhibited (>65% at 1 µM) | Kinases Profiled | Citation(s) |
| GDC-0834 | Reversible | Data not publicly available; selectivity is comparable to CGI-1746. | - | [1][2] |
| CGI-1746 | Reversible | 1 (out of 385) | 385 | [4] |
| Ibrutinib | Covalent, Irreversible (First-Generation) | 9.4% of kinome | ~400 | [6] |
| Acalabrutinib (B560132) | Covalent, Irreversible (Second-Generation) | 1.5% of kinome | 395 | [6][7] |
| Zanubrutinib | Covalent, Irreversible (Second-Generation) | 4.3% of kinome | ~400 | [6] |
| Spebrutinib | Covalent, Irreversible | 8.3% of kinome | ~400 | [6] |
Signaling Pathway and Experimental Workflow
The activity of BTK is central to the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies. BTK inhibitors, such as GDC-0834, function by blocking the catalytic activity of BTK, thereby attenuating downstream signaling.
The selectivity of kinase inhibitors is routinely assessed using kinome profiling platforms such as the KINOMEscan™ assay. This competition-based binding assay provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Experimental Protocols
KINOMEscan™ Competition Binding Assay (Generalized Protocol)
The KINOMEscan™ platform is a widely utilized method for determining kinase inhibitor selectivity. The assay operates on the principle of a competitive binding assay where a test compound is assessed for its ability to displace a reference ligand from the active site of a kinase.[8][9][10]
-
Kinase Preparation: A comprehensive panel of human kinases are expressed as fusion proteins with a unique DNA tag.
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competitive Binding: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., GDC-0834) at a specified concentration (e.g., 1 µM).
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates binding and displacement of the reference ligand.
-
Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates a stronger interaction. A selectivity score can also be calculated to provide a quantitative measure of the inhibitor's selectivity.
Conclusion
GDC-0834 is a potent and highly selective inhibitor of BTK, with a selectivity profile comparable to its predecessor, CGI-1746. While its clinical development was impacted by metabolic instability, the high selectivity of GDC-0834 underscores the feasibility of designing kinase inhibitors with minimal off-target effects. The comparative data presented in this guide highlights the advancements in selectivity from first to second-generation BTK inhibitors, providing a valuable resource for the ongoing development of targeted cancer therapies.
References
- 1. chayon.co.kr [chayon.co.kr]
- 2. calquencehcp.com [calquencehcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Probe CGI1746 | Chemical Probes Portal [chemicalprobes.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
GDC-0834: A Comparative Analysis of Efficacy in Preclinical Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of GDC-0834, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), in preclinical models of autoimmune diseases. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying signaling pathways and experimental workflows.
Executive Summary
GDC-0834 demonstrated significant efficacy in a rat collagen-induced arthritis (CIA) model, a well-established preclinical model for rheumatoid arthritis. Administration of GDC-0834 led to a dose-dependent reduction in ankle swelling and an amelioration of pathological features. However, the development of GDC-0834 was halted due to its rapid metabolism in humans, leading to insufficient drug exposure.[1][2] Consequently, its evaluation in other autoimmune models, such as those for systemic lupus erythematosus (SLE), has not been reported in the available scientific literature. This guide focuses on the existing data from the rheumatoid arthritis model and provides a framework for understanding the preclinical potential of Btk inhibition in autoimmunity.
Data Presentation: Efficacy of GDC-0834 in a Rat Collagen-Induced Arthritis (CIA) Model
The primary evidence for the in vivo efficacy of GDC-0834 comes from a study conducted in a rat model of collagen-induced arthritis.[3] The key findings from this study are summarized in the tables below.
Table 1: In Vitro and In Vivo Potency of GDC-0834 [3][4]
| Assay Type | Species | IC50 |
| Biochemical Assay (Btk activity) | - | 5.9 nM |
| Cellular Assay (Btk activity) | Rat Splenocytes | 6.4 nM |
| In Vivo (pBtk inhibition) | Mouse | 1.1 µM |
| In Vivo (pBtk inhibition) | Rat | 5.6 µM |
Table 2: Efficacy of GDC-0834 in Rat Collagen-Induced Arthritis (CIA) Model [3]
| Treatment Group (Oral Administration) | Dose | Change in Ankle Diameter (mm) vs. Vehicle |
| GDC-0834 | 30 mg/kg | Dose-dependent decrease |
| GDC-0834 | 100 mg/kg | Significant dose-dependent decrease |
Comparative Efficacy with Other Btk Inhibitors
While a direct head-to-head comparative study with GDC-0834 is not available, data from studies on other Btk inhibitors in similar CIA models can provide context for its efficacy.
CGI-1746 , a structurally related Btk inhibitor, also demonstrated potent anti-arthritic effects in both mouse and rat CIA models. Prophylactic administration of CGI-1746 in a mouse CIA model resulted in a 97% inhibition of the overall clinical arthritis score, which was more effective than the 56% inhibition observed with dexamethasone.[5] In a therapeutic regimen in both rat and mouse CIA, CGI-1746 was also shown to be efficacious.
Ibrutinib , the first-in-class Btk inhibitor, has also been shown to be effective in rodent models of arthritis. However, it is known to have off-target effects on other kinases, which can contribute to adverse events.
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model for GDC-0834 Efficacy Testing
The following is a detailed methodology based on the study by Liu et al. (2011).[3]
1. Animal Model:
-
Species: Female Lewis rats.
-
Age: 7-8 weeks at the start of the study.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Induction of Arthritis:
-
Immunization: On day 0, rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
Booster: A booster injection of the same emulsion is administered on day 7.
3. GDC-0834 Administration:
-
Dosing: GDC-0834 is administered orally once or twice daily.
-
Dose Range: Doses ranging from 30 mg/kg to 100 mg/kg were used in the study.
-
Vehicle Control: A vehicle solution is administered to the control group.
-
Treatment Period: Dosing is initiated at the onset of clinical signs of arthritis and continues for a specified duration.
4. Efficacy Assessment:
-
Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0 to 4, with a maximum possible score of 16 per animal.
-
Ankle Diameter Measurement: Ankle joint diameter is measured at regular intervals using a caliper to assess swelling.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological examination to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples are collected to measure levels of phosphorylated Btk (pBtk) to assess target engagement.
Mandatory Visualizations
Bruton's Tyrosine Kinase (Btk) Signaling Pathway
Caption: Btk signaling pathway initiated by B-cell receptor activation.
Experimental Workflow for GDC-0834 Efficacy Study in Rat CIA Model
Caption: Workflow of the rat collagen-induced arthritis (CIA) model study.
Conclusion
GDC-0834 demonstrated promising preclinical efficacy in a rat model of rheumatoid arthritis, effectively reducing disease severity in a dose-dependent manner. This effect is attributed to its potent and selective inhibition of Btk, a critical kinase in B-cell signaling. However, the clinical development of GDC-0834 was discontinued (B1498344) due to its unfavorable pharmacokinetic profile in humans.[1][2] As a result, its efficacy in other autoimmune disease models, such as systemic lupus erythematosus, has not been publicly documented. The data presented in this guide highlights the therapeutic potential of Btk inhibition in autoimmune disorders and underscores the importance of favorable drug metabolism and pharmacokinetic properties for successful clinical translation. Further research with metabolically stable Btk inhibitors is warranted to fully explore the therapeutic utility of this target in a broader range of autoimmune conditions.
References
- 1. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
GDC-0834: A Reference Point in the Evolution of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has rapidly evolved, with newer agents demonstrating improved potency, selectivity, and safety profiles. GDC-0834, a potent and selective reversible BTK inhibitor, serves as a valuable reference compound in the landscape of BTK-targeted therapies. This guide provides an objective comparison of GDC-0834 with novel, next-generation BTK inhibitors, supported by experimental data and detailed methodologies, to inform ongoing research and drug development efforts.
Executive Summary
GDC-0834 is a highly potent inhibitor of BTK in biochemical and cellular assays. However, its clinical development was halted due to a significant species difference in its metabolism; it undergoes rapid amide hydrolysis in humans, leading to poor pharmacokinetic exposure.[1][2][3] This key liability of GDC-0834 has spurred the development of novel BTK inhibitors with improved metabolic stability and refined selectivity profiles. This guide will compare GDC-0834 to later-generation inhibitors such as the covalent inhibitors acalabrutinib (B560132) and zanubrutinib, and the non-covalent (reversible) inhibitor pirtobrutinib (B8146385), highlighting advancements in the field.
Quantitative Comparison of BTK Inhibitors
The following tables summarize the in vitro potency and selectivity of GDC-0834 in comparison to acalabrutinib, zanubrutinib, and pirtobrutinib.
Table 1: Biochemical and Cellular Potency (IC50/EC50, nM)
| Compound | BTK (Biochemical IC50) | BTK (Cellular IC50/EC50) | Binding Mode |
| GDC-0834 | 5.9[4] | 6.4[4] | Reversible |
| Acalabrutinib | 5.1[5] | <10 (hWB EC50)[6] | Covalent (Irreversible) |
| Zanubrutinib | 0.5[7] | <10 (hWB EC50)[6] | Covalent (Irreversible) |
| Pirtobrutinib | 3.2[8] | Not explicitly stated, but potent cellular activity demonstrated[8] | Non-covalent (Reversible) |
hWB: human Whole Blood
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinases Inhibited (>50% at 100 nM) | Key Off-Target Kinases (IC50, nM) |
| GDC-0834 | Data not readily available in a comparative format, but noted to be selective.[2][3] | Not available in a comparative format. |
| Acalabrutinib | 4[8] | More selective than ibrutinib, with less off-target activity on kinases like EGFR and ITK.[9][10] |
| Zanubrutinib | 6[8] | Greater selectivity than ibrutinib, with reduced off-target effects.[11][12] |
| Pirtobrutinib | 4[8] | Highly selective, with >300-fold selectivity for BTK over 98% of other human kinases. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the BTK signaling pathway and a typical experimental workflow.
Caption: BTK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating BTK Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are generalized protocols for key experiments.
Biochemical BTK Kinase Inhibition Assay (e.g., TR-FRET)
This assay measures the direct inhibition of purified BTK enzyme activity.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test inhibitor (e.g., GDC-0834) in DMSO.
-
Enzyme and Substrate Preparation : Dilute recombinant human BTK enzyme and a biotinylated peptide substrate in the reaction buffer.
-
Assay Procedure : In a 384-well plate, add the test inhibitor, followed by the BTK enzyme. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Initiate Reaction : Add ATP to initiate the kinase reaction and incubate for a specific time (e.g., 60 minutes).
-
Detection : Stop the reaction and add detection reagents, including a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Data Analysis : Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the inhibitor's ability to block BTK activation within a cellular context.
-
Cell Culture and Treatment : Culture a relevant B-cell line (e.g., Ramos) and treat with serial dilutions of the BTK inhibitor for a specified time (e.g., 1-2 hours).
-
Cell Stimulation and Lysis : Stimulate the B-cell receptor with an anti-IgM antibody for a short period (e.g., 5-10 minutes) to induce BTK autophosphorylation. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunodetection : Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for phosphorylated BTK (pBTK, e.g., at Tyr223). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection and Analysis : Detect the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with an antibody for total BTK for normalization. Quantify band intensities to determine the dose-dependent inhibition of BTK phosphorylation and calculate the EC50 value.
B-Cell Proliferation Assay (e.g., CFSE-based)
This assay measures the functional consequence of BTK inhibition on B-cell proliferation.
-
Cell Labeling : Label primary B-cells or a B-cell line with Carboxyfluorescein succinimidyl ester (CFSE).[4]
-
Cell Culture and Treatment : Plate the CFSE-labeled cells and treat with serial dilutions of the BTK inhibitor.
-
Stimulation : Stimulate B-cell proliferation using agents such as anti-IgM and CD40L.
-
Incubation : Incubate the cells for a period that allows for several cell divisions (e.g., 72-96 hours).
-
Flow Cytometry : Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE signal.
-
Data Analysis : Quantify the percentage of proliferating cells at each inhibitor concentration and determine the EC50 value.[4]
Conclusion
GDC-0834 remains a significant compound in the study of BTK inhibition, primarily as a potent, reversible reference inhibitor and a case study on the importance of metabolic stability in drug design. The development of novel BTK inhibitors like acalabrutinib, zanubrutinib, and pirtobrutinib has addressed the clinical limitations of earlier compounds, including off-target effects and acquired resistance. These newer agents exhibit improved selectivity and diverse binding mechanisms (covalent vs. non-covalent), offering a broader range of therapeutic options. The comparative data and standardized protocols presented in this guide provide a framework for the continued evaluation and development of next-generation BTK inhibitors, with the ultimate goal of improving outcomes for patients with B-cell malignancies and autoimmune disorders.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
GDC-0834: A Comparative Analysis of Cross-reactivity with TEC Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834, and its cross-reactivity with other members of the TEC family of kinases. The information presented is collated from publicly available experimental data to support researchers in drug development and cellular signaling.
GDC-0834 is a potent and selective inhibitor of BTK, a key kinase in B-cell receptor signaling.[1][2] Its development, however, was halted due to rapid metabolism in humans.[2][3][4][5] GDC-0834 was developed from a precursor compound, CGI-1746, and is reported to retain its potency and selectivity profile.[3][4] This guide, therefore, leverages data from both compounds to provide a comprehensive overview of its interaction with the TEC kinase family.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of GDC-0834 and its precursor, CGI-1746, against the TEC family of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Kinase | GDC-0834 IC50 (nM) | CGI-1746 IC50 (nM) | Selectivity vs. BTK (for CGI-1746) |
| BTK | 5.9[1] | 1.9[6] | 1-fold |
| ITK | Data not available | Data not available | Data not available |
| TEC | ~1900 (estimated) | ~1900 (estimated from 1000-fold selectivity)[6] | ~1000-fold |
| BMX | Data not available | Data not available | Data not available |
| RLK (TXK) | Data not available | Data not available | Data not available |
TEC Family Kinase Signaling Pathway
The TEC family of non-receptor tyrosine kinases, comprising BTK, ITK, TEC, BMX, and RLK, are crucial components of intracellular signaling cascades, particularly in hematopoietic cells.[7] They are activated downstream of various cell surface receptors, including B-cell receptors (BCR), T-cell receptors (TCR), and cytokine receptors.[8] Upon activation, TEC kinases phosphorylate and activate downstream targets, most notably Phospholipase C-gamma (PLCγ), leading to the generation of second messengers diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). This cascade ultimately results in the activation of transcription factors like NF-κB and NFAT, driving cellular responses such as proliferation, differentiation, and cytokine release.[9]
Caption: Simplified signaling pathway of the TEC family kinases.
Experimental Protocols
The following is a representative protocol for an in vitro biochemical kinase inhibition assay to determine the IC50 values of a compound against TEC family kinases. This protocol is based on a luminescence-based ATP detection method.
Objective:
To determine the concentration at which a test compound (e.g., GDC-0834) inhibits 50% of the activity of a specific TEC family kinase.
Materials:
-
Recombinant human TEC family kinases (BTK, ITK, TEC, BMX, RLK)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (GDC-0834)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ATP detection system)
-
384-well white opaque microplates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tec family of protein-tyrosine kinases: an overview of their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
GDC-0834: An In Vitro and In Vivo Activity Comparison with Alternative BTK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor GDC-0834 with other alternatives, supported by experimental data. GDC-0834 is a potent and selective, reversible BTK inhibitor that was investigated as a potential treatment for rheumatoid arthritis.[1][2] However, its clinical development was halted due to extensive metabolism in humans.[3][4]
Mechanism of Action
GDC-0834 is an ATP-competitive inhibitor of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is vital for B-cell development, differentiation, and proliferation, making BTK an attractive therapeutic target for autoimmune diseases and B-cell malignancies.[2]
Below is a diagram illustrating the BTK signaling pathway and the inhibitory action of GDC-0834.
Caption: BTK Signaling Pathway and GDC-0834 Inhibition.
In Vitro Activity
GDC-0834 demonstrates potent inhibition of BTK in both biochemical and cellular assays.
| Assay Type | GDC-0834 IC₅₀ (nM) | Alternative BTK Inhibitors IC₅₀ (nM) |
| Biochemical BTK Assay | 5.9 ± 1.1[2][5] | Ibrutinib (B1684441): ~0.5 nMAcalabrutinib: ~5.1 nMZanubrutinib (B611923): <0.5 nM |
| Cellular BTK Assay | 6.4[2][5] | Ibrutinib: ~8 nMAcalabrutinib: ~99 nMZanubrutinib: ~1.3 nM |
Note: Data for alternative inhibitors are compiled from various sources for comparative purposes and were not generated in a head-to-head study with GDC-0834.
In Vivo Activity
The in vivo efficacy of GDC-0834 was evaluated in preclinical models, including mice and a rat model of collagen-induced arthritis (CIA).
| Species | GDC-0834 IC₅₀ (µM) for pBTK-Tyr223 Inhibition |
| Mouse | 1.1[2][5] |
| Rat | 5.6[2][5] |
In the rat CIA model, administration of GDC-0834 at doses of 30-100 mg/kg resulted in a dose-dependent reduction in ankle swelling and pathological features of arthritis.[2] A high degree of BTK phosphorylation inhibition (73%) was found to be necessary for maximal anti-inflammatory effects in this model.[2]
Correlation of In Vitro and In Vivo Activity and Clinical Limitations
While GDC-0834 showed promising in vitro potency and in vivo efficacy in preclinical animal models, a significant species-dependent difference in its metabolism was discovered.[6][7] In humans, GDC-0834 undergoes rapid and extensive amide hydrolysis, primarily mediated by aldehyde oxidase (AO) and to a lesser extent, carboxylesterase (CES).[1][3] This metabolic pathway results in the formation of an inactive aniline (B41778) metabolite (M1), leading to negligible systemic exposure of the active GDC-0834 compound after oral administration in humans.[1][4][7] This rapid clearance was not observed to the same extent in preclinical species such as mice, rats, dogs, and monkeys, leading to a poor in vitro-in vivo correlation between preclinical efficacy and human pharmacokinetics.[6][7]
The intrinsic clearance (Vmax/Km) for the formation of the inactive M1 metabolite was found to be 23- to 169-fold higher in human liver microsomes compared to those of rats, dogs, and monkeys.[7] This unforeseen metabolic liability led to the termination of GDC-0834's clinical development.[4][8]
Comparison with Other BTK Inhibitors
Direct comparative studies of GDC-0834 against currently approved BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib are unavailable due to the early termination of GDC-0834's development. However, a conceptual comparison can be made based on their known properties:
-
Binding Mechanism: GDC-0834 is a reversible inhibitor, while ibrutinib, acalabrutinib, and zanubrutinib are irreversible (covalent) inhibitors.
-
Metabolism and Pharmacokinetics: The key differentiator is the metabolic instability of GDC-0834 in humans, a challenge that was overcome in the development of subsequent BTK inhibitors.
-
Clinical Status: Ibrutinib, acalabrutinib, and zanubrutinib are approved for various B-cell malignancies, while GDC-0834 is a discontinued (B1498344) investigational drug.[8][9]
Experimental Protocols
BTK Biochemical Assay (Lanthascreen™)
The enzymatic activity of BTK is quantified by measuring the phosphorylation of a peptide substrate.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ultra-dd.org [ultra-dd.org]
GDC-0834: A Comparative Analysis with Covalent and Non-Covalent BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has led to significant advancements in treatment, with both covalent and non-covalent inhibitors now available. This guide provides an objective comparison of GDC-0834, a non-covalent BTK inhibitor, with established covalent inhibitors and other non-covalent alternatives, supported by preclinical experimental data.
Introduction to BTK Inhibition
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1] Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell cancers and autoimmune disorders. BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting the downstream signaling pathways essential for B-cell proliferation, survival, and activation.
There are two primary classes of BTK inhibitors based on their mechanism of action:
-
Covalent Inhibitors: These inhibitors, such as ibrutinib (B1684441), form an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[2] This leads to sustained inhibition of the enzyme.
-
Non-Covalent (Reversible) Inhibitors: These inhibitors, including GDC-0834, pirtobrutinib (B8146385), and fenebrrutinib, bind to the BTK active site through non-covalent interactions. This binding is reversible, and the inhibitor can associate and dissociate from the enzyme.
GDC-0834: A Non-Covalent BTK Inhibitor
GDC-0834 is a potent and selective, non-covalent inhibitor of BTK.[3][4] Early preclinical studies demonstrated its efficacy in inhibiting BTK activity both in biochemical and cellular assays. However, the clinical development of GDC-0834 was halted due to its rapid and extensive metabolism in humans, primarily through amide hydrolysis.[5][6] This led to insufficient drug exposure in clinical trials.[5][7] Despite its clinical discontinuation, GDC-0834 remains a valuable tool for understanding the structure-activity relationships of non-covalent BTK inhibitors.
Comparative Performance Data
The following tables summarize the available preclinical data for GDC-0834 in comparison to the first-generation covalent inhibitor ibrutinib and the next-generation non-covalent inhibitors pirtobrutinib and fenebrutinib (B560142) (GDC-0853).
Table 1: Biochemical Potency Against Wild-Type BTK
| Inhibitor | Class | BTK IC₅₀ (nM) | Assay Type |
| GDC-0834 | Non-Covalent | 5.9[3] | Biochemical Kinase Assay |
| Ibrutinib | Covalent | ~1-5 | Biochemical Kinase Assay |
| Pirtobrutinib | Non-Covalent | 0.46[8] | Enzymatic Assay[8] |
| Fenebrutinib | Non-Covalent | 3.2 | Enzymatic Assay |
Note: IC₅₀ values are highly dependent on assay conditions. Direct comparison between studies should be made with caution.
Table 2: Cellular Potency
| Inhibitor | Class | Cellular IC₅₀ (nM) | Cell Type/Assay |
| GDC-0834 | Non-Covalent | 6.4[3] | Cellular Assay (unspecified)[3] |
| Ibrutinib | Covalent | ~10 | Various B-cell lines |
| Pirtobrutinib | Non-Covalent | 3.3 (pBTK)[8] | Ramos B cells (pBTK)[8] |
| Fenebrutinib | Non-Covalent | 28 (BCR-induced CD69) | Human Whole Blood |
Table 3: Kinase Selectivity
| Inhibitor | Class | Kinase Selectivity Profile |
| GDC-0834 | Non-Covalent | Potent and selective for BTK.[3] |
| Ibrutinib | Covalent | Inhibits other kinases including TEC, EGFR, and ITK, which can lead to off-target effects.[2] |
| Pirtobrutinib | Non-Covalent | Highly selective for BTK over 98% of the human kinome.[8][9] |
| Fenebrutinib | Non-Covalent | Highly selective, reported to be 130 times more selective for BTK than other kinases.[10][11][12] |
Table 4: In Vivo Efficacy in Preclinical Models
| Inhibitor | Class | Animal Model | Key Findings |
| GDC-0834 | Non-Covalent | Rat Collagen-Induced Arthritis (CIA) | Dose-dependent inhibition of pBTK-Tyr223 and reduction in disease severity.[3] |
| Ibrutinib | Covalent | Various B-cell malignancy xenograft models | Significant tumor growth inhibition. |
| Pirtobrutinib | Non-Covalent | TMD8 (DLBCL) xenograft model | Significant dose-dependent tumor growth inhibition.[8][9] |
| Fenebrutinib | Non-Covalent | Rat inflammatory arthritis model | Dose-dependent activity.[13] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the BTK signaling pathway and the distinct mechanisms of covalent and non-covalent inhibitors.
Caption: The B-Cell Receptor (BCR) signaling pathway, with BTK as a key mediator.
Caption: Mechanisms of action for covalent and non-covalent BTK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used to evaluate BTK inhibitors.
Biochemical BTK Kinase Assay (Example)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[14]
-
ATP
-
Substrate (e.g., poly(E,Y)4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[14]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[14]
-
Add 2 µL of a solution containing the BTK enzyme to each well.
-
Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.[14]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: A typical workflow for a biochemical BTK kinase assay.
Cellular BTK Target Engagement Assay (Example using NanoBRET™)
This assay measures the ability of a compound to bind to BTK within a live cellular environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for BTK-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for BTK
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compounds
-
White, tissue culture-treated 96-well or 384-well plates
-
Luminometer capable of measuring BRET signals
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the BTK-NanoLuc® expression vector and plate them in white multi-well plates. Incubate for 24-48 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compounds and a fixed concentration of the NanoBRET™ Tracer in Opti-MEM™. Add the compounds and tracer to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution. Add this to the wells.
-
Data Acquisition: Measure the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a BRET-capable luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor signal / donor signal). A decrease in the BRET ratio in the presence of a test compound indicates displacement of the tracer and therefore, target engagement. Determine the IC₅₀ for target engagement.
Caption: Workflow for a cellular BTK target engagement assay using NanoBRET™.
Conclusion
GDC-0834, while not clinically viable due to its metabolic instability in humans, represents an important non-covalent BTK inhibitor from a research perspective. Its comparison with covalent inhibitors like ibrutinib and next-generation non-covalent inhibitors such as pirtobrutinib and fenebrutinib highlights the evolution of BTK inhibitor design. The newer non-covalent inhibitors demonstrate improved selectivity and the ability to overcome resistance mechanisms associated with covalent inhibitors, specifically mutations at the Cys481 binding site. The provided data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating a deeper understanding of the comparative pharmacology of these important therapeutic agents.
References
- 1. Ibrutinib and novel BTK inhibitors in clinical development - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. roche.com [roche.com]
- 11. gene.com [gene.com]
- 12. roche.com [roche.com]
- 13. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Assessing the Therapeutic Window of GDC-0834 Versus Other BTK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors (BTKis) has evolved from first-generation covalent inhibitors to more selective second-generation and non-covalent inhibitors, each with a distinct therapeutic window. This guide provides an objective comparison of the therapeutic window of the early clinical candidate GDC-0834 against other notable BTKis: ibrutinib (B1684441), acalabrutinib, zanubrutinib, and pirtobrutinib (B8146385). The assessment is supported by preclinical and clinical data, with a focus on both on-target potency and off-target effects, which collectively define the therapeutic index of these agents.
Executive Summary
GDC-0834 is a potent and selective BTK inhibitor in preclinical studies, with an in vitro IC50 of 5.9 nM in biochemical assays and 6.4 nM in cellular assays.[1] However, its clinical development was halted due to a significantly narrow therapeutic window in humans, primarily driven by rapid and extensive metabolism.[2][3] GDC-0834 undergoes amide hydrolysis, leading to insufficient drug exposure and rendering it ineffective at tolerable doses.[2][3] In stark contrast, other BTKis such as ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib have demonstrated wider therapeutic windows, enabling their successful clinical application. This difference is largely attributed to their more favorable pharmacokinetic profiles and, in the case of second-generation and non-covalent inhibitors, improved kinase selectivity.
Data Presentation
Table 1: Comparative On-Target Potency of BTK Inhibitors
| Compound | Type | BTK IC50 (nM, biochemical) | BTK IC50 (nM, cellular) |
| GDC-0834 | Reversible, Non-covalent | 5.9[1] | 6.4[1] |
| Ibrutinib | Irreversible, Covalent | 0.5[4][5] | - |
| Acalabrutinib | Irreversible, Covalent | 5.1[6] | - |
| Zanubrutinib | Irreversible, Covalent | <1 | - |
| Pirtobrutinib | Reversible, Non-covalent | 0.37 | 3.3 |
Table 2: Comparative Off-Target Kinase Inhibition Profile (IC50 in nM)
| Kinase | GDC-0834 | Ibrutinib | Acalabrutinib | Zanubrutinib | Pirtobrutinib |
| TEC | - | 78[4] | >1000 | 2 | >1000 |
| EGFR | - | 5.6[4] | >10000 | 2.3 | >1000 |
| ITK | - | 10.7[4] | >1000 | 6.1 | >1000 |
| SRC | - | - | >1000 | - | - |
| BLK | - | 0.5[4] | 5.3 | - | >1000 |
| JAK3 | - | 16.1[4] | >10000 | - | >1000 |
| HER2 (ErbB2) | - | 9.4[4] | - | - | >1000 |
| CSK | - | 2.3[5] | - | - | - |
| A higher IC50 value indicates lower off-target inhibition and higher selectivity. |
Table 3: Clinically Relevant Adverse Events Associated with BTK Inhibitors
| Adverse Event (All Grades) | Ibrutinib | Acalabrutinib/Zanubrutinib | Pirtobrutinib |
| Atrial Fibrillation | More Common[7][8] | Less Common[7][8] | Low Incidence[9] |
| Hypertension | More Common[7][8] | Less Common[7][8] | Low Incidence[9] |
| Diarrhea | More Common[7][8] | Less Common[7][8] | - |
| Hemorrhage | Common | Common | - |
| Infection | Common | Common | - |
| Rash | Common | Less Common | - |
| Note: Direct comparison of adverse event rates across different clinical trials should be done with caution due to variations in study design, patient populations, and follow-up duration. |
Experimental Protocols
Biochemical BTK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified BTK enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme is used. A specific peptide substrate for BTK (e.g., a poly-Glu-Tyr peptide) is prepared in a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Compound Dilution: The test compound (e.g., GDC-0834) is serially diluted in DMSO to a range of concentrations. These dilutions are then further diluted in the kinase buffer.
-
Kinase Reaction: The BTK enzyme is pre-incubated with the diluted compound or DMSO (vehicle control) for a specified period (e.g., 15-30 minutes) at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and ATP at a concentration close to its Km value.
-
Detection: The reaction is allowed to proceed for a set time (e.g., 60 minutes) and then stopped by the addition of a solution containing EDTA. The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay (e.g., ADP-Glo).
-
Data Analysis: The raw data are converted to percent inhibition relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular BTK Autophosphorylation Assay
Objective: To determine the IC50 of a test compound for the inhibition of BTK autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: A suitable B-cell line expressing BTK (e.g., Ramos cells) is cultured under standard conditions.
-
Compound Treatment: Cells are plated and treated with serial dilutions of the test compound or DMSO for a specific duration (e.g., 1-2 hours).
-
BCR Stimulation: The B-cell receptor (BCR) is stimulated by adding an anti-IgM antibody to induce BTK activation and autophosphorylation.
-
Cell Lysis and Protein Quantification: After stimulation, cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).
-
Western Blotting or ELISA: The level of phosphorylated BTK (pBTK) at a specific tyrosine residue (e.g., Y223) and total BTK are measured by Western blotting or a specific ELISA kit.
-
Data Analysis: The ratio of pBTK to total BTK is calculated for each treatment condition. The results are normalized to the stimulated vehicle control, and the IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Mandatory Visualization
Caption: BTK's central role in the B-cell receptor signaling pathway.
Caption: Workflow for biochemical and cellular BTK inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. cllsociety.org [cllsociety.org]
- 9. m.youtube.com [m.youtube.com]
A Structural Showdown: GDC-0834 and Covalent BTK Inhibitors at the Binding Site
For Immediate Release
SOUTH SAN FRANCISCO, CA – In the landscape of Bruton's tyrosine kinase (BTK) inhibition, a critical target in B-cell malignancies and autoimmune diseases, the distinction between reversible and irreversible binding mechanisms dictates therapeutic strategies and potential resistance profiles. This guide provides a detailed structural and functional comparison of GDC-0834, a potent, reversible BTK inhibitor, with leading covalent inhibitors such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib (B611923). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future discovery and development efforts.
GDC-0834, a non-covalent inhibitor, offers a distinct approach to BTK modulation compared to the widely used covalent inhibitors that form a permanent bond with the kinase. Understanding the nuances of their interactions at the molecular level is paramount for the rational design of next-generation BTK-targeted therapies.
Binding Site Occupancy: A Tale of Two Mechanisms
The binding of both GDC-0834 and covalent inhibitors occurs within the ATP-binding pocket of the BTK kinase domain. However, the nature of this interaction is fundamentally different.
Covalent Inhibition: Ibrutinib, acalabrutinib, and zanubrutinib are all irreversible inhibitors that form a covalent bond with the thiol group of a specific cysteine residue, Cys481, located in the active site of BTK.[1][2] This covalent linkage leads to sustained and irreversible inactivation of the enzyme. The interaction is initiated by the inhibitor's acrylamide (B121943) or butynamide warhead, which acts as a Michael acceptor for the nucleophilic attack by Cys481.[3][4]
Non-Covalent, Reversible Inhibition: In contrast, GDC-0834 is a potent and selective reversible inhibitor that does not form a covalent bond with Cys481.[5][6][7] Its binding is driven by a network of non-covalent interactions, including hydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket.[8][9] This reversible binding allows for a dynamic equilibrium between the inhibitor-bound and unbound states of the enzyme. GDC-0834 was developed from its precursor, CGI-1746, with improved pharmacokinetic properties.[5]
A detailed look at the crystal structures reveals the specific interactions that govern the binding of these inhibitors.
GDC-0834 (PDB: 4OTF, 5P9F): As a non-covalent inhibitor, GDC-0834's affinity is determined by a series of specific, non-permanent interactions. While a detailed analysis of the co-crystal structure is required for a precise mapping, non-covalent inhibitors in the same class typically form hydrogen bonds with hinge region residues such as Glu475 and Met477.[10] They also engage in hydrophobic interactions within the pocket, which contribute to their high affinity and selectivity. The binding of GDC-0834 and its precursor CGI-1746 stabilizes the inactive conformation of the BTK kinase domain.[8][9]
Ibrutinib (PDB: 5P9J): Beyond the crucial covalent bond with Cys481, ibrutinib's pyrazolopyrimidine core forms hydrogen bonds with the backbone of Met477 and Glu475 in the hinge region of the kinase.[11] The phenoxyphenyl moiety extends into a hydrophobic pocket, contributing to its high potency.[1]
Acalabrutinib: Like ibrutinib, acalabrutinib forms a covalent bond with Cys481.[4][12] Its distinct chemical structure, however, leads to a different off-target profile. Structural models show its butynamide group positioned to react with Cys481, while other parts of the molecule engage in non-covalent interactions within the active site to enhance binding affinity.[13][14]
Zanubrutinib (PDB: 6J6M): Zanubrutinib also forms an irreversible covalent bond with Cys481.[15][16] Its structure is designed for high selectivity, and it forms hydrogen bonds with hinge region residues similar to ibrutinib.[1][11] The overall binding mode is comparable to other covalent inhibitors, with specific interactions contributing to its unique selectivity profile.[12]
Quantitative Comparison of Binding Affinities
The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their dissociation constant (Ki). The following table summarizes publicly available data for GDC-0834 and key covalent inhibitors.
| Inhibitor | Binding Mechanism | Target | IC50 (nM) | Ki (nM) |
| GDC-0834 | Non-covalent, Reversible | BTK | 5.9 (biochemical), 6.4 (cellular)[6] | N/A |
| CGI-1746 | Non-covalent, Reversible | BTK | 1.9[17] | 1.5[17] |
| Ibrutinib | Covalent, Irreversible | BTK | 0.5[2] | 0.59[18] |
| Acalabrutinib | Covalent, Irreversible | BTK | 5.1[4] | 15.07[18] |
| Zanubrutinib | Covalent, Irreversible | BTK | <1.0[19] | N/A |
N/A: Not available in the searched sources.
B-Cell Receptor (BCR) Signaling Pathway and BTK's Role
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. The following diagram illustrates the central role of BTK in this cascade.
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Protocols
The characterization of BTK inhibitors involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Experimental Workflow for BTK Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of BTK inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the phosphorylation of a substrate by BTK and is used to determine the IC50 of an inhibitor.
Materials:
-
Recombinant human BTK enzyme
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE-NH2)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., Dylight 650) (Acceptor)
-
Quench buffer (e.g., 15 mM EDTA in kinase buffer)
-
384-well microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., GDC-0834) in DMSO, and then dilute in kinase buffer.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute BTK enzyme to the desired concentration (e.g., 100 pM) in kinase buffer.
-
Prepare a substrate/ATP mixture in kinase buffer containing the biotinylated peptide (e.g., 4 µM) and ATP (e.g., 50 µM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution.
-
Add 5 µL of the diluted BTK enzyme solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of quench buffer containing the Eu-labeled antibody and streptavidin-conjugated fluorophore.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and the equilibrium dissociation constant (KD) of an inhibitor to BTK.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human BTK protein
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Test inhibitor solutions at various concentrations in running buffer.
Procedure:
-
BTK Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the BTK protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor in running buffer over the immobilized BTK surface.
-
Monitor the association phase during the injection.
-
After the injection, allow the buffer to flow over the surface to monitor the dissociation phase.
-
-
Surface Regeneration: Inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove the bound inhibitor and prepare the surface for the next injection.
-
Data Analysis:
X-ray Crystallography for Structural Determination
This technique is used to determine the three-dimensional structure of the BTK-inhibitor complex at atomic resolution.
General Protocol Overview:
-
Protein Expression and Purification: Express recombinant BTK kinase domain in a suitable expression system (e.g., insect cells) and purify to high homogeneity.
-
Complex Formation: Incubate the purified BTK with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like vapor diffusion (hanging drop or sitting drop) to obtain well-ordered crystals of the BTK-inhibitor complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and use molecular replacement (with a known BTK structure as a search model) to solve the phase problem. Build the inhibitor into the electron density map and refine the atomic coordinates of the protein-inhibitor complex to obtain a final, high-resolution structure.[23][24]
Conclusion
The comparative analysis of GDC-0834 and covalent BTK inhibitors highlights two distinct yet effective strategies for targeting this crucial kinase. While covalent inhibitors achieve potent and sustained inhibition through an irreversible bond, non-covalent inhibitors like GDC-0834 offer the potential for a different safety and resistance profile due to their reversible binding mode. The detailed structural and quantitative data presented here, along with the outlined experimental methodologies, provide a valuable resource for the scientific community to guide the development of novel and improved BTK inhibitors for the treatment of B-cell-driven diseases.
References
- 1. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selleckchem.com [selleckchem.com]
- 18. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Assay in Summary_ki [bdb99.ucsd.edu]
- 21. Screening and Characterization of Allosteric Small Molecules Targeting Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dhvi.duke.edu [dhvi.duke.edu]
- 23. WO2017118277A1 - Crystalline form of btk kinase inhibitor and preparation method thereof - Google Patents [patents.google.com]
- 24. CN107406453A - A kind of crystal form of BTK kinase inhibitors and preparation method thereof - Google Patents [patents.google.com]
GDC-0834: A Comparative Analysis of its Differential Effects on B-Cell and Myeloid Cell Lineages
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor GDC-0834 with other alternative BTK inhibitors, focusing on its effects on B-cell and myeloid cell lineages. GDC-0834 is a potent and selective, reversible inhibitor of BTK.[1][2] A key differentiating characteristic of GDC-0834 is its extensive and rapid amide hydrolysis in humans, leading to low systemic exposure and termination of its clinical development.[3][4][5] This guide presents available preclinical data, outlines relevant experimental protocols, and visualizes key pathways to inform future research and drug development efforts.
Comparative Efficacy of BTK Inhibitors
The following table summarizes the in vitro and in vivo efficacy of GDC-0834 in comparison to the first-generation BTK inhibitor, Ibrutinib.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | In Vivo IC50 (µM) | Target | Binding |
| GDC-0834 | 5.9[2] | 6.4[2] | 1.1 (mouse), 5.6 (rat)[2] | BTK[2] | Reversible[1] |
| Ibrutinib | 0.5 | 9.8 | Not specified | BTK, TEC, EGFR, etc.[6] | Covalent[6] |
Differential Effects on B-Cell and Myeloid Cell Lineages
BTK is a critical mediator in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, survival, and differentiation.[6] BTK inhibitors effectively block these processes, leading to apoptosis and inhibition of B-cell malignancies.[6]
In myeloid cells, such as monocytes and macrophages, BTK is involved in signaling pathways downstream of Fc receptors (FcRs) and Toll-like receptors (TLRs). Inhibition of BTK in these cells has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7] However, the impact on other myeloid cell functions, such as phagocytosis, appears to be minimal.[8]
Due to its potent BTK inhibition observed in preclinical models, GDC-0834 is expected to exhibit similar effects on B-cell and myeloid cell lineages. However, its rapid metabolism in humans has precluded direct clinical confirmation of these effects.
Signaling Pathway and Metabolism
The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and the metabolic fate of GDC-0834.
Caption: BTK Signaling Pathway Inhibition by GDC-0834.
Caption: Differential Metabolism of GDC-0834.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
B-Cell Proliferation Assay
This protocol outlines a method to assess the effect of GDC-0834 on the proliferation of B-cells.
References
- 1. Analysis of the Effects of the Bruton's tyrosine kinase (Btk) Inhibitor Ibrutinib on Monocyte Fcγ Receptor (FcγR) Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant Species Difference in Amide Hydrolysis of GDC-0834, a Novel Potent and Selective Bruton's Tyrosine Kinase Inhibitor (2011) | Lichuan Liu | 71 Citations [scispace.com]
- 5. Ibrutinib for B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmsc.confex.com [cmsc.confex.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Benchmarking New BTK Inhibitors Against the Known Liabilities of GDC-0834
A Comparative Guide for Drug Development Professionals
The landscape of Bruton's tyrosine kinase (BTK) inhibitors has evolved significantly since the initial development of molecules like GDC-0834. While GDC-0834 demonstrated high potency and selectivity for BTK, its clinical advancement was halted by a critical pharmacokinetic liability. This guide provides a comparative analysis of next-generation BTK inhibitors, benchmarking them against the specific challenges encountered with GDC-0834. We present key comparative data, detailed experimental protocols for liability assessment, and visualizations to clarify the underlying biological and chemical principles.
GDC-0834: A Profile of Potency and a Singular Failing
GDC-0834 was a promising, potent, and selective reversible inhibitor of BTK.[1][2] However, its development was terminated due to a significant species-specific metabolic issue.[3][4][5] In human clinical trials, GDC-0834 was found to be extensively and rapidly metabolized via amide hydrolysis, leading to insufficient plasma exposure of the parent drug.[1][3][6] This reaction, far more pronounced in humans than in preclinical species, is primarily mediated by Aldehyde Oxidase (AO) and to a lesser extent, carboxylesterases (CES).[1][6][7]
This core liability underscores the critical importance of early and robust metabolic screening in drug development. The newer generation of BTK inhibitors has been designed not only for high on-target potency but also for improved pharmacokinetic profiles and greater selectivity to minimize off-target effects associated with first-generation inhibitors like ibrutinib.[8][9][10]
Comparative Data: GDC-0834 vs. Next-Generation Inhibitors
The following tables summarize the key characteristics of GDC-0834 and provide a comparative overview of the features of selected next-generation BTK inhibitors.
Table 1: GDC-0834 Key Performance Indicators and Liabilities
| Parameter | Value | Key Finding/Liability |
| Binding Mode | Reversible, ATP-competitive | - |
| BTK IC50 (Biochemical) | 5.9 nM | High Potency |
| BTK IC50 (Cellular) | 6.4 nM | High Potency |
| Primary Metabolic Pathway | Amide Hydrolysis | Primary Liability : Rapidly forms inactive metabolite M1 in humans.[1][4] |
| Metabolizing Enzymes | Aldehyde Oxidase (AO), Carboxylesterase (CES) | Significant species difference; human metabolism is much faster than in preclinical models.[1][4][6] |
| Human Pharmacokinetics | Negligible plasma exposure after oral dosing.[1][4] | Clinically unviable due to lack of exposure. |
| Off-Target Profile | Generally selective.[3] It is a potent inhibitor of AO substrates.[1][2][6] | The primary issue was metabolism, not kinase off-targets. |
Table 2: Comparative Features of Next-Generation BTK Inhibitors
| Inhibitor Class | Examples | Binding Mode | Key Advantages Over GDC-0834 & First-Gen |
| Covalent, Irreversible | Acalabrutinib (B560132), Zanubrutinib (B611923), Remibrutinib | Covalent bond with Cys481 residue in BTK.[11][12] | Metabolic Stability: Lack the labile amide structure of GDC-0834. Improved Selectivity: Reduced off-target effects (e.g., on EGFR, ITK) compared to ibrutinib, leading to better safety profiles (e.g., lower rates of atrial fibrillation).[8][9][13] |
| Non-Covalent, Reversible | Pirtobrutinib, Fenebrutinib | Reversible binding via hydrogen bonds and hydrophobic interactions, independent of the Cys481 site.[14] | Metabolic Stability: Designed for robust PK profiles. Overcomes Resistance: Effective against BTK mutations at the C481 site, which confers resistance to covalent inhibitors.[12][15] High Selectivity: Generally exhibit very high selectivity across the kinome.[14][16] |
Key Experimental Protocols
To avoid the pitfalls encountered with GDC-0834, specific assays are crucial for benchmarking new BTK inhibitors.
Metabolic Stability Assessment in Human Liver Microsomes
This assay is critical for identifying liabilities related to rapid metabolism, the very issue that halted GDC-0834.
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
-
Principle: The test compound is incubated with pooled human liver microsomes (HLMs), which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s and Aldehyde Oxidase. The concentration of the parent compound is measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Methodology:
-
Preparation: A reaction mixture is prepared containing pooled HLMs (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).
-
Initiation: The test compound (e.g., 1 µM final concentration) is added to the pre-warmed reaction mixture. For GDC-0834, this assay would be run in parallel with and without the cofactor NADPH to distinguish between CYP-mediated and non-CYP-mediated (e.g., AO) metabolism.[4]
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The rate of disappearance is used to calculate the intrinsic clearance (CLint), which predicts the compound's metabolic lability. A high CLint, as was observed with GDC-0834 in human microsomes, is a major red flag.[1][4]
-
Cellular BTK Autophosphorylation Assay
This assay measures a compound's ability to inhibit BTK activity within a cellular context.
-
Objective: To determine the cellular potency (IC50) of a BTK inhibitor.
-
Principle: B-cell receptor (BCR) activation triggers the autophosphorylation of BTK at the Tyr223 residue (pBTK-Tyr223), a key step in signal transduction. An effective inhibitor will block this phosphorylation in a dose-dependent manner.
-
Methodology:
-
Cell Treatment: A suitable B-cell line (e.g., Ramos) or peripheral blood mononuclear cells (PBMCs) are pre-incubated with various concentrations of the test inhibitor.
-
Stimulation: Cells are stimulated with an anti-IgM antibody to activate the BCR pathway.
-
Lysis: After a short incubation period, the cells are lysed to release cellular proteins.
-
Detection: The levels of pBTK-Tyr223 and total BTK are measured. This can be done via Western Blot or a higher-throughput method like flow cytometry or an ELISA-based assay.[2]
-
Analysis: The ratio of pBTK to total BTK is calculated for each inhibitor concentration. The results are plotted to determine the IC50 value, representing the concentration at which the inhibitor reduces BTK autophosphorylation by 50%.
-
Kinome Selectivity Profiling
This broad screening is essential to identify potential off-target effects that can lead to toxicity.
-
Objective: To assess the selectivity of an inhibitor by testing it against a large panel of kinases.
-
Principle: The inhibitor is tested at one or more concentrations against hundreds of purified kinases. The percentage of inhibition for each kinase is determined.
-
Methodology:
-
Assay Format: Typically performed using radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based enzymatic assays in a high-throughput format.
-
Screening: The test compound is added to reaction wells, each containing a specific kinase, its substrate, and ATP.
-
Measurement: Kinase activity is measured, and the percentage of inhibition relative to a vehicle control is calculated.
-
Follow-up: For significant off-target hits, full dose-response curves are generated to determine the IC50 values.
-
Interpretation: A highly selective inhibitor will potently inhibit BTK with a large window (e.g., >100-fold) over other kinases. Next-generation inhibitors like acalabrutinib and zanubrutinib show much greater selectivity than ibrutinib.[9][13]
-
Visualizing Key Concepts
The following diagrams illustrate the BTK signaling pathway, the workflow for assessing metabolic liability, and the logical comparison between GDC-0834 and newer inhibitors.
References
- 1. A Novel Reaction Mediated by Human Aldehyde Oxidase: Amide Hydrolysis of GDC-0834 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent and selective Bruton's tyrosine kinase inhibitors: discovery of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDC-0834 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. A novel reaction mediated by human aldehyde oxidase: amide hydrolysis of GDC-0834 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. emjreviews.com [emjreviews.com]
- 12. youtube.com [youtube.com]
- 13. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hematologyandoncology.net [hematologyandoncology.net]
- 15. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Next generation Bruton's tyrosine kinase inhibitors – characterization of in vitro potency and selectivity - OAK Open Access Archive [oak.novartis.com]
Safety Operating Guide
Proper Disposal of GDC-0834: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of GDC-0834, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. Adherence to these protocols is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. By providing this information, we aim to be your preferred source for laboratory safety and chemical handling, building trust through value-added information beyond the product itself.
Pre-Disposal Considerations and Hazard Identification
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for GDC-0834. While a specific SDS for GDC-0834 from all suppliers should be reviewed, general safety precautions for potent kinase inhibitors should be followed.
Personal Protective Equipment (PPE): All personnel handling GDC-0834 waste must wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Step-by-Step Disposal Procedures
The proper disposal of GDC-0834 depends on its form (solid, liquid solution) and the nature of the contaminated materials.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in waste management.[1][2][3]
-
Solid GDC-0834 Waste: Unused or expired pure GDC-0834 powder.
-
Liquid GDC-0834 Waste: Solutions containing GDC-0834 (e.g., in DMSO).
-
Contaminated Labware: Pipette tips, vials, flasks, and other disposable materials that have come into contact with GDC-0834.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with GDC-0834.
Step 2: Containerization and Labeling
All waste must be collected in clearly labeled, sealed, and compatible containers.[1][3][4]
-
Use separate, leak-proof containers for each waste stream.
-
Label each container with "Hazardous Waste," the full chemical name ("GDC-0834"), and any known hazards (e.g., "Potent Compound").
Step 3: Disposal of Different Waste Streams
-
Solid GDC-0834 Waste:
-
Carefully transfer the solid waste into a designated hazardous waste container.
-
Avoid generating dust. If necessary, moisten the powder with a small amount of a suitable solvent to prevent aerosolization.
-
Seal the container and label it appropriately.
-
-
Liquid GDC-0834 Waste:
-
Collect all liquid waste containing GDC-0834 in a designated, sealed, and chemically compatible container.
-
Do not mix with other incompatible chemical wastes.[5]
-
Label the container with the chemical name and approximate concentration.
-
-
Contaminated Labware:
-
Place all disposable labware that has come into contact with GDC-0834 into a designated hazardous waste bag or container.
-
Do not dispose of this waste in the regular trash.[6]
-
-
Contaminated Sharps:
-
Dispose of all sharps contaminated with GDC-0834 in a puncture-resistant sharps container labeled as "Hazardous Waste - Sharps."[4]
-
Step 4: Final Disposal
-
All containerized GDC-0834 waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6][7]
-
Do not pour GDC-0834 solutions down the drain or dispose of any GDC-0834 waste in the regular trash.[6][8]
Quantitative Data for GDC-0834
The following table summarizes key quantitative data for GDC-0834 for easy reference in experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₆N₆O₃S | MedChemExpress |
| Molecular Weight | 596.74 g/mol | MedChemExpress |
| In vitro IC₅₀ (BTK) | 5.9 nM (biochemical assay), 6.4 nM (cellular assay) | MedChemExpress[9] |
| In vivo IC₅₀ (Mouse) | 1.1 µM | MedChemExpress[9] |
| In vivo IC₅₀ (Rat) | 5.6 µM | MedChemExpress[9] |
| Solubility | Soluble in DMSO | MedKoo Biosciences[1] |
| Storage (Solid) | -20°C for long term (months to years) | MedKoo Biosciences[1] |
| Storage (Solution) | -80°C (up to 2 years), -20°C (up to 1 year) | MedChemExpress[9] |
Experimental Protocols Cited
While specific experimental protocols for the disposal of GDC-0834 are not published, the procedures outlined above are based on established best practices for the disposal of potent, non-hazardous chemical waste in a laboratory setting.[5][6][9] The key principle is to treat all forms of GDC-0834 waste as hazardous chemical waste and to manage it through an approved hazardous waste program.
GDC-0834 Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of GDC-0834 and associated materials.
Caption: Workflow for the safe disposal of GDC-0834 waste streams.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. actenviro.com [actenviro.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. sfasu.edu [sfasu.edu]
Navigating the Safe Handling of GDC-0834: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, small-molecule inhibitors like GDC-0834. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and precision in the laboratory.
As a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, GDC-0834 requires careful handling to minimize exposure and ensure the integrity of research.[1] While a comprehensive Safety Data Sheet (SDS) is the primary source of safety information, this guide synthesizes key data and best practices for the day-to-day handling of this compound.
Chemical and Physical Properties of GDC-0834
A clear understanding of the physical and chemical properties of GDC-0834 is the first step toward safe handling. This information is crucial for proper storage, preparation of solutions, and in the event of a spill.
| Property | Value |
| Chemical Formula | C₃₃H₃₆N₆O₃S |
| Molecular Weight | 596.75 g/mol |
| Appearance | Solid powder |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 0-4°C is recommended.[2] |
| Solubility | Soluble in DMSO.[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling GDC-0834, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. The following PPE should be worn at all times in the designated handling area:
-
Eye Protection: Chemical safety goggles with side shields are essential to protect against splashes and airborne particles.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to change gloves immediately if they become contaminated.
-
Body Protection: A lab coat or a disposable gown should be worn to protect personal clothing and skin.
-
Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator is necessary.
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for minimizing the risk of exposure to GDC-0834.
1. Designated Work Area:
-
All handling of GDC-0834, especially of the solid powder, should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation risks.
-
The work surface should be covered with absorbent, disposable bench paper.
2. Weighing and Solution Preparation:
-
Weigh the solid compound carefully within the fume hood to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Ensure that all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Store GDC-0834 in a tightly sealed container in a cool, dry, and dark place, as per the recommended storage conditions.[2]
-
Keep the container in a secondary containment vessel to mitigate the impact of potential spills.
Disposal Plan: Responsible Waste Management
Proper disposal of GDC-0834 and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with GDC-0834, including unused compound, solutions, pipette tips, gloves, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Disposal Route: Do not dispose of GDC-0834 down the drain or in the regular trash. All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Decontamination: All non-disposable equipment that has come into contact with GDC-0834 should be thoroughly decontaminated with an appropriate solvent before being returned to general use.
Emergency Procedures: Spill Response Workflow
In the event of a spill, a swift and organized response is crucial to contain the hazard and ensure the safety of all laboratory personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
